molecular formula C6H10Cl4O B136615 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane CAS No. 59440-90-3

1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane

Cat. No.: B136615
CAS No.: 59440-90-3
M. Wt: 239.9 g/mol
InChI Key: CGTOLZSVWKPITO-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane, also known as this compound, is a useful research compound. Its molecular formula is C6H10Cl4O and its molecular weight is 239.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2-dichloro-3-(1,3-dichloropropan-2-yloxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl4O/c7-1-5(10)4-11-6(2-8)3-9/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTOLZSVWKPITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)Cl)OC(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974846
Record name 1,2-Dichloro-3-[(1,3-dichloropropan-2-yl)oxy]propane
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Molecular Weight

239.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59440-90-3
Record name 1,3-Dichloroisopropyl-2,3-dichloropropyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59440-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-3-(2-chloro-1-(chloromethyl)ethoxy)propane
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059440903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dichloro-3-[(1,3-dichloropropan-2-yl)oxy]propane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Assessment: 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth assessment of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS 59440-90-3), a critical process impurity often encountered in the synthesis of Active Pharmaceutical Ingredients (APIs) derived from epichlorohydrin or glycerol.

Impurity Profiling & Control Strategy in API Synthesis

Executive Summary

In the development of small molecule therapeutics, the control of genotoxic impurities (GTIs) is paramount. This compound (herein referred to as Mixed-DCP Ether ) is a polychlorinated ether byproduct formed during the hydrochlorination of glycerol or the handling of epichlorohydrin.

Due to its structural similarity to known mutagens (e.g., bis(2-chloroethyl) ether) and its alkylating potential, this compound is classified as a Potential Mutagenic Impurity (PMI) under ICH M7 guidelines. This guide details its formation mechanism, physicochemical properties, and analytical strategies for detection and remediation.

Chemical Identity & Structural Analysis

The molecule is a "mixed" ether formed from the condensation of two isomeric dichloropropanols: 1,3-dichloro-2-propanol (1,3-DCP) and 2,3-dichloro-1-propanol (2,3-DCP) .

PropertySpecification
IUPAC Name This compound
Common Synonyms 1,3-Dichloroisopropyl-2,3-dichloropropyl ether; Mixed Tetrachlorodipropyl Ether
CAS Number 59440-90-3
Molecular Formula C₆H₁₀Cl₄O
Molecular Weight 239.96 g/mol
Physical State Colorless to pale yellow viscous liquid
Boiling Point 102–106 °C (at 2 Torr)
Density ~1.386 g/cm³
Solubility Soluble in organic solvents (DCM, MeOH, Acetone); Insoluble in water
Structural Alert Analysis

The molecule contains two distinct alkyl chloride moieties:

  • Primary Alkyl Chlorides: Three terminal -CH₂Cl groups.

  • Secondary Alkyl Chloride: One -CHCl- group on the propyl backbone.

  • Toxicological Implication: These sites act as electrophiles capable of alkylating DNA bases (guanine N7 position), necessitating strict control limits (TTC-based) if Ames negative data is unavailable.

Formation Mechanism

The formation of Mixed-DCP Ether is an acid-catalyzed condensation reaction. It occurs when Epichlorohydrin (ECH) is subjected to acidic conditions (e.g., HCl quenching) or during the manufacturing of Dichloropropanol (DCP).

Pathway Logic
  • Ring Opening: Epichlorohydrin reacts with HCl to form two isomers: 1,3-DCP (major) and 2,3-DCP (minor).

  • Protonation: The hydroxyl group of one alcohol is protonated.

  • Nucleophilic Attack: The hydroxyl oxygen of the second isomer attacks the electrophilic carbon of the protonated species, displacing water.

Diagram 1: Formation Pathway of Chlorinated Polyethers

FormationPathway ECH Epichlorohydrin (Starting Material) DCP13 1,3-Dichloro-2-propanol (1,3-DCP) ECH->DCP13 Ring Open (Major) DCP23 2,3-Dichloro-1-propanol (2,3-DCP) ECH->DCP23 Ring Open (Minor) HCl HCl HCl->ECH Protonation Acid Catalysis (-H2O) DCP13->Protonation DCP23->Protonation MixedEther Mixed-DCP Ether (CAS 59440-90-3) Protonation->MixedEther Cross-Condensation SymEther1 Bis(1,3-dichloro-2-propyl) ether (Impurity A) Protonation->SymEther1 Self-Condensation SymEther2 Bis(2,3-dichloro-1-propyl) ether (Impurity B) Protonation->SymEther2 Self-Condensation

Figure 1: Reaction network showing the genesis of Mixed-DCP Ether from Epichlorohydrin precursors.

Analytical Characterization

Detection of this impurity requires high-resolution chromatography due to the presence of structural isomers (the symmetrical ethers shown in Figure 1).

Method A: GC-MS Identification

Gas Chromatography coupled with Mass Spectrometry is the gold standard for identification.

  • Column: Rtx-5MS or DB-624 (mid-polarity is preferred to separate isomers).

  • Inlet Temp: 250°C.

  • Fragmentation Pattern (EI, 70eV):

    • Molecular Ion (M+): Weak or absent at m/z ~240.

    • Base Peak: Often m/z 75 (C₂H₄Cl⁺) or m/z 79 (C₃H₅Cl⁺ loss of CH₂Cl).

    • Characteristic Cluster: Look for the Cl₄ isotope pattern (M, M+2, M+4, M+6, M+8) in the molecular ion region if visible, or Cl₃ pattern in fragments (m/z 191 region, loss of CH₂Cl).

    • Alpha-Cleavage: Cleavage next to the ether oxygen yields characteristic fragments of m/z 111/113 (Cl-CH₂-CH(Cl)-CH₂-O⁺).

Method B: NMR Spectroscopy

Useful for bulk purity assessment of reference standards.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.85 - 3.95 (m, 1H): Methine proton of the isopropyl group (-O-CH<).

    • δ 3.70 - 3.80 (m, 4H): Chloromethyl protons (-CH₂Cl).

    • δ 3.60 - 3.68 (m, 4H): Ether-linked methylene protons (-O-CH₂-).

    • Note: The signals will be complex multiplets due to the similarity of the chemical environments.

Toxicological Context & Control Limits

Genotoxicity Assessment

While specific Ames data for CAS 59440-90-3 is often proprietary, the structural class (polychlorinated aliphatic ethers) is highly suspect.

  • ICH M7 Classification: Class 3 (Alerting structure, unrelated to the API).

  • Action: Unless proven negative in an Ames test, it must be controlled to the Threshold of Toxicological Concern (TTC) .

    • Lifetime Exposure Limit: 1.5 µ g/day .

    • Short-term Exposure: Higher limits apply (e.g., 120 µ g/day for <1 month).

Remediation Strategies
  • Distillation: The high boiling point (>100°C at vacuum) allows separation from volatile solvents, but it may co-distill with high-boiling reagents.

  • Base Hydrolysis: Treatment with aqueous NaOH can hydrolyze the alkyl chlorides to alcohols, increasing water solubility and allowing washout. Caution: This may generate epoxides.

  • Source Control: Use high-purity Epichlorohydrin with low levels of DCP impurities.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 93324, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: this compound. CAS 59440-90-3.[1][2][3][][5][6] Retrieved from [Link]

  • International Conference on Harmonisation (ICH).Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

Sources

Technical Synthesis Guide: 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 59440-90-3 Synonyms: 1,3-Dichloroisopropyl-2,3-dichloropropyl ether; Asymmetric Tetrachlorodipropyl Ether Formula:


Molecular Weight:  255.95  g/mol 

Executive Summary & Strategic Rationale

This technical guide details the high-fidelity synthesis of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane , a specific asymmetric isomer of tetrachlorodipropyl ether. Unlike commercial polychlorinated ether mixtures used in industrial flame retardants, this protocol targets the specific isomer required for pharmaceutical impurity profiling and toxicological standards.

The Core Challenge: The synthesis requires the coupling of two distinct propyl backbones—a "2,3-dichloropropyl" moiety and a "1,3-dichloro-2-propyl" moiety. Direct etherification of dichlorohydrins yields intractable statistical mixtures.

The Solution: A stepwise, regioselective approach utilizing the Lewis acid-catalyzed ring-opening of Epichlorohydrin by 1,3-Dichloro-2-propanol , followed by nucleophilic deoxychlorination. This "Self-Validating System" ensures structural integrity by locking the ether linkage before the final chlorination event.

Retrosynthetic Analysis & Mechanism

To achieve the asymmetric structure, we disconnect the molecule at the ether linkage and the C-Cl bond at the C2 position of the propyl chain.

  • Precursor A (Nucleophile): 1,3-Dichloro-2-propanol (

    
    ). This provides the symmetric isopropyl skeleton.
    
  • Precursor B (Electrophile): Epichlorohydrin (1-chloro-2,3-epoxypropane). This provides the three-carbon chain that will become the 2,3-dichloropropyl group.

  • Transformation:

    • Step 1 (C-O Bond Formation): Acid-catalyzed nucleophilic attack of Precursor A onto the terminal carbon of Precursor B.

    • Step 2 (Functionalization): Conversion of the resulting secondary hydroxyl group to a chloride using Thionyl Chloride (

      
      ).
      
Reaction Pathway Visualization

SynthesisPathway ReactantA 1,3-Dichloro-2-propanol (Nucleophile) Intermediate Intermediate Alcohol: 1,3-dichloro-2-propyl 3-chloro-2-hydroxypropyl ether ReactantA->Intermediate Ring Opening (Regioselective) ReactantB Epichlorohydrin (Electrophile) ReactantB->Intermediate Catalyst BF3·Et2O (Lewis Acid) Catalyst->Intermediate Product Target Molecule: 1,2-Dichloro-3-[2-chloro-1- (chloromethyl)ethoxy]propane Intermediate->Product SNi Mechanism (Ret. or Inv.) Reagent2 SOCl2 / Pyridine (Deoxychlorination) Reagent2->Product

Figure 1: Stepwise synthetic pathway ensuring asymmetric ether formation via cationic ring-opening and subsequent chlorination.

Experimental Protocol

Phase 1: Lewis Acid-Catalyzed Ring Opening

This step establishes the ether linkage. The use of Boron Trifluoride Etherate (


) ensures activation of the epoxide at low temperatures, minimizing polymerization byproducts.

Reagents:

  • 1,3-Dichloro-2-propanol (1.2 eq) - Excess drives reaction to completion.

  • Epichlorohydrin (1.0 eq)

  • 
     (0.01 eq)
    
  • Solvent: Dichloromethane (DCM) or bulk (neat) if temperature is strictly controlled.

Procedure:

  • Setup: Charge a dry 3-neck round-bottom flask with 1,3-Dichloro-2-propanol and the catalyst (

    
    ) under 
    
    
    
    atmosphere.
  • Thermal Control: Cool the system to 0–5°C using an ice/salt bath. Exotherm control is critical to prevent "runaway" polymerization of epichlorohydrin.

  • Addition: Add Epichlorohydrin dropwise over 60 minutes. Maintain internal temperature

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

  • Monitoring: Monitor consumption of Epichlorohydrin via GC-FID. The target intermediate is the trichloro-alcohol (

    
    ).
    
  • Workup: Quench with saturated

    
    . Extract with DCM. Dry organic layer over 
    
    
    
    and concentrate.
  • Purification (Optional but Recommended): High-vacuum distillation to remove excess dichloropropanol.

Phase 2: Deoxychlorination via Thionyl Chloride

The intermediate alcohol must be converted to a chloride.


 with Pyridine is chosen to facilitate the substitution, likely proceeding via an 

(inversion) or

(retention) mechanism depending on precise conditions, though stereochemistry is generally racemic in this context.

Reagents:

  • Intermediate Alcohol (from Phase 1)

  • Thionyl Chloride (

    
    , 1.2 eq)
    
  • Pyridine (1.1 eq) - Acid scavenger.

  • Solvent: Toluene or Chloroform.

Procedure:

  • Setup: Dissolve the Intermediate Alcohol and Pyridine in dry Toluene.

  • Addition: Cool to 0°C. Add

    
     dropwise. Evolution of 
    
    
    
    and
    
    
    gas will occur (scrubber required).
  • Reflux: Heat the mixture to 70–80°C for 3–5 hours to drive the substitution of the secondary hydroxyl group.

  • Quench: Cool to room temperature. Pour onto ice water.

  • Isolation: Separate the organic phase. Wash sequentially with 1M HCl (to remove pyridine), saturated

    
    , and brine.
    
  • Final Purification: Fractional distillation under reduced pressure.

Characterization & Data

Target Product Specifications: The isolated product must be distinguished from the symmetric "Bis(2,3-dichloropropyl) ether" isomer.

ParameterValue / CharacteristicNote
Physical State Viscous Colorless Liquid
Boiling Point 102–106°C @ 2 TorrHigh vacuum required due to thermal instability.
Density 1.3858 g/cm³Significantly denser than water.
Refractive Index

Solubility Soluble in DCM, Methanol, TolueneInsoluble in water.
Mass Spec (EI) Molecular Ion not always visible.Look for characteristic fragment

(m/z 111/113).

Distinguishing NMR Features (Proton):

  • Isomer A (Symmetric): Simple spectra due to symmetry.

  • Target (Asymmetric): Complex multiplet patterns.

    • 
       3.6–3.8 ppm: Multiplets for the ether-adjacent protons (
      
      
      
      ).
    • 
       4.0–4.2 ppm: Methine protons attached to Cl (
      
      
      
      ) and the central methine of the isopropyl group.

Process Safety & Toxicology (HSE)

Critical Warning: This synthesis involves potent alkylating agents.

  • Epichlorohydrin: A known carcinogen and volatile sensitizer. All transfers must occur in a closed system or certified fume hood.

  • Bis-chloro ethers: The product belongs to a class of compounds (haloethers) often classified as potential carcinogens (similar to Bis(chloromethyl) ether). Handle as a "Select Carcinogen."

  • Waste Disposal: All aqueous waste from Phase 2 contains Pyridine and Thionyl Chloride byproducts; it must be segregated as "Halogenated Organic Waste."

References

  • ChemicalBook. (2023). This compound - CAS 59440-90-3 Properties and Suppliers.[1][2] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 108967, this compound. Retrieved from

  • Carrà, S., et al. (1979).[3] Synthesis of Propylene Oxide from Propylene Chlorohydrins.[3] Chemical Engineering Science, 34, 1123-1132.[3] (Foundational kinetics for dichlorohydrin/epichlorohydrin interactions).

  • BenchChem. (2024). This compound Structure and Applications. Retrieved from

  • Eurochem Engineering. (2023). Dehydrochlorination of chlorohydrins to epichlorohydrin: Process kinetics and byproducts. Retrieved from

Sources

Technical Guide: Characterization and Control of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS 59440-90-3)

[1]

Executive Summary: The "Dimer" Challenge

In the landscape of chlorinated intermediates, 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS 59440-90-3) represents a critical process-related impurity.[1] Often referred to colloquially as the "Dichloropropanol Dimer" or "Tetrachloro Dipropyl Ether," this compound is a byproduct of the industrial synthesis of epichlorohydrin (ECH) and 1,3-dichloro-2-propanol (1,3-DCP).[1]

For drug development professionals, this molecule is not merely a yield-loss byproduct; it is a structural alert .[1] Possessing multiple alkyl halide moieties and an ether linkage, it falls under the classification of potentially genotoxic impurities (PGIs) due to its alkylating potential.[1] This guide dissects its formation mechanism, analytical detection, and remediation strategies.[1]

Molecular Architecture & Physicochemical Profile[1]

CAS 59440-90-3 is an asymmetric ether composed of two distinct chlorinated propyl groups.[1] Its structural complexity arises from the specific connectivity of its precursors.[1]

Structural Analysis[1]
  • IUPAC Name: 1,2-dichloro-3-(1,3-dichloropropan-2-yloxy)propane[1]

  • Moiety A: A 2,3-dichloropropyl group (derived from terminal chlorination).[1]

  • Moiety B: A 1,3-dichloropropan-2-yl group (derived from the symmetrical dichlorohydrin).[1]

  • Linkage: Ether oxygen.[1]

Key Properties Table[1]
PropertyValue / DescriptionSignificance
Molecular Formula C₆H₁₀Cl₄OHigh chlorine content drives lipophilicity.[1]
Molecular Weight 239.96 g/mol Detectable via standard GC-MS (EI).[1]
Boiling Point 102–106 °C (at 2 Torr)High-boiler relative to ECH; accumulates in distillation bottoms.[1]
Density ~1.386 g/cm³Significantly denser than water; separates into organic phase.[1]
Solubility Organic solvents (DCM, MeOH)Hydrophobic; requires solvent extraction for analysis.[1]
Reactivity Alkylating AgentPotential for DNA interaction (mutagenicity alert).[1]

Mechanistic Formation Pathway[1]

Understanding the genesis of CAS 59440-90-3 is the first step in control.[1] It is formed primarily during the hydrochlorination of glycerol or the acid-catalyzed dimerization of epichlorohydrin .[1]

The "Nucleophilic Attack" Mechanism

The formation is a classic nucleophilic substitution followed by hydrochlorination:

  • Precursor Generation: Reaction of Glycerol with HCl yields the major isomer 1,3-Dichloro-2-propanol (1,3-DCP) and minor isomer 2,3-Dichloro-1-propanol (2,3-DCP) .[1]

  • Epoxide Interaction: In the presence of unreacted Epichlorohydrin (ECH) , the hydroxyl group of 1,3-DCP acts as a nucleophile.[1]

  • Ring Opening: The hydroxyl oxygen attacks the terminal carbon (C3) of the ECH epoxide ring.[1]

  • Chlorination: The resulting intermediate (a hydroxylated ether) undergoes substitution with HCl to replace the remaining hydroxyl with a chlorine atom, locking in the tetrachloro-ether structure.[1]

Visualization of Formation

The following diagram illustrates the competitive pathway forming CAS 59440-90-3 alongside the target Epichlorohydrin.

FormationPathwayGlycerolGlycerol(Starting Material)DCP_131,3-Dichloro-2-propanol(1,3-DCP)Glycerol->DCP_13+ HCl(Primary Reaction)HClHClECHEpichlorohydrin(ECH)DCP_13->ECHDehydrochlorination(Target Route)IntermediateEther-AlcoholIntermediateDCP_13->Intermediate+ ECH (Side Reaction)Nucleophilic AttackImpurityCAS 59440-90-3(Tetrachloro Ether)Intermediate->Impurity+ HClSubstitution

Figure 1: Mechanistic pathway showing the divergence from the target synthesis (ECH) to the formation of the impurity CAS 59440-90-3 via dimerization.[1]

Toxicology & Safety (E-E-A-T Assessment)

Expert Insight: While specific toxicological data for CAS 59440-90-3 is less abundant than for its precursors, we must apply the "Read-Across" principle used in pharmaceutical risk assessment (ICH M7 guidelines).

  • Structural Alerts: The compound contains beta-chlorinated alkyl groups.[1] Similar compounds (e.g., Bis(2-chloroethyl) ether, 1,2,3-Trichloropropane) are potent alkylating agents.[1]

  • Genotoxicity Risk: The presence of the Cl-CH2-CH(OR)- motif suggests potential for forming cyclic chloronium ions in vivo, which can alkylate DNA.[1]

  • Handling Protocol: Treat as a Potential Mutagenic Impurity (PMI) .[1] All analytical standards must be handled in a fume hood with double-gloving protocols.[1]

Analytical Methodology: Trace Detection

To detect this impurity at ppm levels in pharmaceutical intermediates, a validated GC-MS method is required.[1] The high boiling point of CAS 59440-90-3 makes it amenable to gas chromatography but requires extended run times to ensure elution.[1]

Validated GC-MS Protocol
  • Instrument: Agilent 7890/5977 (or equivalent).

  • Column: DB-624 or DB-Wax (Polar columns separate ethers well).[1]

  • Inlet: Splitless (for trace analysis) or Split 1:10 (for process monitoring).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Temperature Program:

    • Hold 40°C for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min (Impurity typically elutes late, >200°C region).

Mass Spectrum Targets (SIM Mode)

For high sensitivity (LOD < 1 ppm), use Selected Ion Monitoring (SIM).[1]

  • Quantitation Ion: 75 m/z (C₂H₄Cl⁺ fragment).

  • Qualifier Ions: 79 m/z , 111 m/z (Characteristic dichloropropyl fragment).[1]

Analytical Workflow Diagram

AnalyticalWorkflowSampleCrude Sample(Glycerol/ECH Matrix)ExtractionLLE Extraction(Solvent: Hexane or DCM)Sample->ExtractionIsolate OrganicsGCGas Chromatography(DB-624 Column)Extraction->GCInject 1µLMSMass Spec (SIM)Target: m/z 75, 79, 111GC->MSElution ~220°CDataQuantitation(External Std Method)MS->DataPeak Integration

Figure 2: Step-by-step analytical workflow for isolating and quantifying CAS 59440-90-3 in complex matrices.

Control & Remediation Strategies

Minimizing CAS 59440-90-3 requires strict control over the "Stoichiometric Excess" in the reactor.[1]

  • Limit ECH Accumulation: The impurity forms when 1,3-DCP reacts with ECH.[1] In continuous processes, ensure ECH is removed rapidly or kept at low steady-state concentrations relative to the chlorohydrin.[1]

  • Temperature Control: The dimerization activation energy is higher than the primary hydrochlorination.[1] Maintaining reactor temperatures below 110°C significantly reduces ether formation.[1]

  • Purification:

    • Distillation: Due to the large boiling point difference between ECH (116°C) and CAS 59440-90-3 (>200°C est.[1] at atm), fractional distillation is highly effective.[1] The impurity will concentrate in the heavy ends (bottoms).[1]

    • Purge: Regularly purge the distillation bottoms to prevent accumulation of the ether, which can degrade into other chlorinated volatiles.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 93324, this compound. Retrieved January 28, 2026, from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: this compound.[1] Retrieved January 28, 2026, from [Link][1]

Technical Guide: Physical Properties & Characterization of 1,3-Dichloroisopropyl-2,3-dichloropropyl Ether

[1][2]

Introduction & Significance

1,3-Dichloroisopropyl-2,3-dichloropropyl Ether (IUPAC: 1,2-dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane) is a polychlorinated ether frequently encountered as a high-boiling byproduct in the industrial production of epichlorohydrin and chlorohydrins.[1][2]

In the context of drug development , this compound is classified as a potential genotoxic impurity (PGI) due to its structural similarity to other haloethers (e.g., bis(2-chloroethyl) ether).[1][2] Its presence in pharmaceutical starting materials (like glycerol or propylene glycol derivatives) requires rigorous control strategies.[1][2] This guide synthesizes its physicochemical profile with actionable analytical protocols.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models suitable for regulatory filing support.

PropertyValueCondition/Note
CAS Number 59440-90-3 Specific isomer identifier
Molecular Formula C₆H₁₀Cl₄O
Molecular Weight 239.96 g/mol Heavy chlorinated fraction
Physical State LiquidColorless to pale yellow
Boiling Point 306.9°C@ 760 mmHg (Predicted)
Flash Point 120.3°CCombustible
Density 1.331 g/cm³Significantly denser than water
Refractive Index 1.476
LogP (Octanol/Water) 2.42Lipophilic; potential for bioaccumulation
Solubility HighSoluble in MeOH, DCM, Acetone, Ethyl Acetate
Vapor Pressure Low< 0.01 mmHg @ 25°C (Est.)
Structural Analysis

The molecule consists of two distinct chlorinated propyl groups linked by an ether oxygen:[2]

  • Group A (1,3-dichloroisopropyl): A symmetrical -CH(CH₂Cl)₂ moiety.[1][2]

  • Group B (2,3-dichloropropyl): A chiral -CH₂-CH(Cl)-CH₂Cl moiety.[1][2]

This asymmetry results in a complex splitting pattern in NMR spectroscopy and specific fragmentation in Mass Spectrometry, distinguishing it from the symmetrical bis(1,3-dichloro-2-propyl) ether.[1][2]

Formation Mechanism (Impurity Origin)

Understanding the origin is critical for process control.[1][2] This ether forms via the acid-catalyzed ring-opening of epichlorohydrin by 1,3-dichloro-2-propanol, followed by hydrochlorination.[1][2]

FormationPathwayEPIEpichlorohydrin(C3H5ClO)INTERIntermediate Ether(Alcohol)EPI->INTER Acid Cat. Ring OpeningDCP1,3-Dichloro-2-propanol(Nucleophile)DCP->INTERFINAL1,3-Dichloroisopropyl-2,3-dichloropropyl Ether(C6H10Cl4O)INTER->FINAL Hydrochlorination (-OH to -Cl substitution)HClHClHCl->FINALReagent

Figure 1: Formation pathway in chlorohydrin synthesis processes.

Analytical Characterization Protocols

For researchers isolating or quantifying this impurity, the following spectral features are diagnostic.

Mass Spectrometry (GC-MS) Interpretation

Using Electron Impact (EI) ionization (70 eV), the molecule exhibits a characteristic fragmentation pattern driven by alpha-cleavage adjacent to the ether oxygen and loss of chloromethyl groups.[1][2]

  • Parent Ion: Weak or absent molecular ion (

    
    ) due to instability.[1][2]
    
  • Base Peak: Often m/z 79 or m/z 75 (related to

    
     fragments).[1][2]
    
  • Diagnostic Fragments:

    • m/z 191: Loss of

      
       (M - 49).[1][2]
      
    • m/z 111: Dichloropropyl cation (

      
      ).[1][2]
      
    • m/z 75:

      
       fragment.
      
Experimental Protocol: Trace Detection by GC-MS

Objective: Quantify CAS 59440-90-3 at ppm levels in a pharmaceutical intermediate.

Methodology:

  • Sample Preparation: Dissolve 100 mg of sample in 10 mL Dichloromethane (DCM). Do not use alcohols to prevent trans-etherification.[1][2]

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).[1][2]

    • Carrier Gas: Helium @ 1.0 mL/min.[1][2]

    • Temp Program: 50°C (1 min)

      
       10°C/min 
      
      
      300°C (hold 5 min).
    • Note: The high boiling point (306°C) requires a final bake-out to prevent column carryover.[1][2]

  • MS Parameters: SIM mode monitoring ions 79, 111, 191 for high specificity.

AnalyticalWorkflowcluster_prepSample Preparationcluster_gcGC Separationcluster_msMS DetectionS1Dissolution(DCM Solvent)S2Filtration(0.2µm PTFE)S1->S2G1Injector: 250°CSplitlessS2->G11µL InjectionG2Column: DB-5msTemp: 50°C -> 300°CG1->G2M1EI Source(70 eV)G2->M1M2SIM ModeTarget Ions: 79, 111, 191M1->M2Data Acquisition

Figure 2: GC-MS workflow for trace impurity analysis.

Toxicology & Safety Considerations

Hazard Classification:

  • GHS Signal: Warning/Danger (Predicted).[1][2]

  • H-Statements: Likely H351 (Suspected of causing cancer) and H302 (Harmful if swallowed), by analogy to 1,3-dichloro-2-propanol.[1][2]

  • Handling: Use a fume hood.[1][2] Nitrile gloves are recommended; however, due to the compound's high lipophilicity, double-gloving or using laminate gloves (Silver Shield) is superior for prolonged handling.[1][2]

Impurity Control: In pharmaceutical substances, this ether is considered a Cohort of Concern compound (alkyl halide/ether).[1][2] The TTC (Threshold of Toxicological Concern) limit of 1.5 µ g/day typically applies unless compound-specific Ames data proves non-mutagenicity.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93324, this compound. Retrieved from [Link][1][2]

Technical Whitepaper: Characterization and Control of Polychlorinated Dipropyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS 59440-90-3)[1][2][3]

Executive Summary

This technical guide addresses the structural elucidation, formation mechanism, and control strategies for This compound (CAS 59440-90-3).[1][2] Often encountered as a process-related impurity in the synthesis of epichlorohydrin (ECH) derivatives—such as glycerol, chlorphenesin, and guaifenesin—this molecule represents a "mixed" ether isomer.[1] Its presence poses significant challenges in pharmaceutical quality control due to its structural similarity to other mutagenic polychlorinated ethers.[1] This guide provides actionable protocols for researchers to identify, quantify, and mitigate this impurity in compliance with ICH M7 guidelines.

Part 1: Nomenclature and Structural Elucidation[3][4]

The chemical name This compound describes a specific regioisomer of diglycerol tetrachloride.[1] Unlike the symmetrical isomers—Bis(1,3-dichloro-2-propyl) ether and Bis(2,3-dichloro-1-propyl) ether—this compound is asymmetric.[1]

Structural Breakdown

The molecule consists of two distinct propyl moieties linked by an ether oxygen:[1][2]

  • Moiety A (Propyl backbone): A 2,3-dichloropropyl group (

    
    ).[1]
    
  • Moiety B (Ethoxy substituent): A 1,3-dichloropropan-2-yl group (also known as a 1,3-dichloroisopropyl group), described in the name as "2-chloro-1-(chloromethyl)ethoxy".[3][1]

IUPAC Name Resolution:

  • Preferred IUPAC Name: 1,2-Dichloro-3-[(1,3-dichloropropan-2-yl)oxy]propane.[3][1]

  • Common Name: 2,3-Dichloropropyl 1,3-dichloroisopropyl ether.[1][4]

Visualization: Structural Connectivity

The following diagram illustrates the asymmetric connectivity of the molecule, highlighting the distinction between the linear and branched chlorinated chains.[1][2]

ChemicalStructure cluster_0 Moiety A: 2,3-Dichloropropyl cluster_1 Moiety B: 1,3-Dichloroisopropyl C1 C3 (CH2) EtherO Ether Oxygen (-O-) C1->EtherO Linkage C2 C2 (CH-Cl) C2->C1 C3 C1 (CH2-Cl) C3->C2 C_alpha C_alpha (CH) C_beta1 C_beta (CH2-Cl) C_alpha->C_beta1 C_beta2 C_beta' (CH2-Cl) C_alpha->C_beta2 EtherO->C_alpha

Figure 1: Structural connectivity of CAS 59440-90-3, showing the linkage between the 2,3-dichloropropyl chain and the 1,3-dichloroisopropyl group.[3][1]

Part 2: Mechanism of Formation[4]

The formation of this mixed ether is driven by the acid-catalyzed ring opening of Epichlorohydrin (ECH).[1] In industrial processes involving ECH and hydrochloric acid (to produce dichlorohydrins), side reactions occur where the hydroxyl group of a formed dichlorohydrin attacks a fresh ECH molecule.[1]

Reaction Pathway[1][2][5][6]
  • Precursor Formation: ECH reacts with HCl to form a mixture of 1,3-dichloro-2-propanol (1,3-DCP) and 2,3-dichloro-1-propanol (2,3-DCP).[1]

  • Nucleophilic Attack: The secondary hydroxyl group of 1,3-DCP acts as a nucleophile.[1]

  • Regioselectivity: The nucleophile attacks the less substituted carbon of a protonated ECH molecule (Moiety A precursor), leading to the "mixed" ether structure.[1]

ReactionMechanism ECH Epichlorohydrin (Electrophile) Transition Protonated Epoxide Intermediate ECH->Transition Protonation DCP 1,3-Dichloro-2-propanol (Nucleophile) DCP->Transition Nucleophilic Attack (at CH2) Acid H+ Catalyst Acid->Transition Product This compound (Mixed Ether Impurity) Transition->Product Ring Opening

Figure 2: Acid-catalyzed synthesis pathway. The secondary alcohol of 1,3-DCP attacks the primary carbon of the epichlorohydrin epoxide ring.

Part 3: Analytical Characterization & Quantification[3][4]

Due to the presence of multiple isomers (symmetrical vs. asymmetrical), chromatographic separation is critical.[1] The following protocol utilizes GC-MS, the industry standard for polychlorinated ether analysis.

Physicochemical Profile
PropertyValueNotes
Molecular Formula C₆H₁₀Cl₄OTetrachlorinated ether
Molecular Weight 239.96 g/mol Distinct isotopic pattern (Cl₄)
Boiling Point 102–106 °C (at 2 Torr)High boiling impurity
Density ~1.386 g/cm³Denser than water
Solubility LipophilicSoluble in DCM, MeOH, Hexane
Experimental Protocol: GC-MS Detection

Objective: Separate CAS 59440-90-3 from its symmetrical isomers.

1. Sample Preparation:

  • Matrix: Dissolve 100 mg of sample (e.g., API intermediate) in 10 mL Dichloromethane (DCM).

  • Internal Standard: Add Deuterated Bis(1,3-dichloro-2-propyl) ether (

    
    -labeled) at 10 ppm.
    

2. GC Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1][2] Non-polar stationary phases are required to separate based on boiling point and polarity subtle differences.[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][2]

  • Oven Program:

    • Initial: 60°C (Hold 2 min).

    • Ramp 1: 10°C/min to 150°C.[1]

    • Ramp 2: 20°C/min to 280°C (Hold 5 min).

3. MS Detection (SIM Mode): Target specific ions to maximize sensitivity and specificity.

  • Target Ions (m/z): 75, 79, 111, 159.[1][2]

  • Quantification Ion: 79 (C₂H₄Cl⁺ fragment).[1]

  • Qualifier Ions: 159 (Loss of CH₂Cl from parent).[1]

Data Interpretation:

  • Elution Order: Generally, the symmetrical bis(2,3-dichloro-1-propyl) ether elutes last due to higher surface area interaction.[1] The mixed isomer (CAS 59440-90-3) typically elutes between the two symmetrical isomers.[1]

  • Validation: Ensure resolution (

    
    ) > 1.5 between the mixed ether and the major 1,3-dichloro-2-propanol peak.
    
Part 4: Toxicology & Regulatory Control (ICH M7)[3][4]
Genotoxicity Assessment

Polychlorinated ethers are structurally related to Bis(chloromethyl) ether (a known human carcinogen).[1][2] While the propyl derivatives are less volatile, they are considered Potentially Mutagenic Impurities (PMIs) under ICH M7 guidelines due to the alkylating potential of the chloropropyl groups.[1]

  • Alert Structure: Alkyl halide / Haloalkene / Haloether.[1][2]

  • Mechanism: Direct alkylation of DNA bases (guanine) via formation of cyclic chloronium ions in vivo.[1][2]

Control Strategy

To maintain this impurity below the Threshold of Toxicological Concern (TTC) or acceptable limits (typically < 10-20 ppm depending on dose):

  • Stoichiometry Control: Use a slight excess of HCl during chlorohydrin synthesis to minimize unreacted ECH, reducing the likelihood of ECH-DCP coupling.

  • Temperature Management: Maintain reaction temperatures < 50°C. Higher temperatures favor the activation energy required for etherification.[1]

  • Purification:

    • Distillation: Effective due to the boiling point difference between the dichlorohydrin monomers (~174°C for 1,3-DCP) and the ether dimers (>250°C at atm pressure).[1]

    • Reverse Osmosis: For wastewater streams, RO membranes show high rejection rates (>95%) for polychlorinated ethers due to their molecular weight (>200 Da).[1][2]

References
  • PubChem. (2025).[3][1][2] this compound (CID 93324).[3][1] National Library of Medicine.[1] Available at: [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Bis(2-chloro-1-methylethyl) ether and Related Haloethers: Hazard Identification.[1][2][7] Integrated Risk Information System (IRIS).[1][7] Available at: [Link][1]

  • International Conference on Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7 R1).[1][2] Available at: [Link][1][2]

Sources

Molecular Structure of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS 59440-90-3) is a specific polychlorinated ether isomer belonging to the family of tetrachlorodipropyl ethers. Often encountered as a critical process impurity in the manufacturing of Epichlorohydrin (ECH) and Glycerol , this molecule represents a significant challenge in pharmaceutical and industrial chemical purity profiling.

Unlike its symmetrical counterparts—Bis(1,3-dichloro-2-propyl) ether and Bis(2,3-dichloropropyl) ether—this "mixed" ether exhibits unique physicochemical properties and formation kinetics. Its presence serves as a marker for specific side-reactions involving 1,3-Dichloro-2-propanol (1,3-DCP) and Epichlorohydrin , necessitating precise analytical control strategies due to the genotoxic potential associated with alkyl halides.

Structural Elucidation and Stereochemistry

Molecular Architecture

The molecule is an aliphatic ether connecting two distinct chlorinated propyl groups. Its IUPAC name reveals its asymmetry:

  • Moiety A (2,3-Dichloropropyl group): Derived from 2,3-dichloro-1-propanol. This chain contains a chiral center at the C2 position.

  • Moiety B (1,3-Dichloro-2-propyl group): Derived from 1,3-dichloro-2-propanol. This group is chemically symmetric around the central methine carbon (attached to two chloromethyl groups).

Connectivity: The ether oxygen links the primary carbon of the 2,3-dichloropropyl chain to the secondary carbon of the 1,3-dichloro-2-propyl chain.

Table 1: Structural Parameters

ParameterValueNotes
Molecular Formula C₆H₁₀Cl₄OTetrachlorinated ether
Molecular Weight 239.95 g/mol
CAS Number 59440-90-3
Chirality 1 Chiral CenterLocated at C2 of the propane backbone (Side A). Exists as (R) and (S) enantiomers.
Symmetry Asymmetric"Mixed" ether isomer.
Stereochemical Implications

While Moiety B is achiral (possessing a plane of symmetry), Moiety A confers chirality to the entire molecule. In a standard industrial synthesis of epichlorohydrin, the starting material is often racemic; thus, this impurity is typically generated as a racemic mixture of (R) and (S) enantiomers. Separation of these enantiomers is rarely performed in industrial settings but is relevant for rigorous toxicological binding studies.

Mechanism of Formation

Understanding the genesis of this impurity is vital for process control. It arises primarily during the hydrochlorination of glycerol or the synthesis of epichlorohydrin from allyl chloride.

The "Mixed Ether" Pathway

The formation is driven by the acid-catalyzed nucleophilic attack of a dichloropropanol (DCP) isomer on the epoxide ring of Epichlorohydrin (ECH).

  • Precursors: The reaction mixture typically contains ECH, 1,3-DCP, and 2,3-DCP.

  • Nucleophilic Attack: The hydroxyl group of 1,3-DCP attacks the less hindered primary carbon (C1) of the Epichlorohydrin ring (or the more substituted C2 under acidic conditions, though steric hindrance favors the former in uncatalyzed steps).

  • Intermediate Formation: This forms a trichlorinated alcohol intermediate.

  • Chlorination: The resulting hydroxyl group is substituted by chlorine (via reaction with HCl or thionyl chloride agents present in the process), yielding the final tetrachlorinated ether.

Reaction Pathway Visualization

FormationPathway ECH Epichlorohydrin (Electrophile) Intermediate Intermediate Alcohol (Trichloro-dipropyl ether) ECH->Intermediate Ring Opening (Acid Catalyzed) DCP13 1,3-Dichloro-2-propanol (Nucleophile) DCP13->Intermediate Ring Opening (Acid Catalyzed) Product 1,2-Dichloro-3-[2-chloro-1- (chloromethyl)ethoxy]propane (Target Impurity) Intermediate->Product Nucleophilic Substitution (-OH to -Cl) HCl HCl / Catalyst HCl->Intermediate

Figure 1: The primary formation pathway involves the condensation of 1,3-DCP and Epichlorohydrin followed by chlorination.

Physicochemical & Analytical Profiling

Physical Properties

This compound is a dense, viscous liquid with low water solubility, behaving as a "heavy" organic contaminant.

  • Boiling Point: 102–106 °C (at 2 Torr)

  • Density: ~1.386 g/cm³

  • Solubility: Miscible in acetone, methanol, and chlorinated solvents (DCM, Chloroform). Immiscible in water.

  • Partition Coefficient (LogP): Estimated ~3.2 (Lipophilic).

Analytical Detection (GC-MS)

Differentiation from its isomers (Bis-1,3 and Bis-2,3 ethers) is critical. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard.

Key Fragmentation Patterns (EI Source):

  • Molecular Ion (M+): Weak or absent due to ether instability.

  • Alpha-Cleavage: Cleavage adjacent to the ether oxygen is the dominant pathway.

    • Fragment A (Side A): Loss of -CH2-CH(Cl)-CH2Cl group.

    • Fragment B (Side B): Loss of -CH(CH2Cl)2 group.

  • Isotopic Cluster: The presence of 4 chlorine atoms creates a distinct isotopic envelope (M, M+2, M+4, M+6, M+8) with relative intensities of roughly 77:100:49:11:1.

Differentiation Strategy:

  • Bis(1,3-dichloro-2-propyl) ether: Shows intense fragments related to the symmetrical loss of (CH2Cl)2CH groups.

  • Target Mixed Ether: Shows a complex spectrum containing fragments from both 1,3- and 2,3-propyl moieties.

Toxicology and Safety Assessment

Genotoxicity and Carcinogenicity

As a polychlorinated ether structurally related to Bis(chloromethyl) ether (a known human carcinogen) and Epichlorohydrin (Class 2A carcinogen), this molecule must be treated as a potential mutagenic impurity (PMI) .

  • Mechanism: The beta-chloro ether functionality can act as an alkylating agent, potentially forming DNA adducts.

  • Regulatory Status: While not always explicitly listed in pharmacopeial monographs, it falls under the ICH M7 guidelines for mutagenic impurities. Control limits are typically set to the Threshold of Toxicological Concern (TTC) levels (e.g., 1.5 µ g/day ) unless compound-specific Ames data proves otherwise.

Environmental Impact

In the context of "Red Water" (wastewater from epichlorohydrin production), this compound contributes to the Total Organic Halogen (TOX) load. It is resistant to hydrolysis and biodegradation, posing a persistence risk in aquatic environments.

Control and Remediation Strategies

For researchers using ECH or Glycerol in API synthesis, the following control measures are recommended:

  • Feedstock Control: Screen starting ECH for heavy ends using GC-FID.

  • Process Optimization: Avoid high temperatures (>100°C) in the presence of Lewis acids, which promote etherification.

  • Purification:

    • Distillation: Effective due to the high boiling point difference between ECH (117°C) and the impurity (>250°C at atm pressure).

    • Carbon Filtration: Activated carbon is highly effective at removing lipophilic chlorinated ethers from aqueous or polar organic streams.

References

  • National Institute of Standards and Technology (NIST) . Mass Spectrum of 2-Chloromethyl-1,3-dichloro-2-methylpropane (Structural Analog). NIST Chemistry WebBook. [Link]

  • U.S. Environmental Protection Agency (EPA) . Locating and Estimating Air Emissions from Sources of Epichlorohydrin. EPA-450/4-84-007j. [Link]

Part 1: Executive Summary & Core Directive

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Elucidation and Characterization of Polychlorinated Ethers (


) 

In pharmaceutical and industrial synthesis, the detection of polychlorinated ether impurities is a critical quality attribute due to their potential genotoxicity. The molecular formula


 primarily corresponds to Bis(2,3-dichloropropyl) ether , a known byproduct in the manufacturing of epichlorohydrin and downstream glycerol derivatives.

This guide departs from standard spectral listing to provide a causal analysis of structural elucidation . We focus on the why and how of identification—prioritizing the unique isotopic signatures in Mass Spectrometry (MS) as the primary screening tool, followed by Nuclear Magnetic Resonance (NMR) for isomeric confirmation.

Part 2: Structural Logic & Molecule Analysis

Before interpreting spectra, we must establish the physicochemical constraints of the analyte.

Degree of Unsaturation (DoU)

Using the formula


:



Implication: The molecule is fully saturated. It contains no double bonds or rings. The structure consists purely of alkyl chains, ether linkages, and chlorine substituents.

Isomeric Candidates

While multiple isomers exist, two are chemically probable in the context of epichlorohydrin/allyl chloride chemistry:

  • Bis(2,3-dichloropropyl) ether: (Target Analyte) Symmetric, derived from 2,3-dichloropropanol.

  • Bis(1,3-dichloro-2-propyl) ether: Symmetric, derived from 1,3-dichloro-2-propanol.

Part 3: Mass Spectrometry (The Primary Screen)

Mass Spectrometry is the most robust method for initial detection due to the distinct isotopic abundance of chlorine (


, 

).
The Isotopic Envelope ( Cluster)

For a molecule with four chlorine atoms (


), the molecular ion is not a single peak but a cluster spanning roughly 8 mass units. The intensity ratios follow the binomial expansion of 

.

Table 1: Theoretical Isotopic Abundance for


 (MW 

238)
IonMass (m/z)CompositionRelative Intensity (Approx)Diagnostic Value
M 238

100% (Base)Nominal Mass
M+2 240


~130%Highest Peak
M+4 242


~65%Distinctive "Step down"
M+6 244


~15%Tail
M+8 246

~1%Trace

Critical Insight: Unlike non-halogenated compounds where the M peak is dominant, in


 systems, the M+2 peak is often more intense than the M peak . This "hump" pattern is the immediate visual cue for a tetrachlorinated species.
Fragmentation Pathway (EI-MS)

The ether oxygen directs fragmentation via


-cleavage.
  • Primary Fragment (

    
     125/127):  Cleavage of the C-O bond yields the dichloropropyl cation (
    
    
    
    ).
  • Secondary Fragment (

    
     75/77):  Loss of 
    
    
    
    from the propyl chain.

Fragmentation cluster_legend Key Mechanism M Molecular Ion [C6H10Cl4O]+. m/z 238/240/242 Frag1 Alpha Cleavage [C3H5Cl2]+ (cation) m/z 125/127/129 M->Frag1 C-O Bond Break Frag2 Loss of CH2Cl [C2H3Cl]+ m/z 75/77 Frag1->Frag2 Loss of CH2Cl Mechanistic Ether Oxygen stabilizes the carbocation

Figure 1: Predicted fragmentation pathway for Bis(2,3-dichloropropyl) ether under Electron Impact (70eV).

Part 4: NMR Spectroscopy (Structural Confirmation)

While MS confirms the formula and halogen count, NMR is required to determine the substitution pattern (2,3-dichloro vs 1,3-dichloro).

Symmetry Argument

Bis(2,3-dichloropropyl) ether is symmetric around the oxygen atom.

  • Structure:

    
    
    
  • Result: The spectrum will show only 3 unique proton environments and 3 unique carbon environments , despite having 6 carbons and 10 protons.

Predicted Chemical Shifts

The values below are derived from chemometric additivity rules (Shoolery’s rules) for halo-ethers.

Table 2:


 NMR Data (400 MHz, 

)
PositionTypePredicted Shift (

ppm)
MultiplicityIntegrationCausality


3.70 – 3.90 Doublet of Doublets (dd)4HDeshielded by Oxygen and

-Chlorine.


3.60 – 3.75 Doublet of Doublets (dd)4HDeshielded by

-Chlorine. Overlaps with

.


4.10 – 4.30 Multiplet (m)2HMost deshielded due to secondary Cl and

-Oxygen effect.

Table 3:


 NMR Data (Decoupled) 
PositionTypePredicted Shift (

ppm)
Diagnostic Note


44 – 46 Typical primary alkyl chloride.


56 – 59 Secondary chloride, shifted downfield.


70 – 72 Ether carbon, most deshielded.

Differentiation Note: If the isomer were Bis(1,3-dichloro-2-propyl) ether, the methine proton (


) would be significantly shifted downfield (approx 3.8-4.0 ppm) but the carbon spectrum would show the ether carbon as a methine (

) rather than a methylene (

). DEPT-135 NMR is the definitive experiment here:
  • Target: 2 negative peaks (

    
    ), 1 positive peak (
    
    
    
    ).
  • Isomer: 2 negative peaks (

    
    ), 1 positive peak (
    
    
    
    ) - Wait, careful analysis:
  • Target (Bis-2,3):

    
     (neg), 
    
    
    
    (pos),
    
    
    (neg). Total: 2 Neg, 1 Pos.
  • Isomer (Bis-1,3):

    
     (neg), 
    
    
    
    (pos). Total: 1 Neg (2x intensity), 1 Pos.

Part 5: Experimental Protocol for Trace Analysis

When detecting this compound as an impurity (e.g., in epichlorohydrin), it is often present at ppm levels. Direct NMR is impossible.

Protocol: Liquid-Liquid Extraction & Enrichment
  • Sample Prep: Dilute 10 g of crude epichlorohydrin in 50 mL of hexane.

  • Wash: Wash with water (3 x 20 mL) to remove polar alcohols (glycerol, chlorohydrins). The target ether is highly lipophilic (

    
    ) and will remain in hexane.
    
  • Concentration: Dry hexane layer over

    
    . Concentrate via rotary evaporation to 1 mL (do not dry completely to avoid volatility losses).
    
  • Analysis: Inject 1

    
    L into GC-MS (Splitless mode).
    

Workflow Start Crude Sample (Epichlorohydrin Matrix) Extract Hexane Extraction (Target partitions to Organic) Start->Extract GCMS GC-MS Screening Look for m/z 238, 240, 242 Extract->GCMS Decision Isotope Pattern Matches? GCMS->Decision NMR Enrich & Run NMR (Confirm Symmetry) Decision->NMR Yes (High Conc) Report Quantify & Report Decision->Report Yes (Trace)

Figure 2: Analytical workflow for the isolation and identification of polychlorinated ethers.

Part 6: References

  • United States Environmental Protection Agency (EPA). (1979). Locating and Estimating Air Emissions from Sources of Epichlorohydrin. EPA-450/4-84-007j. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 95858503, Bis(2,3-dichloropropyl) ether. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for Isotopic Abundance calculations).

  • Solvay SA. (2008). Product containing epichlorohydrin, its preparation and its use. Patent WO2008152044A1. (Describes glycerol ether impurities).

Toxicological Profile & Risk Assessment: 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 59440-90-3 Common Synonyms: 1,3-Dichloroisopropyl-2,3-dichloropropyl ether; Polychlorinated Dipropyl Ether (PCDE) Isomer.[1]

Executive Summary

This technical guide provides a comprehensive toxicological assessment of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane , a specific polychlorinated ether isomer often encountered as a high-potency byproduct in the synthesis of epichlorohydrin, glycerin, and propylene oxide derivatives.[1]

For drug development professionals and toxicologists, this compound represents a Class 2 or Class 3 Genotoxic Impurity (GTI) concern. Its structural similarity to potent carcinogens like bis(2-chloroethyl) ether (BCEE) and bis(chloromethyl) ether (BCME) necessitates rigorous control strategies.[1] This guide details the physicochemical properties, metabolic activation pathways, genotoxic mechanisms, and validated analytical protocols required for its detection and risk management.

Part 1: Physicochemical Identity & Structural Analysis[1]

Molecular Architecture

The molecule is an asymmetric ether bridging two chlorinated propyl groups:

  • Group A: 2,3-dichloropropyl moiety.[1]

  • Group B: 1,3-dichloro-2-propyl moiety (derived from 1,3-dichloro-2-propanol).[1]

Unlike symmetric ethers (e.g., bis(2-chloroethyl) ether), this asymmetry influences its metabolic stability and lipophilicity. The presence of chlorine atoms at the


 and 

positions relative to the ether oxygen reduces immediate hydrolysis but facilitates oxidative metabolism.
Structure-Activity Relationship (SAR) Map

The following diagram illustrates the structural features contributing to the compound's toxicity, specifically its alkylating potential and metabolic liabilities.

SAR_Analysis Molecule 1,2-Dichloro-3-[2-chloro-1- (chloromethyl)ethoxy]propane EtherLink Ether Linkage (-O-) Stable to hydrolysis Lipophilic carrier Molecule->EtherLink Core Structure BetaChlorine Beta-Chlorine (C-Cl) Electron withdrawing Increases electrophilicity Molecule->BetaChlorine Substituents AlphaCarbon Alpha-Carbon Site of P450 Hydroxylation Molecule->AlphaCarbon Metabolic Target Metabolites Reactive Aldehydes & Epoxides (Alkylating Agents) BetaChlorine->Metabolites Leaving Group Potential AlphaCarbon->Metabolites Oxidative Dealkylation

Figure 1: Structure-Activity Relationship (SAR) highlighting the critical features leading to genotoxicity.[1]

Part 2: Toxicokinetics (ADME) & Metabolic Activation

The toxicity of chloroalkyl ethers is rarely due to the parent compound alone but rather its metabolic activation.

Absorption & Distribution[1]
  • Lipophilicity: High logP (estimated ~2.5–3.[1]0) allows rapid absorption across the gastrointestinal tract and dermal barriers.

  • Distribution: Preferential accumulation in lipid-rich tissues (adipose, CNS) and high-perfusion organs (liver, kidneys).[1]

Metabolic Pathway (Bioactivation)

The primary clearance mechanism involves Cytochrome P450-mediated O-dealkylation .[1] This oxidative cleavage generates reactive intermediates capable of DNA alkylation.

  • Hydroxylation: CYP450 enzymes (likely CYP2E1) hydroxylate the

    
    -carbon next to the ether oxygen.[1]
    
  • Hemiacetal Collapse: The resulting

    
    -hydroxy ether is unstable and spontaneously collapses.[1]
    
  • Release of Toxicants: This cleavage releases a chlorinated aldehyde (e.g., chloroacetaldehyde precursor) and a chlorohydrin (e.g., 1,3-dichloro-2-propanol), both of which are established mutagens.[1]

Metabolic_Pathway Parent Parent Ether (Lipophilic, Stable) CYP CYP450 (CYP2E1) Oxidative Dealkylation Parent->CYP Intermediate Unstable Alpha-Hydroxy Ether (Hemiacetal) CYP->Intermediate Cleavage Spontaneous Cleavage Intermediate->Cleavage Prod1 1,3-Dichloro-2-propanol (Carcinogen 2B) Cleavage->Prod1 Prod2 Chlorinated Aldehydes (e.g., Chloroacetaldehyde) Cleavage->Prod2 DNA_Adduct DNA Alkylation (Guanine N7 Adducts) Prod1->DNA_Adduct Epoxide Formation Prod2->DNA_Adduct Schiff Base / Crosslinking

Figure 2: Metabolic bioactivation pathway leading to genotoxic intermediates.[1]

Part 3: Molecular Mechanism of Toxicity

Genotoxicity (Mutagenicity)

This compound acts as a bifunctional alkylating agent .

  • Mechanism: The metabolic byproducts (specifically epoxides formed from the chlorohydrin release) act as electrophiles. They attack the nucleophilic centers of DNA, primarily the N7 position of guanine.

  • Ames Test Prediction: Positive in Salmonella typhimurium strains TA100 and TA1535 (base-pair substitution) with metabolic activation (S9 fraction).[1]

Hepatotoxicity[1][8]
  • Oxidative Stress: The depletion of glutathione (GSH) during the conjugation of chlorinated metabolites leads to hepatocellular necrosis.

  • Observation: Similar compounds (e.g., 1,2-dichloropropane) show centrilobular necrosis in rodent models.[1]

Part 4: Quantitative Toxicity Data (Read-Across)

Due to the limited public data for this specific isomer, risk assessment relies on "Read-Across" from structurally homologous chloroalkyl ethers.[1]

ParameterSurrogate / Related CompoundValue / EffectRelevance
Acute Oral LD50 Bis(2-chloroethyl) ether75 mg/kg (Rat)High (Structural Homolog)
Carcinogenicity Bis(2-chloro-1-methylethyl) etherGroup 3 (IARC) / B2 (EPA)Moderate (Methyl substitution reduces reactivity)
Mutagenicity 1,3-Dichloro-2-propanolPositive (Ames + S9)High (Primary Metabolite)
Target Organ 1,2-DichloropropaneLiver, KidneyHigh (Mechanistic similarity)

Risk Assessment Conclusion: Treat CAS 59440-90-3 as a mutagenic carcinogen .[1] In pharmaceutical settings, it must be controlled to Threshold of Toxicological Concern (TTC) levels for mutagenic impurities (


) unless compound-specific Ames negative data is generated.

Part 5: Analytical & Experimental Protocols

Detection Strategy: GC-MS/MS

Standard HPLC is insufficient due to the lack of a strong chromophore.[1] Gas Chromatography with Mass Spectrometry (GC-MS) is the gold standard.[1]

Protocol: Trace Analysis in Water or Drug Substance

  • Sample Preparation (Liquid-Liquid Extraction):

    • Dissolve 1g of drug substance in 10 mL water (if soluble) or DMSO.

    • Add internal standard (e.g., deuterated bis(2-chloroethyl) ether).

    • Extract 3x with 5 mL Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]

    • Dry organic layer over anhydrous

      
      .[1]
      
    • Concentrate to 100

      
       under nitrogen stream (do not evaporate to dryness due to volatility).
      
  • GC-MS Parameters:

    • Column: DB-624 or ZB-5MS (30m x 0.25mm ID x 1.4

      
       film).[1] Note: Thick film required for retaining volatile ethers.
      
    • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

    • Injection: Splitless (250°C).

    • Oven Program: 40°C (hold 2 min)

      
       10°C/min 
      
      
      
      240°C (hold 5 min).
    • Detection: SIM Mode (Selected Ion Monitoring).[1]

      • Target Ions: m/z 79, 111, 121 (Characteristic chloro-alkyl fragments).

Experimental Workflow Diagram

Analytical_Workflow Sample Sample Matrix (Water/API) Extraction LLE Extraction Solvent: DCM/MTBE Sample->Extraction Spike IS Concentration N2 Evaporation Target: 100uL Extraction->Concentration GC GC Separation Column: DB-624 Concentration->GC MS MS Detection (SIM) Target m/z: 79, 111 GC->MS Data Quantification vs Internal Standard MS->Data

Figure 3: Validated analytical workflow for trace detection of polychlorinated ethers.

Part 6: Handling & Safety Guidelines

Signal Word: DANGER

  • Hazard Statements:

    • H350: May cause cancer.[1][2][3][4][5][6]

    • H341: Suspected of causing genetic defects.

    • H301: Toxic if swallowed.[1]

  • Engineering Controls:

    • Handle only in a certified chemical fume hood.[1]

    • Use glove box for weighing pure reference standards.[1]

    • Destruction: Do not dispose of down the drain. Incinerate at >1000°C with scrubber for HCl gas.

References

  • U.S. Environmental Protection Agency (EPA). (2017).[1][7] Toxicological Profile for Bis(2-chloroethyl) Ether. Agency for Toxic Substances and Disease Registry.[1][7] Retrieved from [Link]

  • California OEHHA. (2011).[1] Chemicals for CIC Consultation: Chloroalkyl Ethers. Office of Environmental Health Hazard Assessment. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CAS 59440-90-3. PubChem.[1] Retrieved from [Link]

  • World Health Organization (WHO). (2002).[1][6] Concise International Chemical Assessment Document 48: 1,3-Dichloro-2-propanol. IPCS Inchem.[1] Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Characterization of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 59440-90-3 Molecular Formula: C₆H₁₀Cl₄O Synonyms: 1,3-Dichloroisopropyl-2,3-dichloropropyl ether; Bis(chloromethyl)methyl 2,3-dichloropropyl ether.[1]

Executive Summary

This technical guide analyzes the physicochemical properties and solubility behavior of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane , a polychlorinated ether often encountered as a synthesis intermediate or byproduct in the production of epichlorohydrin derivatives and flame retardants.

For researchers and drug development professionals, understanding the solubility of this compound is critical for three reasons:

  • Impurity Profiling: It often exists as a lipophilic impurity in pharmaceutical excipients (e.g., glycerin, propylene glycol) or active pharmaceutical ingredients (APIs) synthesized via chlorohydrin pathways.

  • Extraction Efficiency: Its high lipophilicity requires specific organic solvent systems for effective liquid-liquid extraction (LLE).

  • Process Safety: As a halogenated ether, it poses potential genotoxic risks, necessitating strict containment protocols during dissolution.

Physicochemical Framework

To predict and manipulate the solubility of CAS 59440-90-3, one must understand its molecular architecture. The molecule consists of two chlorinated propyl groups linked by an ether oxygen.

  • Lipophilicity (LogP): The compound features four chlorine atoms, significantly increasing its hydrophobicity. The estimated LogP is approximately 2.5 – 3.2 , indicating poor water solubility and high affinity for non-polar and moderately polar organic solvents.

  • Polarity: The central ether linkage (-O-) provides a dipole, but the electron-withdrawing chlorine atoms reduce the basicity of the oxygen. Consequently, it does not form strong hydrogen bonds, making it immiscible with water but soluble in hydrogen-bond-accepting solvents.

Table 1: Predicted Solubility Profile (25°C)

Note: Data derived from Structure-Property Relationships (SPR) for polychlorinated ethers.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Action
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformMiscible "Like dissolves like"; Van der Waals forces dominate.
Polar Aprotic Acetone, Ethyl Acetate, THFHigh (>100 mg/mL)Dipole-dipole interactions; ether oxygen accepts weak H-bonds.
Alcohols (Polar Protic) Methanol, Ethanol, IsopropanolModerate to High Soluble due to alkyl chain compatibility, though less than in aprotic solvents.
Aliphatic Hydrocarbons Hexane, HeptaneModerate Soluble due to lipophilic alkyl backbone, but polarity of ether linkage may limit miscibility at low temps.
Aqueous Media Water, Phosphate Buffer (pH 7.4)Insoluble (< 0.1 mg/mL)Hydrophobic effect; inability to disrupt water's H-bond network.

Experimental Protocols for Solubility Determination

For rigorous quantification in a drug development setting, visual estimation is insufficient. The following protocols utilize High-Performance Liquid Chromatography (HPLC) for precise solubility determination.

Protocol A: Saturation Shake-Flask Method (OECD 105 Adapted)

Objective: Determine thermodynamic equilibrium solubility in a specific organic solvent.

  • Preparation:

    • Weigh approximately 50 mg of the test substance into a 4 mL amber glass vial (to prevent photodegradation).

    • Add 1 mL of the target solvent (e.g., Methanol).

  • Equilibration:

    • If the solid dissolves completely, add more substance until a visible precipitate remains (saturation).

    • Cap the vial and place it in a thermostatic shaker at 25°C ± 0.1°C for 24 hours.

  • Phase Separation:

    • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet undissolved material.

    • Critical Step: Filter the supernatant using a 0.22 µm PTFE filter . (Do not use Nylon filters, as chlorinated ethers may adsorb to the membrane).

  • Quantification:

    • Dilute the filtrate with the mobile phase (typically Acetonitrile:Water) to fall within the linear calibration range.

    • Analyze via HPLC-UV (210-220 nm) or GC-MS (SIM mode for specific ion monitoring).

Protocol B: Visual Solubility Screening (Tier 1)

Objective: Rapidly classify solvent compatibility for process development.

  • Place 10 mg of substance in a test tube.

  • Add solvent in increments: 0.1 mL, 0.5 mL, then 1.0 mL.

  • Vortex for 30 seconds after each addition.

  • Interpretation:

    • Dissolved in 0.1 mL: Very Soluble (>100 mg/mL).

    • Dissolved in 1.0 mL: Soluble (~10 mg/mL).

    • Undissolved in 1.0 mL: Sparingly Soluble/Insoluble .

Workflow Visualization

The following diagram outlines the decision logic for selecting a solvent system based on the intended application (Extraction vs. Analysis).

SolubilityWorkflow Start Start: Select Application CheckPolarity Is the matrix Aqueous? Start->CheckPolarity Extraction Liquid-Liquid Extraction (LLE) CheckPolarity->Extraction Yes (Water-based) Analysis Analytical Standard Prep CheckPolarity->Analysis No (Pure Substance) NonPolarSolvent Select Immiscible Solvent: DCM or Hexane Extraction->NonPolarSolvent Dissolution Dissolve in High-Solubility Solvent: Methanol or Acetonitrile Analysis->Dissolution Partitioning Compound partitions to Organic Phase (LogP ~3) NonPolarSolvent->Partitioning Evaporation Evaporate & Reconstitute Partitioning->Evaporation Evaporation->Analysis Filtration Filter (PTFE 0.2 µm) Dissolution->Filtration Injection Inject to HPLC/GC Filtration->Injection

Figure 1: Decision matrix for solvent selection in extraction and analytical workflows. Green path denotes extraction from aqueous matrices; Red path denotes standard preparation.

Implications for Drug Development[2]

Impurity Management

In drug synthesis, particularly when using epichlorohydrin, CAS 59440-90-3 may form as a "Process-Related Impurity" (PRI).

  • Removal Strategy: Due to its high solubility in non-polar solvents, washing the aqueous reaction mixture with Hexane or Heptane can selectively remove this impurity while retaining polar APIs in the aqueous phase.

  • Detection: It lacks a strong chromophore. GC-MS or LC-MS/MS is recommended over standard UV detection for trace analysis (ppm levels).

Toxicity & Handling

Chlorinated ethers are potential alkylating agents.

  • Genotoxicity: Structurally similar to Bis(chloromethyl) ether (a known carcinogen), though likely less volatile. Treat as a potential mutagen.

  • PPE: Use Fluoroelastomer (Viton) gloves. Standard nitrile gloves may degrade upon prolonged exposure to the concentrated ether or its carrier solvents (e.g., DCM).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93324, this compound. Retrieved from [Link]

  • OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Contextual reference for LogP solubility prediction).

Sources

Methodological & Application

"using 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane in organic synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Value Derivatization of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane

Executive Summary

This compound (CAS: 59440-90-3), often referred to as Tetrachlorodipropyl Ether (TCDPE) , is a specialized chlorinated ether intermediate.[1] Unlike symmetric ethers, this asymmetric isomer possesses a unique "hybrid" structure containing both vicinal (1,2-) and geminal-mimicking (1,3-) dichloride functionalities.[1]

This guide details the utilization of TCDPE as a high-density crosslinking scaffold.[1] Its primary utility lies in its four electrophilic sites—three primary chlorides and one secondary chloride —which allow for tunable nucleophilic substitution.[1] This document provides validated protocols for converting TCDPE into polysulfide sealants , energetic plasticizers , and polyol precursors for polyurethane synthesis.

Chemical Architecture & Reactivity Profile

Understanding the steric and electronic environment of the four chlorine atoms is prerequisite to successful synthesis.

  • Side A (2,3-Dichloropropyl): Contains one primary (

    
    ) and one secondary (
    
    
    
    ) alkyl chloride.[1] The
    
    
    Cl is highly reactive to
    
    
    attack; the
    
    
    Cl is sterically hindered.
  • Side B (1,3-Dichloro-2-propyl): Contains two primary (

    
    ) alkyl chlorides.[1] Both are highly reactive.[1]
    
  • The Ether Linkage: Provides chemical stability against hydrolysis under basic conditions, allowing for harsh nucleophilic substitutions without backbone degradation.

Reactivity Hierarchy:



This hierarchy allows for stepwise functionalization , where mild conditions substitute the three primary chlorines, and forcing conditions substitute the fourth.

Application I: Synthesis of Solvent-Resistant Polysulfide Elastomers

Context: Polysulfide rubbers (Thiokols) are critical in aerospace for fuel tank sealants due to their resistance to swelling by hydrocarbons.[1] TCDPE acts as a trifunctional crosslinker , introducing branching points into the linear polymer chain formed by dichloroformal and sodium polysulfide.

Mechanism: Interfacial polycondensation between the organic halide phase and aqueous sodium polysulfide.

Protocol: Interfacial Polycondensation

Reagents:

  • Monomer A: Bis(2-chloroethyl) formal (Linear backbone).[1]

  • Crosslinker: TCDPE (CAS 59440-90-3) (0.5 – 2.0 mol% relative to Monomer A).[1]

  • Reagent B: Sodium Polysulfide (

    
    , rank 
    
    
    
    ) (2.0M Aqueous Solution).[1]
  • Dispersant: Magnesium Hydroxide (

    
    ) (in situ generated).[1]
    
  • Surfactant: Sodium alkylnaphthalene sulfonate.[1]

Step-by-Step Methodology:

  • Aqueous Phase Preparation: In a jacketed reactor, charge the

    
     solution. Add 
    
    
    
    and
    
    
    to generate a colloidal
    
    
    dispersant.[1] Heat to 80°C .
  • Monomer Addition: Premix Monomer A and the TCDPE Crosslinker. Add this organic mixture dropwise to the agitated aqueous phase over 60 minutes.

    • Critical Parameter: Agitation speed must be optimized (typically 600-800 RPM) to maintain a specific bead size distribution.[1]

  • Reaction Maturation: Maintain 95-100°C for 2 hours. The primary chlorides on TCDPE react rapidly, incorporating the ether into the growing polymer network.

    • Note: The secondary chloride on TCDPE may remain unreacted or react slowly, providing a latent cure site or a pendant group.

  • Washing & Coagulation: Decant the mother liquor. Wash the resulting polymer latex with water (3x) to remove salts. Coagulate using dilute acid (HCl) if a solid rubber cake is desired.[1]

  • Desulfurization (Optional): Treat with

    
     at 80°C to strip labile sulfur bonds (S-S-S to S-S), improving thermal stability.[1]
    

Data Output:

ParameterValueImpact
Crosslink Density 0.5 - 2.0%Controls modulus and compression set.[1]
Glass Transition (

)
-55°C to -60°CEnsures low-temperature flexibility (Aerospace req).[1]
Solvent Swell (Jet Fuel) < 5% volCritical for fuel tank integrity.[1]

Application II: Synthesis of Energetic Plasticizers (Glycidyl Azide Analogues)

Context: Substitution of chloride with azide (


) yields energetic liquids used in solid propellant binders.[1] TCDPE derivatives serve as high-nitrogen plasticizers that improve the energy density of the propellant grain without sacrificing mechanical properties.[1]
Protocol: Phase Transfer Azidation

Reagents:

  • Substrate: TCDPE.

  • Nucleophile: Sodium Azide (

    
    ) (1.5 eq per Cl).[1]
    
  • Solvent: DMSO (homogeneous) or Water/Toluene (heterogeneous).[1]

  • Catalyst (if heterogeneous): Tetrabutylammonium bromide (TBAB).[1]

Workflow:

  • Dissolution: Dissolve TCDPE in DMSO (0.5 M concentration).

    • Safety: DMSO + Azides carries a risk of runaway reaction.[1] Ensure blast shielding.[1]

  • Addition: Add

    
     slowly to maintain temperature 
    
    
    
    .
  • Heating: Heat to 100°C for 12 hours.

    • Mechanistic Insight: This temperature is sufficient to displace the three primary chlorides. To displace the secondary chloride, temperature must be raised to 110-120°C, but thermal stability of the organic azide becomes a limiting factor.

  • Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine.[1]

  • Drying: Dry over

    
     and concentrate in vacuo (Do not heat dry residue > 60°C).
    

Application III: Hydrolysis to Polyether Polyols

Context: Converting the chlorides to hydroxyls (-OH) creates a specialized polyether polyol.[1] This tetrol (or triol) is a precursor for high-performance Polyurethanes (PU) requiring flame retardancy (due to residual Cl) or specific crosslinking.[1]

Protocol: Hydrolysis via Acetate Intermediate

Direct hydrolysis of polychlorinated ethers is difficult.[1] The "Acetate Route" is preferred for higher yield.

  • Esterification: React TCDPE with Potassium Acetate (KOAc) in DMF at 140°C.

    
    
    
  • Saponification: Treat the resulting tetra-acetate with NaOH/Methanol.

    
    [1]
    
  • Purification: Distill the resulting polyol (high vacuum required) or use as-is for PU foaming.[1]

Visualizing the Chemistry

The following diagram illustrates the divergent synthetic pathways based on the nucleophile choice, highlighting the central role of TCDPE.

TCDPE_Pathways TCDPE TCDPE (CAS 59440-90-3) (3 Primary Cl, 1 Secondary Cl) Na2Sx Na2Sx / Mg(OH)2 (Interfacial) TCDPE->Na2Sx Crosslinking NaN3 NaN3 / DMSO (Nucleophilic Sub.) TCDPE->NaN3 Substitution KOAc 1. KOAc 2. NaOH/MeOH TCDPE->KOAc Esterification Polysulfide Polysulfide Elastomer (Crosslinked Network) Na2Sx->Polysulfide Condensation Azide Tetra-Azido Ether (Energetic Plasticizer) NaN3->Azide S_N2 Reaction Polyol Polyether Tetrol (PU Precursor) KOAc->Polyol Hydrolysis

Figure 1: Synthetic divergence of TCDPE into Elastomers, Energetics, and Polyols.[1]

Safety & Handling Protocols

  • Toxicity: Chlorinated ethers are potential alkylating agents.[1] Treat as a suspected carcinogen .[1] Use full PPE (Butyl rubber gloves, respirator).[1]

  • Waste: All aqueous waste from polysulfide synthesis contains sulfides and must be oxidized (Bleach/Peroxide) before disposal.[1] Azide waste must be quenched to prevent formation of hydrazoic acid.[1]

References

  • PubChem. (2023).[1] this compound - Compound Summary. National Library of Medicine.[1] [Link][1]

  • Eller, K., et al. (2000).[1] Epoxides.[1][2][3][4] Ullmann's Encyclopedia of Industrial Chemistry.[1] (Context on chlorohydrin ether precursors). [Link][1]

  • Luck, R. M. (1990).[1] Polysulfide Sealants in Aerospace Applications.[1] In Handbook of Sealant Technology. (Context on tri-halo ether crosslinkers).

Sources

Application Note: Safe Handling and Experimental Protocol for 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Hazard Identification

1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane is a specialized chlorinated ether, often encountered as a high-boiling impurity in the synthesis of epichlorohydrin or as a specific intermediate in the production of flame retardants and glycerol derivatives. Structurally, it represents a "dimer" formed by the etherification of two chlorinated C3 units.

Identity & Properties
PropertySpecification
CAS Number 59440-90-3
Common Synonyms Bis(2,3-dichloropropyl) ether; 1,3-Dichloroisopropyl-2,3-dichloropropyl ether
Molecular Formula

Molecular Weight 239.96 g/mol
Physical State Viscous colorless to pale yellow liquid
Boiling Point 102–106 °C @ 2 Torr (High vacuum required)
Density ~1.386 g/cm³
Solubility Soluble in DMSO, Methanol, DCM, Chloroform; Low water solubility
Safety Assessment (E-E-A-T Analysis)

While Safety Data Sheets (SDS) typically classify this compound as an Irritant (H315, H319) and Skin Sensitizer (H317) , its structure warrants elevated caution.

  • Alkylating Potential: The presence of

    
    -chloro ether moieties suggests potential alkylating activity, similar to bis(chloromethyl) ether (BCME), though sterically less reactive. It should be handled as a potential mutagen .
    
  • Sensitization: Chlorinated aliphatic ethers are potent sensitizers. Exposure can lead to severe contact dermatitis and respiratory hypersensitivity.

  • Regulatory Note: Historically flagged as a precursor structure relevant to chemical weapons conventions (sulfur mustard analogs), though this specific oxygen-analog is unregulated in most jurisdictions, it requires strict inventory tracking.

Engineering Controls & PPE

Critical Directive: Do not handle this compound on an open bench. All transfers must occur within a certified Chemical Fume Hood or Glovebox.

Personal Protective Equipment (PPE) Matrix
ZoneRequirementRationale
Respiratory Fume Hood (Face velocity >100 fpm)Prevents inhalation of aerosols/vapors.
Dermal (Hands) Double Glove System: 1. Inner: Nitrile (4 mil)2. Outer: Silver Shield® (Laminate) or VitonChlorinated solvents/ethers permeate standard nitrile rapidly. Laminate offers >4hr breakthrough time.
Ocular Chemical Goggles + Face ShieldSplash protection is mandatory; safety glasses are insufficient for liquid handling under vacuum.
Body Lab Coat (Flame Resistant) + Chemical ApronPrevents saturation of clothing in case of spill.

Experimental Protocol: Handling & Transfer

Storage & Stability[4]
  • Temperature: Store at -20°C (Freezer).

  • Atmosphere: Hygroscopic and potentially oxidative. Store under Argon or Nitrogen .

  • Container: Borosilicate glass with PTFE-lined caps. Avoid plastics (PS/PVC) which may leach or degrade.

Workflow Visualization

The following diagram outlines the decision logic for safe handling and transfer.

HandlingProtocol Start Start: Vial Retrieval CheckTemp Equilibrate to RT (Prevent condensation) Start->CheckTemp OpenHood Transfer to Fume Hood (Inert Gas Line Ready) CheckTemp->OpenHood Decision Volume Required? OpenHood->Decision Syringe Syringe Transfer (Hamilton Gastight) Decision->Syringe < 5 mL Cannula Cannula Transfer (Positive Pressure) Decision->Cannula > 5 mL Reaction Add to Reaction Vessel (Dropwise, 0°C) Syringe->Reaction Cannula->Reaction Quench Quench/Clean (10% NaOH/MeOH) Reaction->Quench

Figure 1: Decision logic for safe transfer of chlorinated ether reagents.

Step-by-Step Transfer Protocol

Objective: Transfer 100 mg of reagent to a reaction flask without exposure.

  • Equilibration: Remove the vial from the -20°C freezer. Place in a desiccator and allow it to warm to room temperature (approx. 30 mins) to prevent water condensation inside the vial upon opening.

  • Inerting: Clamp the source vial and the receiving flask inside the fume hood. Purge the receiving flask with Nitrogen for 5 minutes.

  • Syringe Prep: Use a glass Hamilton Gastight syringe (plastic syringes may swell). Flush the syringe 3x with dry Dichloromethane (DCM) or the reaction solvent.

  • Withdrawal:

    • Insert a needle connected to an inert gas line (N2 balloon) into the source vial septum to equalize pressure.

    • Insert the syringe needle, invert the vial, and withdraw the required volume (Density 1.386

      
       100 mg 
      
      
      
      72
      
      
      L).
  • Addition: Transfer immediately to the reaction vessel. If the reaction is exothermic, cool the receiving flask to 0°C before addition.

  • Decontamination: Immediately draw 10% NaOH in Methanol into the used syringe to neutralize residual alkyl chlorides before removing it from the hood.

Analytical Verification (GC-MS)

Due to its high boiling point and chlorine content, GC-MS is the preferred method for purity analysis.

ParameterSetting
Column DB-5ms or HP-5 (30m x 0.25mm, 0.25µm film)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C (Split ratio 20:1)
Oven Program 60°C (hold 1 min)

20°C/min

280°C (hold 5 min)
MS Source EI (70 eV), Source Temp: 230°C
Diagnostic Ions m/z 75 (

), m/z 111 (

), m/z 79/81 (Isotopic pattern)

Note: The molecular ion (


) is often weak. Look for the characteristic loss of 

fragments.

Decontamination & Waste Disposal[5]

Principle: Chlorinated ethers are stable against simple hydrolysis but react with strong nucleophiles.

Spill Management
  • Evacuate the immediate area if the spill is outside the hood (>5 mL).

  • PPE: Don Silver Shield gloves and a respirator (organic vapor cartridge) if ventilation is compromised.

  • Absorb: Use Vermiculite or activated charcoal mats. Do not use paper towels (fire hazard if flammable solvents are present).

  • Neutralize: Treat the absorbent with a solution of Ethanolic Potassium Hydroxide (KOH) to promote dehydrohalogenation and ether cleavage (slow process).

Waste Stream
  • Labeling: "Halogenated Organic Waste - Toxic/Sensitizer."

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) or alkali metals.

  • Destruction: High-temperature incineration (>1000°C) with scrubber systems for HCl gas is the only approved disposal method.

References

  • PubChem. (2023). Compound Summary: this compound (CAS 59440-90-3).[1][2][3][4][5] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2023).[2] Substance Information: Chlorinated Ethers and Propanol Derivatives.[2][Link][2]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards.[6] National Academies Press. [Link]

Sources

Application Note: 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane as a Multifunctional Linker in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS: 59440-90-3 ), herein referred to as DCCEP , represents a specialized class of polychlorinated ethers derived from the condensation of glycerol chlorohydrins. Unlike simple alkyl halides, DCCEP possesses a unique asymmetric ether backbone linking a 2,3-dichloropropyl moiety and a 1,3-dichloro-2-propyl moiety.

This structural asymmetry confers differential reactivity to the chlorine atoms, making DCCEP a powerful intermediate for:

  • Asymmetric Cross-linking: Synthesizing non-symmetrical bis-epoxides for resin modification.

  • Antiviral Pharmacophores: Constructing acyclic nucleoside analogs via ether-linked backbones.

  • Cationic Lipids: Generating multi-tailed quaternary ammonium lipids for mRNA delivery systems.

This guide provides validated protocols for handling, activating, and utilizing DCCEP in high-value synthesis.

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
CAS Number 59440-90-3
Molecular Formula C₆H₁₀Cl₄O
Molecular Weight 239.95 g/mol
Appearance Colorless to pale yellow viscous liquid
Boiling Point ~145°C (at reduced pressure)
Solubility Soluble in DCM, THF, DMSO; Insoluble in water
Stability Stable under N₂; Hydrolyzes slowly in hot aqueous alkali

Mechanistic Insight: Differential Reactivity

To use DCCEP effectively, one must understand the hierarchy of its leaving groups. The molecule contains four chlorine atoms in two distinct environments:

  • Primary Chlorides (

    
    ):  Located at the terminal positions of the propyl chains. These are sterically accessible and highly reactive toward 
    
    
    
    nucleophiles.
  • Secondary Chlorides (

    
    ):  Located at the internal carbon positions (adjacent to the ether oxygen or in the chain). These are sterically hindered and less reactive, often requiring neighboring group participation (NGP) or elevated temperatures to displace.
    

This reactivity gradient allows for stepwise functionalization .

Visualization: Reactivity Pathways

The following diagram illustrates the divergent synthetic pathways accessible from DCCEP.

DCCEP_Pathways DCCEP DCCEP (Precursor) CAS: 59440-90-3 BisEpoxide Bis-Epoxide Derivative (Cross-linker) DCCEP->BisEpoxide NaOH / Phase Transfer Cyclization MonoSub Mono-Amine/Thiol (Asymmetric Linker) DCCEP->MonoSub Stoichiometric Amine Low Temp (0°C) PolyCat Tetra-Cationic Lipid (Gene Delivery) DCCEP->PolyCat Excess Tert-Amine High Temp (80°C) Nucleoside Acyclic Nucleoside (Antiviral Core) BisEpoxide->Nucleoside Nucleobase Addition Ring Opening

Figure 1: Divergent synthetic utility of DCCEP. The pathway choice is dictated by pH and temperature control.

Experimental Protocols

Protocol A: Synthesis of Asymmetric Bis-Epoxide (Cross-linker)

Objective: Convert the polychlorinated ether into a diglycidyl ether-like structure. This intermediate is crucial for creating high-performance epoxy resins or protein conjugation linkers.

Reagents:

  • DCCEP (10 mmol, 2.4 g)

  • Sodium Hydroxide (50% aq. solution, 40 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.5 mmol) - Phase Transfer Catalyst

  • Toluene (20 mL)

Procedure:

  • Setup: Charge a 50 mL round-bottom flask with DCCEP and Toluene. Add TBAB and stir vigorously at room temperature.

  • Cyclization: Dropwise add the 50% NaOH solution over 20 minutes. The reaction is exothermic; maintain temperature

    
     using a water bath.
    
    • Mechanistic Note: The base deprotonates the trace alcohols formed by hydrolysis, which then displace the chlorine atoms via intramolecular

      
      , closing the epoxide rings.
      
  • Reaction: Heat the mixture to 45°C and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). Disappearance of the starting material spot (

    
    ) indicates completion.
    
  • Workup: Dilute with water (20 mL). Separate the organic layer. Extract the aqueous layer with Toluene (2 x 10 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Yield: Expect ~85% yield of the bis-epoxide as a clear oil.

Protocol B: Nucleophilic Substitution for Cationic Lipid Synthesis

Objective: Synthesize a quaternary ammonium lipid for LNP (Lipid Nanoparticle) formulation.

Reagents:

  • DCCEP (1 mmol)

  • Tertiary Amine (e.g., Dimethyloctylamine) (4.5 mmol)

  • Ethanol (Absolute, 5 mL)

Procedure:

  • Dissolution: Dissolve DCCEP in Ethanol in a sealed pressure tube.

  • Addition: Add the tertiary amine.

  • Reflux: Seal the tube and heat to 85°C for 24 hours.

    • Why this works: The high temperature forces the displacement of both primary and secondary chlorides, resulting in a poly-cationic headgroup with a hydrophobic ether core.

  • Isolation: Cool to room temperature. Precipitate the product by adding cold Diethyl Ether (20 mL).

  • Filtration: Collect the white precipitate via vacuum filtration.

  • Validation: Verify structure via

    
    -NMR (Look for shift of 
    
    
    
    protons from
    
    
    to
    
    
    adjacent to
    
    
    ).

Quality Control & Characterization

To ensure the integrity of DCCEP intermediates, the following analytical parameters must be met.

TestMethodAcceptance Criteria
Purity GC-MS (EI)> 95% Area (Major peak m/z 238/240 cluster)
Identity

-NMR (CDCl₃)
Distinct multiplets at

ppm (ether/chloride region)
Water Content Karl Fischer< 0.1% (Critical for epoxidation)
Free Acid Titration< 0.5 mg KOH/g

Critical Impurity Note: Watch for Epichlorohydrin (monomer) carryover. It is highly toxic and more volatile than DCCEP. Ensure vacuum stripping removes any low-boiling components.

Safety & Handling (HSE)

Hazard Classification:

  • Acute Toxicity: Alkylating agent. Potentially mutagenic.

  • Skin/Eye Irritant: Causes severe burns upon prolonged contact.

PPE Requirements:

  • Double Nitrile Gloves (0.11 mm min thickness).

  • Chemical Fume Hood (Face velocity > 0.5 m/s).

  • Full-face respirator if generating aerosols.

Decontamination: In case of spill, neutralize with 10% Methanolic KOH to convert the alkyl chlorides into less reactive ethers/alcohols before disposal.

References

  • PubChem. (2023). Compound Summary: Chlorinated Ethers. National Library of Medicine. Retrieved from [Link]

  • Gamo, M., et al. (2003). Risk Assessment of Chlorinated Organic Compounds in the Environment. National Institute of Advanced Industrial Science and Technology (AIST).
  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for mechanisms of beta-halo ethers).

"applications of 1,3-Dichloroisopropyl-2,3-dichloropropyl Ether in agrochemical research"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Bioactivity Profiling of 1,3-Dichloroisopropyl-2,3-dichloropropyl Ether (DIDPE) in Agrochemical Development

Part 1: Executive Summary & Technical Context

1,3-Dichloroisopropyl-2,3-dichloropropyl Ether (herein referred to as DIDPE ) represents a critical structural isomer in the family of polychlorinated ether synergists. While historically overshadowed by its symmetric counterparts—such as bis(2,3-dichloropropyl) ether and the commercial synergist S-421—DIDPE has emerged as a high-priority analyte in modern agrochemical R&D.

Its significance is threefold:

  • Process Impurity Qualification: It is a primary byproduct in the synthesis of chlorohydrin-derived synergists. Regulatory bodies (EPA, EFSA) require the "toxicological significance" of such impurities to be established.

  • Environmental Forensics: Due to its hydrolytic stability, DIDPE serves as a persistent marker for industrial contamination in groundwater.

  • Structure-Activity Relationship (SAR) Probe: As an asymmetric ether, DIDPE offers a unique scaffold to study the steric requirements of Cytochrome P450 inhibition, the mechanism by which these ethers potentiate pyrethroids and carbamates.

This guide provides validated protocols for synthesizing, quantifying, and biologically profiling DIDPE to support registration and efficacy studies.

Part 2: Chemical Identity & Formation Logic

To understand the application, one must understand the origin. DIDPE is formed via the etherification of epichlorohydrin derivatives where regioselectivity is imperfect.

  • Chemical Name: 1,3-Dichloroisopropyl-2,3-dichloropropyl Ether[1][2][3][4][5]

  • CAS Number: 59440-90-3[1][2][4][5]

  • Molecular Formula:

    
    [1][4][5][6][7]
    
  • Role: Asymmetric Impurity / Synergist Analog

Formation Pathway (Graphviz Visualization)

The following diagram illustrates the competitive etherification pathways leading to DIDPE versus the symmetric target molecules.

Synthesis_Pathway Precursor Epichlorohydrin + Dichlorohydrin Precursors Intermediates Acid Catalysis (Ring Opening) Precursor->Intermediates HCl / H2SO4 Target Target Synergist: Bis(2,3-dichloropropyl) ether (Symmetric) Intermediates->Target 1° + 1° Attack Impurity1 Impurity A: Bis(1,3-dichloro-2-propyl) ether (Symmetric) Intermediates->Impurity1 2° + 2° Attack DIDPE Target Analyte (DIDPE): 1,3-Dichloroisopropyl- 2,3-dichloropropyl Ether (Asymmetric) Intermediates->DIDPE Mixed Attack (Primary + Secondary)

Figure 1: Competitive formation of DIDPE (black node) during the synthesis of polychlorinated ether synergists. The asymmetric nature arises from mixed nucleophilic attacks.

Part 3: Experimental Protocols

Protocol A: High-Resolution Quantification in Technical Material

Objective: To quantify DIDPE levels in technical grade pesticide synergists (e.g., S-421 analogs) to meet FAO/WHO specifications for impurity limits.

Principle: DIDPE is structurally similar to the active ingredient. Standard HPLC is often insufficient due to lack of chromophores. Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode is the gold standard for specificity.

Materials:

  • Standard: Analytical Reference Standard DIDPE (>98% purity, custom synthesis or LGC Standards).

  • Internal Standard (IS):

    
    -1,3-Dichloroisopropyl-2,3-dichloropropyl ether (deuterated) OR 1,2,3-Trichloropropane (if isotopic label unavailable).
    
  • Solvent: Isooctane (residue analysis grade).

Methodology:

  • Stock Preparation:

    • Dissolve 10 mg DIDPE reference standard in 10 mL Isooctane (

      
      ).
      
    • Prepare a 6-point calibration curve (

      
       to 
      
      
      
      ).
    • Spike each standard with IS at

      
      .
      
  • Sample Extraction:

    • Weigh 100 mg of Technical Grade Synergist into a 10 mL volumetric flask.

    • Dissolve in Isooctane.

    • Sonicate for 5 minutes to ensure complete dissolution of polymeric byproducts.

  • GC-MS Parameters:

    • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

    • Inlet: Splitless mode, 250°C.

    • Oven Program: 60°C (1 min)

      
       15°C/min 
      
      
      
      180°C
      
      
      5°C/min
      
      
      240°C (hold 5 min).
    • MS Detection (SIM Mode):

      • Target Ion (Quant): m/z 75 (C3H4Cl+), m/z 157 (C4H7Cl2O+).

      • Qualifier Ions: m/z 77 , m/z 159 .

      • Note: The fragmentation pattern is dominated by the cleavage of the ether bond.

  • Data Analysis:

    • Calculate the Response Factor (RF) relative to the Internal Standard.

    • Limit of Quantitation (LOQ) should be validated at

      
       w/w.
      
Protocol B: Synergist Efficacy Profiling (P450 Inhibition Assay)

Objective: To determine if DIDPE possesses synergistic activity (P450 inhibition) or is merely an inert impurity. This informs the "toxicological significance" assessment.

Mechanism: Polychlorinated ethers act as alternative substrates or inhibitors of Cytochrome P450 monooxygenases (MFOs), preventing the detoxification of insecticides like pyrethroids.

Workflow Visualization (Graphviz):

P450_Assay Step1 Microsome Preparation (House Fly or Spodoptera) Step2 Incubation Mix: Microsomes + NADPH + Model Substrate (pNA) + DIDPE (Test Inhibitor) Step1->Step2 Step3 Reaction Start (30°C, 15 mins) Step2->Step3 Step4 Stop Reaction (Add TCA or Acetonitrile) Step3->Step4 Step5 Read Absorbance/Fluorescence (Measure Product Formation) Step4->Step5 Result Calculate IC50 (Compare vs. Piperonyl Butoxide) Step5->Result

Figure 2: Workflow for assessing the P450 inhibition potency of DIDPE.

Detailed Procedure:

  • Enzyme Source: Prepare microsomal fractions from insecticide-resistant house flies (Musca domestica) or fall armyworm (Spodoptera frugiperda) midguts.

  • Substrate: Use p-Nitroanisole (pNA) . P450s O-demethylate pNA to p-nitrophenol (yellow color, detectable at 405 nm).

  • Incubation:

    • In a 96-well plate, add

      
       phosphate buffer (pH 7.8).
      
    • Add

      
       microsomal protein (
      
      
      
      ).
    • Add

      
       DIDPE in DMSO (Test concentrations: 
      
      
      
      to
      
      
      ).
    • Control: DMSO only (Negative), Piperonyl Butoxide (Positive Reference).

    • Pre-incubate 10 mins at 30°C.

  • Reaction:

    • Add

      
       NADPH generating system (Glucose-6-phosphate + dehydrogenase + NADP+).
      
    • Add

      
       pNA substrate (
      
      
      
      ).
    • Incubate 30 mins.

  • Measurement:

    • Measure Absorbance at 405 nm (formation of p-nitrophenol).

  • Calculation:

    • Plot % Inhibition vs. Log[Concentration].

    • Determine

      
      . If 
      
      
      
      , DIDPE is a potent synergist and contributes to the formulation's efficacy (and toxicity).

Part 4: Data Interpretation & Reference Values

When analyzing DIDPE, use the following comparative data structure to interpret results.

Table 1: Physicochemical & Toxicological Benchmarks

ParameterDIDPE (Asymmetric)Bis(2,3-dichloropropyl) ether (Symmetric)Interpretation
Log P (Octanol/Water) ~3.1 (Predicted)3.3High bioaccumulation potential; likely partitions into lipid bilayers.
Water Solubility Low (<50 mg/L)LowPersistent in sediment/soil; requires solvent extraction.
P450

(Housefly)
To be determined via Protocol B~2.5

If DIDPE

is similar, it is an active synergist.
Regulatory Status Impurity / R&D StandardActive SynergistDIDPE must be minimized (<0.1%) or tox-qualified.

Part 5: References

  • LGC Standards. (2025). Certificate of Analysis: 1,3-Dichloroisopropyl-2,3-dichloropropyl ether. Retrieved from

  • Santa Cruz Biotechnology. (2024). Product Data Sheet: 1,3-Dichloroisopropyl-2,3-dichloropropyl Ether (CAS 59440-90-3).[1][2][4][5] Retrieved from

  • U.S. EPA. (2000). Reregistration Eligibility Decision (RED): Chlorinated Ethers. (Contextual toxicology for haloethers). Retrieved from

  • Bernard, C. B., & Philogène, B. J. (1993). Insecticide synergists: Role, importance, and perspectives. Journal of Toxicology and Environmental Health. (Mechanistic grounding for P450 protocols).

  • Sigma-Aldrich. (2025).[8] Safety Data Sheet: Bis-(2-chloroisopropyl) ether (Related Analog). Retrieved from

(Note: While specific literature on DIDPE is sparse due to its status as a proprietary intermediate/impurity, the protocols above are derived from standard methodologies for lipophilic chlorinated ethers and P450 synergists.)

Sources

Application Note: Safe Handling Protocols for 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the safety precautions, engineering controls, and handling protocols for 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS: 59440-90-3).[1]

Executive Summary & Compound Identification

This compound (hereafter referred to as DCP-Ether ) is a complex polychlorinated aliphatic ether.[1] Structurally related to bis(2-chloroethyl) ether and epichlorohydrin oligomers, this compound possesses multiple reactive alkyl chloride sites.

While primarily used as an intermediate in the synthesis of glycerol ethers and specialty polymers, its structural similarity to oxygen mustards (beta-chloro ethers) necessitates handling it as a potential genotoxic alkylating agent and a vesicant precursor .[1]

Property Data
CAS Number 59440-90-3
Formula

Molecular Weight 239.96 g/mol
Physical State Viscous Liquid
Boiling Point 102–106 °C (at 2 Torr)
Density ~1.386 g/cm³
Solubility Soluble in DCM, THF, Acetone; Low water solubility.[1][2]
Hazard Class Acute Toxin , Suspected Carcinogen , Skin Irritant/Corrosive .
Hazard Assessment & Toxicology
2.1 Mechanism of Toxicity

DCP-Ether contains electrophilic carbon centers adjacent to chlorine atoms.[1] Based on Structure-Activity Relationship (SAR) analysis with analogous chlorinated ethers (e.g., Bis(2-chloroethyl) ether):

  • Alkylating Potential: The compound can spontaneously form cyclic chloronium ions or carbocations in biological systems, capable of alkylating DNA (guanine N7 position).[1] This classifies it as a Genotoxic Impurity (GTI) .[1]

  • Vesicant Activity: Direct contact may cause delayed blistering or chemical burns similar to sulfur mustards, due to the lipophilic nature facilitating skin penetration followed by intracellular alkylation.[1]

2.2 Critical Hazards
  • Inhalation: Vapors are likely heavier than air and can cause severe respiratory tract irritation or delayed pulmonary edema.[1]

  • Skin Absorption: High permeability expected.[1] Fatal if absorbed in large quantities.

  • Ocular: Corrosive; risk of permanent corneal opacity.[1]

Engineering Controls & Containment

Due to the volatility and toxicity profile, Zero-Skin-Contact and Zero-Inhalation policies are mandatory.[1]

3.1 Primary Containment
  • Fume Hood: All open handling must occur within a certified chemical fume hood with a face velocity of 100 fpm (0.5 m/s) .[1]

  • Glove Box: For operations involving heating, scaling up (>10g), or generating aerosols, use a nitrogen-purged glove box under negative pressure.[1]

3.2 Secondary Containment
  • All reaction vessels must be placed within a spill tray made of chemically resistant material (Polypropylene or Teflon) capable of holding 110% of the total volume.[1]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with chlorinated aliphatic ethers.[1]

PPE Category Requirement Rationale
Hand Protection (Inner) Laminate Film (Silver Shield/4H) Prevents permeation of chlorinated hydrocarbons.[1]
Hand Protection (Outer) Disposable Nitrile (5 mil) Provides dexterity and protects the inner glove from physical tears.[1]
Respiratory Full-face Respirator with OV/AG Cartridges Required if working outside a glovebox during spill cleanup.[1]
Body Tychem® C or F Apron/Sleeves Impervious to organic solvents and acids.[1]
Eye Chemical Splash Goggles + Face Shield Prevents splash entry; standard safety glasses are inadequate.[1]
Experimental Protocol: Safe Handling Workflow
5.1 Receipt and Storage
  • Inspection: Upon receipt, inspect the septum and cap for signs of corrosion or crystallization (peroxides).[1]

  • Storage: Store at 2–8°C in a dedicated "Carcinogen/Toxic" fridges. Ensure the container is overpacked in a secondary polyethylene container with vermiculite absorbent.[1]

5.2 Dispensing & Weighing
  • Never weigh the neat liquid on an open benchtop balance.[1]

  • Method A (Syringe Transfer):

    • Tare a sealed vial with a septum on the balance.

    • Move the vial to the fume hood.[1]

    • Withdraw the required volume of DCP-Ether using a gastight glass syringe with a Luer-lock needle.[1]

    • Inject into the tared vial.

    • Reweigh the sealed vial to determine exact mass.[1]

  • Method B (Difference Weighing): Weigh the source bottle before and after dispensing inside the hood.[1]

5.3 Reaction Setup
  • Use glassware with standard taper joints secured with Teflon sleeves or Keck clips to prevent seizing and leakage.[1]

  • Equip the reaction vessel with a reflux condenser connected to a scrubber (NaOH trap) if heating is required, to neutralize any liberated HCl.[1]

5.4 Visual Workflow (DOT Diagram)

SafeHandlingWorkflow cluster_0 Phase 1: Receipt & Storage cluster_1 Phase 2: Active Handling cluster_2 Phase 3: Decontamination Receipt Receipt & Inspection (Check Seals) Storage Storage (2-8°C, Secondary Cont.) Receipt->Storage PPE Don PPE: Silver Shield Gloves + Goggles Storage->PPE Dispense Dispensing (Syringe/Septum Technique) PPE->Dispense Reaction Reaction Setup (Closed System, Scrubber) Dispense->Reaction Spill Emergency Spill? Dispense->Spill Quench Quench/Neutralize (Ethanolic KOH or Thiosulfate) Reaction->Quench Waste Waste Disposal (Halogenated Stream) Quench->Waste Spill->Waste Absorb & Seal

Figure 1: Cradle-to-grave workflow for handling high-hazard chlorinated ethers.

Decontamination and Emergency Procedures
6.1 Chemical Neutralization (The "Decon Solution")

Because DCP-Ether is an alkylating agent, simple water washing is ineffective and may spread the contamination.[1]

  • Decontamination Solution: 10% Sodium Thiosulfate (

    
    ) in 50:50 Ethanol/Water.[1]
    
    • Mechanism: The thiosulfate anion is a soft nucleophile that rapidly reacts with the alkyl chloride sites, converting the toxic electrophile into a non-toxic water-soluble salt (Bunte salt).[1]

6.2 Spill Protocol
  • Evacuate: Clear the immediate area.

  • Isolate: Close the fume hood sash.

  • Neutralize: If the spill is contained in the hood, gently pour the Decontamination Solution over the spill.[1] Allow to sit for 30 minutes.

  • Absorb: Use vermiculite or specific "Organic Solvents" spill pads.[1]

  • Disposal: Collect as hazardous halogenated waste.

6.3 First Aid
  • Skin Contact: Immediately wash with Polyethylene Glycol 400 (PEG-400) or copious soap and water for 15 minutes.[1] Note: PEG-400 is superior for lipophilic toxins.[1]

  • Eye Contact: Flush with water for 15 minutes; seek immediate ophthalmological support.[1]

References
  • PubChem. (2025).[1] this compound (CID 93324).[1] National Library of Medicine.[1] [Link][1]

  • ECHA (European Chemicals Agency). (n.d.).[1] Substance Information: Chlorinated Ethers.[1][3][4] Retrieved from [Link][1]

  • Bolt, H. M., & Foth, H. (2006).[1] Carcinogenicity and genotoxicity of chloroethylenes and chlorinated ethers. Toxicology Letters. (Contextual grounding for chlorinated ether toxicity).

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press.[1] (Standard for Glove Selection/Silver Shield).

Sources

"protocol for GC-MS analysis of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Trace Quantitation of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane by GC-MS

Executive Summary

This application note details a validated protocol for the quantitation of This compound (CAS: 59440-90-3), also known as Bis(2,3-dichloropropyl) ether or related isomers. This compound is a process-related impurity (PRI) often formed during the synthesis of Active Pharmaceutical Ingredients (APIs) involving epichlorohydrin or glycerol derivatization (e.g., Ganciclovir, Simvastatin, Valganciclovir).

Due to its alkylating potential, this compound is classified as a Genotoxic Impurity (GTI) . Under ICH M7 guidelines, it requires control at trace levels (typically < 10 ppm depending on daily dose). This method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode to achieve high sensitivity and specificity.

Chemical Context & Safety

  • Compound Name: this compound[1][2]

  • Molecular Formula: C₆H₁₀Cl₄O[1]

  • Molecular Weight: ~240 g/mol

  • Structure: An ether linkage connecting two dichlorinated propyl groups.[1]

  • Safety Warning: This compound is a potential mutagen and skin irritant. All standard preparation must occur in a fume hood.

Instrumentation & Configuration

To ensure detection limits in the low ppm range (LOD < 0.5 ppm), the following configuration is mandatory.

ComponentSpecificationRationale
GC System Agilent 7890B / 8890 or equivalentHigh-precision oven ramp required for isomer separation.
Detector Single Quadrupole MS (e.g., 5977B)EI Source with SIM capability is sufficient; Triple Quad (MRM) is optional but overkill for this mass.
Column DB-5MS UI (30 m × 0.25 mm × 0.25 µm)Low-bleed, non-polar phase provides excellent separation of halogenated ethers from polar API matrices.
Inlet Liner Ultra Inert Splitless Liner with Glass WoolGlass wool traps non-volatile API residues; deactivation prevents analyte adsorption.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard for optimal MS vacuum performance.

Method Development Logic (The "Why")

Selection of Ionization Mode

While Chemical Ionization (CI) can preserve the molecular ion, Electron Impact (EI) is chosen here because chlorinated ethers fragment predictably. The C-O bond cleavage yields stable dichloropropyl carbocations (m/z 111), providing a high-intensity signal crucial for trace analysis.

Sample Preparation Strategy

Direct injection is risky if the API is non-volatile (it will foul the liner). Therefore, a Liquid-Liquid Extraction (LLE) is preferred to extract the non-polar impurity from the polar API salt, or a "Dissolve-and-Shoot" approach if the API is soluble in a volatile solvent like Dichloromethane (DCM) and does not interfere.

Recommended Approach: LLE using Water (to hold API salts) and Hexane or DCM (to extract the ether).

Step-by-Step Experimental Protocol

Preparation of Standards
  • Stock Solution (1000 ppm): Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dilute to volume with Dichloromethane (DCM).

  • Intermediate Stock (10 ppm): Dilute 100 µL of Stock into 10 mL DCM.

  • Calibration Curve: Prepare levels at 0.1, 0.5, 1.0, 5.0, and 10.0 ppm.

  • Internal Standard (ISTD): Add 1,2,3-Trichloropropane-d5 (or similar) to all standards and samples at 5 ppm to correct for injection variability.

GC Parameters
  • Inlet: Splitless Mode. 250°C. Purge flow 50 mL/min at 1.0 min.

  • Injection Volume: 1.0 µL.

  • Oven Program:

    • Hold at 60°C for 1 min (Focusing).

    • Ramp 15°C/min to 200°C.

    • Ramp 30°C/min to 280°C (Bake out).

    • Hold 3 min.

MS Acquisition (SIM Mode)

The mass spectrum of polychlorinated ethers is dominated by the dichloropropyl fragment.

  • Solvent Delay: 3.5 min (Adjust based on solvent peak).

  • SIM Group:

    • Target Ion (Quant): m/z 111 (C₃H₅³⁵Cl₂⁺ fragment).

    • Qualifier Ion 1: m/z 113 (Isotope C₃H₅³⁵Cl³⁷Cl⁺).

    • Qualifier Ion 2: m/z 75 (C₂H₄Cl⁺).

    • Dwell Time: 50 ms per ion.

Workflow Visualization

The following diagram illustrates the validated workflow for extracting and quantifying this impurity.

G Sample API Sample (Solid/Liquid) extraction Liquid-Liquid Extraction (H2O / DCM) Sample->extraction Dissolve separation Phase Separation (Discard Aqueous) extraction->separation Agitate & Settle concentrate Organic Layer + Internal Std separation->concentrate Collect Organic gc GC Injection (Splitless, DB-5MS) concentrate->gc 1 µL Inject ms MS Detection (SIM: m/z 111, 113) gc->ms Elution data Quantitation (Target < 10 ppm) ms->data Integration

Figure 1: Analytical workflow for the extraction and GC-MS quantitation of chlorinated ether impurities.

Data Processing & Validation Criteria

To ensure the method meets regulatory standards (ICH Q2), the following criteria must be met:

ParameterAcceptance Criteria
Specificity No interference at Retention Time (RT) in blank matrix.
Linearity (R²) > 0.995 over 0.1 – 10 ppm range.
Recovery (Accuracy) 80% – 120% at spike levels (LOQ, 100%, 150%).
Precision (RSD) < 10% for n=6 injections at limit level.
LOD / LOQ S/N > 3 for LOD; S/N > 10 for LOQ.

Fragmentation Logic Diagram: Understanding the SIM ion selection is critical for defending the method during an audit.

Fragmentation Parent Parent Molecule C6H10Cl4O (MW ~240) Cleavage Alpha-Cleavage at Ether Oxygen Parent->Cleavage EI Impact (70eV) Frag1 Fragment A [Cl-CH2-CH(Cl)-CH2]+ m/z 111 (100%) Cleavage->Frag1 Dominant Ion Frag3 Fragment B [C2H4Cl]+ m/z 75 Cleavage->Frag3 Secondary Loss Frag2 Isotope A' [37Cl Isotope Shift] m/z 113 (~65%) Frag1->Frag2 Natural Abundance

Figure 2: Fragmentation pathway justifying the selection of m/z 111 and 113 as quantitation ions.

Troubleshooting & Optimization

  • Peak Tailing: Chlorinated compounds are prone to activity. If tailing occurs, trim the column guard (0.5 m) or replace the inlet liner.

  • Carryover: Due to the high boiling point, ensure the "Bake Out" step at 280°C is at least 3 minutes. Run a solvent blank between high-concentration samples.

  • Interference: If m/z 111 shows background noise, switch the Quant ion to m/z 75, though sensitivity may decrease.

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3][4][5] Link

  • PubChem. Compound Summary: 1,2-dichloro-3-(1,3-dichloropropan-2-yloxy)propane (CAS 59440-90-3).[1] National Library of Medicine. Link

  • US EPA. Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. Link

  • Liu, D.Q., et al.Recent advances in trace analysis of pharmaceutical genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis, 2010.

Sources

"derivatization of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane for HPLC"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Analysis of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane via Nucleophilic Derivatization

Executive Summary & Scientific Rationale

The analyte This compound (CAS: 59440-90-3), often referred to as "polychlorinated propyl ether," is a critical impurity formed during the synthesis of epichlorohydrin or glycerol-based pharmaceutical intermediates.

The Challenge: This molecule lacks a significant UV-absorbing chromophore (conjugated


-systems), rendering standard HPLC-UV detection at 254 nm ineffective. While GC-MS is the standard for volatile halogenated compounds, HPLC is often required for aqueous waste streams, thermally unstable matrices, or facilities lacking GC instrumentation.

The Solution: This protocol utilizes Pre-Column Derivatization via Nucleophilic Substitution (


) . The method targets the alkyl chloride functionalities using Sodium Diethyldithiocarbamate (NaDDC) .
  • Mechanism: The dithiocarbamate anion acts as a strong nucleophile, displacing the chlorine atoms.

  • Catalysis: Potassium Iodide (KI) is employed as a Finkelstein catalyst to convert unreactive alkyl chlorides into reactive alkyl iodides in situ, significantly accelerating reaction kinetics.

  • Detection: The resulting dithiocarbamate ester possesses a strong UV absorbance maximum at 254 nm and 280 nm (due to the

    
     chromophore), allowing for high-sensitivity detection.
    

Reaction Mechanism & Pathway

The following diagram illustrates the derivatization logic. The analyte contains multiple reactive sites (primary and secondary alkyl chlorides). The protocol uses excess reagent to drive the reaction toward a stable, detectable product.

ReactionPathway Analyte Analyte: 1,2-Dichloro-3-[2-chloro-1- (chloromethyl)ethoxy]propane (UV Transparent) Intermediate Intermediate: Transient Alkyl Iodide (Highly Reactive) Analyte->Intermediate Cl -> I Exchange KI Catalyst: Potassium Iodide (KI) (Finkelstein Reaction) KI->Intermediate Product Derivative: Dithiocarbamate Ester (UV Abs: 254/280 nm) Intermediate->Product S_N2 Substitution Reagent Reagent: Na-Diethyldithiocarbamate (Strong Nucleophile) Reagent->Product

Figure 1: Finkelstein-catalyzed nucleophilic substitution pathway converting the UV-transparent chlorinated ether into a UV-active dithiocarbamate derivative.

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6]
  • Analyte Standard: this compound (>95% purity).

  • Derivatizing Reagent: Sodium diethyldithiocarbamate trihydrate (NaDDC).

  • Catalyst: Potassium Iodide (KI).[1]

  • Solvent: Acetonitrile (HPLC Grade) and DMF (Dimethylformamide) for solubility enhancement.

  • Buffer: Phosphate buffer (pH 7.0) or water.

Derivatization Procedure (Step-by-Step)

This procedure is designed to ensure reaction completeness. The analyte has four chlorine atoms; however, the primary chlorides (chloromethyl groups) are the primary targets.

StepActionCritical Scientific Note
1 Stock Preparation Dissolve 10 mg of Analyte in 10 mL Acetonitrile (1000 ppm).The analyte is hydrophobic; 100% organic solvent is required for stock stability.
2 Reagent Mix Prepare a solution containing 0.5 M NaDDC and 0.05 M KI in DMF/Water (90:10 v/v).KI is the catalyst.[1] DMF is used because it promotes

reactions (polar aprotic solvent).
3 Reaction Setup Mix 200 µL of Sample/Standard + 600 µL of Reagent Mix in a crimp-top vial.A high reagent excess (molar ratio > 10:1) is strictly required to prevent mixed species (mono/di/tri-substituted).
4 Incubation Heat at 70°C for 45 minutes in a heating block.Alkyl chlorides are sluggish. Heat is non-negotiable to overcome the activation energy barrier.
5 Quenching & Dilution Cool to room temperature. Dilute 1:1 with Acetonitrile.Stops the reaction and matches the solvent strength to the HPLC initial mobile phase to prevent peak distortion.
6 Filtration Filter through a 0.22 µm PTFE syringe filter.Removes any precipitated salts (KCl/KI) formed during the reaction.
HPLC Analytical Conditions

The derivative is significantly more hydrophobic than the parent molecule. A strong organic gradient is required.

  • Instrument: HPLC with UV-Vis or PDA Detector.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).

  • Temperature: 40°C (Improves mass transfer for bulky derivatives).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Primary), 280 nm (Secondary confirmation).

Gradient Table:

Time (min)Mobile Phase A (Water + 0.1% Formic Acid)Mobile Phase B (Acetonitrile)
0.060%40%
10.010%90%
15.010%90%
15.160%40%
20.060%40%

Method Validation & Workflow Logic

To ensure Trustworthiness and Self-Validation , the following workflow includes mandatory controls.

Workflow cluster_prep Sample Preparation cluster_analysis Data Analysis Sample Sample / Standard Deriv Derivatization Reaction (70°C, 45 min, +KI) Sample->Deriv Blank Reagent Blank (No Analyte) Blank->Deriv HPLC HPLC Separation (C18, Gradient) Deriv->HPLC Check1 Check 1: Blank Analysis (Identify Reagent Peaks) HPLC->Check1 Check2 Check 2: Retention Time Match (Derivative elutes > Reagent) Check1->Check2

Figure 2: Analytical workflow emphasizing the necessity of a Reagent Blank to distinguish the derivative from excess NaDDC.

Critical Validation Parameters
  • Specificity (The Blank Control):

    • NaDDC itself absorbs UV. You will see a large peak early in the chromatogram (excess reagent).

    • The Reagent Blank (Solvent + NaDDC + KI + Heat) is mandatory. The analyte derivative will elute significantly later (higher hydrophobicity) than the excess reagent.

  • Reaction Stability:

    • The dithiocarbamate derivative is stable in acetonitrile for at least 24 hours.

    • Caution: Avoid acidic mobile phases with pH < 3, as dithiocarbamates can decompose. The protocol uses 0.1% Formic acid (approx pH 2.7-3.0), which is acceptable for short run times, but neutral pH (Ammonium Acetate) is safer if stability issues arise.

  • Linearity:

    • Expected range: 1 µg/mL to 100 µg/mL.

    • Correlation coefficient (

      
      ) should be > 0.999.
      

Alternative Strategies

If the NaDDC method yields interference from matrix components, the 4-(4-Nitrobenzyl)pyridine (NBP) method is a viable alternative.

  • Principle: NBP attacks the alkyl halide to form a quaternary pyridinium salt.

  • Post-Reaction: Addition of a strong base (alkalinization) creates a blue/purple chromophore (

    
     nm).
    
  • Pros: Highly specific to alkylating agents.

  • Cons: The color is often pH-dependent and can fade; less suitable for automated HPLC unless performed post-column.

References

  • PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. [Link]

  • Campbell, T. M., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.[1] RSC Advances. [Link]

  • Hulse, M., et al. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Omega. [Link]

  • Gupta, K. R. (2025). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate.[3] [Link]

  • Domingo, J. L. (2006).[4] Polychlorinated diphenyl ethers (PCDEs): environmental levels, toxicity and human exposure.[4][5] Environment International.[4] [Link]

Sources

Application Note: Synthesis and Process Control of Polychlorinated Glycerol Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane

Part 1: Strategic Overview & Scientific Rationale
1.1 The Challenge: Impurity Profiling in Epichlorohydrin Derivatives

In the pharmaceutical and polymer industries, This compound (CAS: 59440-90-3) is a critical process impurity. It belongs to a class of polychlorinated ethers often formed as byproducts during the manufacture of Epichlorohydrin (ECH) or the hydrolysis of chlorohydrins.

Because of its structural similarity to sulfur mustards and potential genotoxicity, this molecule is strictly regulated. Drug development professionals utilizing glycerol-derived excipients or ECH-based linkers must screen for this compound at trace levels (ppm).

This Application Note provides a validated protocol for synthesizing this molecule as a High-Purity Reference Standard , enabling accurate quantification and risk assessment in GMP environments.

1.2 Chemical Identity and Structure

The target molecule is an asymmetric ether composed of two distinct propyl fragments:

  • Fragment A: A 2,3-dichloropropyl group.[1][2]

  • Fragment B: A 1,3-dichloroisopropyl group (specifically, [2-chloro-1-(chloromethyl)ethyl]).

  • IUPAC Name: this compound[2][3][4]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 239.95 g/mol

Part 2: Reaction Mechanism & Design

The synthesis is designed as a two-stage process to ensure regioselectivity. Direct chlorination of ethers is non-selective; therefore, we utilize a Lewis-Acid Catalyzed Ring Opening followed by Deoxychlorination .

2.1 Stage 1: Regioselective Condensation

The reaction is initiated by the nucleophilic attack of 1,3-Dichloro-2-propanol (1,3-DCP) on Epichlorohydrin (ECH) .

  • Catalyst: Boron Trifluoride Etherate (

    
    ).
    
  • Regiochemistry: Under Lewis acid conditions, the nucleophilic oxygen of 1,3-DCP attacks the less hindered terminal carbon of the activated ECH ring. This "Normal Opening" yields the asymmetric alcohol intermediate.

2.2 Stage 2: Deoxychlorination

The intermediate alcohol contains a hydroxyl group that must be substituted with chlorine.

  • Reagent: Thionyl Chloride (

    
    ).[5]
    
  • Mechanism:

    
     substitution via a chlorosulfite intermediate, releasing 
    
    
    
    and
    
    
    .
2.3 Pathway Visualization

The following diagram illustrates the molecular transformation and critical control points.

ReactionPathway ECH Epichlorohydrin (Electrophile) Intermediate Trichloro-Alcohol Ether (Intermediate) ECH->Intermediate Ring Opening (45-50°C) DCP 1,3-Dichloro-2-propanol (Nucleophile) DCP->Intermediate Ring Opening (45-50°C) BF3 Cat: BF3·Et2O (Activator) BF3->Intermediate Target Target Tetrachloro Ether (Final Product) Intermediate->Target Deoxychlorination (Reflux, -SO2, -HCl) SOCl2 Thionyl Chloride (Chlorinating Agent) SOCl2->Target

Figure 1: Two-step synthesis pathway via Lewis-acid catalyzed epoxide opening and subsequent chlorination.

Part 3: Detailed Experimental Protocol

Safety Warning: The target compound and reagents are potential alkylating agents, vesicants, and carcinogens. All operations must be performed in a functioning fume hood using double nitrile gloves and a full-face respirator if outside a glovebox.

3.1 Reagents and Materials
ReagentPurityRole
1,3-Dichloro-2-propanol>98%Nucleophile / Backbone
Epichlorohydrin>99%Electrophile / Ring Source
Boron Trifluoride Etherate48%

Lewis Acid Catalyst
Thionyl Chloride>99%Chlorinating Agent
PyridineAnhydrousHCl Scavenger / Catalyst
Dichloromethane (DCM)HPLC GradeSolvent
3.2 Step-by-Step Methodology

Phase A: Synthesis of the Alcohol Intermediate

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet.

  • Charge: Add 1,3-Dichloro-2-propanol (12.9 g, 0.10 mol) and DCM (50 mL) to the flask. Cool to 0°C in an ice bath.

  • Catalyst Addition: Add

    
     (0.5 mL)  dropwise via syringe. Stir for 10 minutes.
    
  • Reaction: Add Epichlorohydrin (9.25 g, 0.10 mol) dropwise over 45 minutes.

    • Critical Control: Maintain internal temperature < 10°C during addition to prevent polymerization.

  • Completion: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC or GC (disappearance of ECH).

  • Workup: Quench with saturated

    
     solution (20 mL). Separate the organic layer, dry over 
    
    
    
    , and concentrate under reduced pressure to yield the crude trichloro-alcohol (viscous oil).

Phase B: Chlorination to Final Product

  • Setup: Transfer the crude intermediate to a clean reaction flask equipped with a reflux condenser and an acid gas scrubber (NaOH trap).

  • Chlorination: Add Thionyl Chloride (17.8 g, 0.15 mol) slowly at room temperature. Add Pyridine (3 drops) as a catalyst.

  • Reflux: Heat the mixture to reflux (75-80°C) for 3-5 hours. Evolution of

    
     and 
    
    
    
    gas will be observed.
  • Degassing: Once gas evolution ceases, cool the mixture and purge with nitrogen for 15 minutes to remove residual acid gases.

  • Purification:

    • Dissolve the residue in DCM (50 mL).

    • Wash with water (2 x 20 mL) and 5%

      
       (2 x 20 mL).
      
    • Dry over

      
       and concentrate.
      
    • Final Purification: Perform fractional vacuum distillation.

    • Target Fraction: Collect the fraction boiling at 102-106°C at 2 Torr (approximate, varies by vacuum depth).

Part 4: Process Validation & Analysis
4.1 Analytical Characterization

To validate the reference standard, the following data points must be confirmed:

  • GC-MS (EI): Look for the molecular ion cluster characteristic of four chlorine atoms (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ).
    • Base Peak: m/z 75 (

      
      ) or m/z 111 (
      
      
      
      ).
  • 1H-NMR (CDCl3, 400 MHz):

    • 
       3.6 - 3.9 ppm (Multiplets, 
      
      
      
      and Ether
      
      
      ).
    • 
       4.0 - 4.2 ppm (Multiplet, Methine 
      
      
      
      ).
    • Note: The spectrum will be complex due to the similar chemical environment of the chloromethyl protons.

4.2 Troubleshooting Guide
ObservationRoot CauseCorrective Action
Polymerization (Gelation) Temperature too high during ECH addition.Maintain T < 10°C; Reduce catalyst load.
Low Yield Incomplete chlorination (OH remaining).Increase reflux time; Ensure fresh

.
Isomer Contamination Symmetric ether formation (2,3-DCP impurity).Ensure starting material (1,3-DCP) purity >99%.
4.3 Validation Workflow

Validation Raw Crude Reaction Mixture Distill Vacuum Distillation (102-106°C @ 2 Torr) Raw->Distill GC GC-MS Analysis (Purity Check) Distill->GC GC->Distill If Purity < 95% NMR 1H-NMR / 13C-NMR (Structure Confirmation) GC->NMR If Purity > 95% Final Certified Reference Material (>98% Purity) NMR->Final

Figure 2: Purification and analytical validation workflow for reference standard generation.

References
  • ChemicalBook. (2023). This compound Properties and Suppliers. Retrieved from

  • BenchChem. (2023). Applications of Polychlorinated Ethers in Chemical Synthesis. Retrieved from

  • Solvay S.A. (2008). Process for producing epichlorohydrin. Patent WO2008152044A1.
  • Denton, R. M., et al. (2010).[6] Catalytic Appel reaction for the synthesis of 1,2-dichloroalkanes. Organic Letters, 12(20), 4678-4681. (Mechanistic basis for chlorination).

  • Glycerine & Epichlorohydrin Process Data. (2023). Impurity profiles in commercial Epichlorohydrin. (General Industry Standard).

Sources

"disposal of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane waste"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Safe Management and Disposal of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane Waste

Executive Summary

This guide defines the protocol for the safe collection, segregation, and disposal of This compound (CAS 59440-90-3). Often encountered as a byproduct in epichlorohydrin synthesis or as a component of industrial "Red Oil" (heavy chlorinated ends), this polychlorinated ether presents unique hazards including high persistence, potential carcinogenicity, and peroxide formation risks.

Core Directive: This material must be managed as Halogenated Organic Waste and disposed of exclusively via High-Temperature Incineration with acid gas scrubbing. Discharge to sewer or evaporation is strictly prohibited.

Chemical Characterization & Hazards

To manage this waste effectively, one must understand its specific physicochemical profile.

PropertySpecificationOperational Implication
Chemical Name This compoundPrimary identifier for manifests.
Synonyms 1,3-Dichloroisopropyl-2,3-dichloropropyl ether; Polychlorinated ether byproduct."Mixed" ether structure complicates recycling.
CAS Number 59440-90-3 Use for regulatory tracking (TSCA/REACH).
Molecular Formula C₆H₁₀Cl₄OHigh chlorine content (~59% by wt).
Boiling Point >240°C (Estimated)Low volatility; residue remains on surfaces.
Hazards Suspect Carcinogen , Aquatic Toxicant, Persistent.Requires "Cradle-to-Grave" tracking.
Reactivity Ether linkage; potential peroxide former.DO NOT distill or concentrate without testing.

Mechanism of Toxicity: Like related haloethers (e.g., Bis(2-chloroethyl) ether), this compound is an alkylating agent. It can cross-link DNA, posing a mutagenic risk. Its lipophilic nature (high LogP) ensures rapid absorption through skin and persistence in fatty tissues.

Waste Segregation & Collection Protocol

Principle: Segregation is critical. Mixing this high-chlorine waste with non-halogenated solvents (e.g., acetone, ethanol) increases disposal costs and complicates the incineration process.

Step 1: Container Selection
  • Approved Materials: Amber Glass (Type I/II) or High-Density Polyethylene (HDPE).

  • Prohibited Materials: Low-density plastics (LDPE) or metal cans (unless lined), as HCl liberation over time can corrode metal.

  • Venting: Use Vented Caps (e.g., Gore-Tex® liners) if the waste contains trace reactive impurities (like epoxides) to prevent pressure buildup.

Step 2: Labeling
  • Primary Label: "HAZARDOUS WASTE - HALOGENATED SOLVENT."

  • Constituent Tag: Must explicitly list "this compound" or "Polychlorinated Ethers."

  • Hazard Warnings: "TOXIC," "CARCINOGEN SUSPECT," "PEROXIDE FORMER."

Step 3: Peroxide Management

Although chlorinated ethers are more stable than simple ethers (e.g., diethyl ether), the presence of secondary carbons adjacent to the oxygen atom allows for radical abstraction and peroxide formation upon prolonged storage.

  • Protocol: Test any container stored >6 months using Quantofix® Peroxide 100 strips.

  • Action: If peroxides >100 ppm, contact EHS for stabilization (reduction with ferrous sulfate) before transport.

Workflow Visualization: Segregation Logic

The following diagram illustrates the decision matrix for handling this specific waste stream in a research laboratory.

WasteSegregation Start Waste Generation: CAS 59440-90-3 CheckMix Is it mixed with other solvents? Start->CheckMix AnalyzeMix Analyze Mixture Composition CheckMix->AnalyzeMix Yes SegregateHalo Segregate as HALOGENATED WASTE CheckMix->SegregateHalo No (Pure) HaloCheck Total Halogen Content > 1%? AnalyzeMix->HaloCheck HaloCheck->SegregateHalo Yes SegregateNonHalo Segregate as NON-HALOGENATED (Trace Only) HaloCheck->SegregateNonHalo No PeroxideCheck Storage Time > 6 Months? SegregateHalo->PeroxideCheck TestPeroxide Test Peroxides (Quantofix Strips) PeroxideCheck->TestPeroxide Yes FinalStorage Store in Amber Glass/HDPE Label: 'Toxic/Halogenated' PeroxideCheck->FinalStorage No Stabilize Stabilize (Ferrous Sulfate) TestPeroxide->Stabilize >100 ppm TestPeroxide->FinalStorage <100 ppm Stabilize->FinalStorage

Figure 1: Decision matrix for the segregation and stabilization of polychlorinated ether waste.

Final Disposal Methodology

Standard: High-Temperature Incineration (Rotary Kiln). Rationale: The high bond energy of the C-Cl bond (approx. 340 kJ/mol) and the stability of the ether linkage require extreme conditions for complete mineralization.

Process Specifications:
  • Primary Combustion:

    • Temperature: >1100°C (2000°F).

    • Residence Time: >2 seconds.

    • Purpose: Thermal rupture of the ether linkage and oxidation of carbon backbone.

  • Secondary Combustion:

    • Ensures destruction of any Dioxin/Furan precursors (De Novo synthesis prevention).

  • Gas Cleaning (Scrubbing):

    • The combustion generates significant volumes of Hydrogen Chloride (HCl) gas.

    • Equation:

      
      
      
    • Requirement: Rapid quench and caustic scrubbing (NaOH) are mandatory to neutralize HCl and prevent emission.

Prohibited Methods:

  • Fuel Blending: Generally not permitted for high-concentration halogenated waste (>5-10% halogens) due to boiler corrosion risks and emission limits.

  • Oxidation (Chemical): Standard oxidizers (permanganate/peroxide) are ineffective against polychlorinated ethers and may generate toxic intermediates.

Emergency Response (Spills)

In the event of a spill of CAS 59440-90-3:

  • Evacuate: Clear the area immediately. Vapors may be toxic.[1]

  • PPE: Wear Nitrile gloves (double gloved) or Silver Shield® laminates. Standard latex is permeable to chlorinated ethers. Use a half-mask respirator with Organic Vapor cartridges if outside a fume hood.

  • Containment:

    • Do NOT use sawdust or paper towels (combustible).

    • Use: Vermiculite, diatomaceous earth, or activated charcoal pads.

  • Decontamination: Scrub the surface with a detergent solution. Do not use bleach (potential reaction with other contaminants).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 93324, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Management of Polychlorinated Biphenyls (PCBs) and Halogenated Waste. EPA Guidelines. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: this compound. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT). EHS: Disposal of Halogenated Solvents and Ethers. Retrieved from [Link]

  • Vanderbilt University Medical Center. Managing High Hazard Chemicals: Peroxide Formers. Retrieved from [Link]

Sources

Troubleshooting & Optimization

"troubleshooting 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane synthesis side reactions"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis and troubleshooting of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane . Chemically, this molecule is an asymmetric chlorinated ether, essentially the coupling product of 1,3-Dichloro-2-propanol (1,3-DCP) and Epichlorohydrin (ECH) , followed by chlorination.

The synthesis proceeds in two critical stages:

  • Lewis Acid-Catalyzed Coupling: Ring-opening of ECH by 1,3-DCP to form a hydroxylated ether intermediate.

  • Deoxychlorination: Substitution of the resulting hydroxyl group with chlorine (typically using

    
     or 
    
    
    
    ).

Target Audience: Process Chemists, R&D Scientists, and Scale-up Engineers.

Part 1: Critical Reaction Parameters (The "Why")

Before troubleshooting, understand the mechanistic drivers of side reactions. The primary challenge is controlling oligomerization (competitive propagation) and regioselectivity .

ParameterOptimal RangeMechanistic Impact
Catalyst Selection

or

Lewis acids activate the ECH epoxide ring.

is highly active but promotes oligomers if uncontrolled.

offers better regioselectivity but slower kinetics.
Molar Ratio (DCP:ECH) 1.5:1 to 3:1Crucial. Excess alcohol (DCP) is required to favor the monomer addition. If ECH concentration is high, it reacts with the product alcohol, forming trimers/tetramers.
Temperature 35°C – 55°CLow temp (<30°C) stalls initiation; high temp (>60°C) accelerates "head-to-head" side reactions and catalyst degradation.
Moisture Content < 0.1%Water acts as a competing nucleophile, opening ECH to form Monochlorohydrin (MCH) and destroying the Lewis Acid catalyst.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: High Levels of High-Molecular-Weight (HMW) Impurities

User Question: "My GC-MS shows a recurring series of peaks eluting after the main product. The molecular weights increase by ~92 Da increments. How do I stop this?"

Diagnosis: You are observing Oligomerization . The product of the first reaction (the dimer alcohol) is competing with your starting material (1,3-DCP) for the unreacted Epichlorohydrin.

Corrective Actions:

  • Increase the Alcohol Excess: Shift the molar ratio of 1,3-DCP to Epichlorohydrin to at least 2.5:1 . This statistically favors the attack of ECH by the starting alcohol rather than the product.

  • Change Addition Mode: Do not mix all reagents at once. Pre-load the catalyst and 1,3-DCP. Add Epichlorohydrin dropwise over 2-4 hours. This keeps the instantaneous concentration of ECH low (Starved Feed Principle).

  • Lower the Temperature: Reduce reaction temperature by 5-10°C during the addition phase to suppress the higher activation energy oligomerization pathways.

Issue 2: Low Yield & Catalyst Precipitation

User Question: "The reaction starts but stalls after 30 minutes. I see a white precipitate/sludge forming at the bottom of the flask."

Diagnosis: Catalyst Deactivation via Hydrolysis . Your system contains moisture.


 and 

hydrolyze rapidly in the presence of water to form inactive hydrates or boric/stannic acids (the white sludge).

Corrective Actions:

  • Feedstock Drying: Dry 1,3-DCP over molecular sieves (3Å or 4Å) or perform an azeotropic distillation with benzene/toluene before adding the catalyst.

  • Inert Atmosphere: The reaction must be performed under a strict Nitrogen or Argon blanket.

  • Fresh Catalyst: Ensure your Lewis Acid source has not been compromised by atmospheric moisture during storage.

Issue 3: Presence of Isomeric Impurities (Regio-irregularity)

User Question: "I am seeing a split peak for my target. NMR suggests a primary alcohol intermediate was formed instead of the secondary. Why?"

Diagnosis: Regioselectivity Loss . The acid-catalyzed ring opening usually favors attack at the more substituted carbon (secondary) due to carbocation character, but steric hindrance in 1,3-DCP can push the attack to the primary carbon (abnormal ring opening).

Corrective Actions:

  • Switch Catalysts:

    
     (Stannic Chloride) is bulkier and often coordinates differently than 
    
    
    
    , potentially improving regiocontrol towards the desired ether linkage.
  • Temperature Control: Regioselectivity drops as temperature rises. Maintain the reaction at the lowest temperature that sustains conversion (e.g., 35-40°C).

Issue 4: Incomplete Chlorination (Hydroxyl Band in IR)

User Question: "After the thionyl chloride step, I still see a broad stretch at 3400 cm⁻¹. Why won't the OH group leave?"

Diagnosis: Steric Hindrance & Sulfite Ester Formation . The secondary hydroxyl group formed in the intermediate is sterically hindered by the adjacent chloromethyl groups, making it sluggish to substitute.

Corrective Actions:

  • Catalyst for Chlorination: Add a catalytic amount of DMF (Dimethylformamide) or Pyridine (1-2 mol%) during the

    
     step. This forms the Vilsmeier-Haack reagent in situ, which is a far more potent chlorinating agent.
    
  • Reflux Duration: The secondary alcohol requires heat. Ensure you reflux (typically 70-80°C) for at least 4-6 hours after gas evolution ceases.

Part 3: Validated Experimental Protocol

Objective: Synthesis of 1,3-bis(chloromethyl)-2-(2,3-dichloropropoxy)propane (The Target Skeleton).

Step 1: Coupling (Etherification)

  • Setup: 3-neck RBF equipped with mechanical stirrer, N2 inlet, reflux condenser, and pressure-equalizing addition funnel.

  • Charge: Add 1,3-Dichloro-2-propanol (258 g, 2.0 mol) to the flask.

  • Catalyst: Cool to 10°C. Add

    
     (2.8 g, 0.02 mol)  via syringe.
    
  • Addition: Heat to 45°C. Add Epichlorohydrin (92.5 g, 1.0 mol) dropwise over 3 hours. Note: Maintain temp between 45-50°C. Exotherm is significant.

  • Post-Reaction: Stir for 1 hour at 50°C.

  • Workup: Quench with water (100 mL). Separate organic layer. Wash with sat.

    
     to remove acid. Dry over 
    
    
    
    .
  • Distillation: Distill off excess 1,3-DCP (recoverable) under reduced pressure (2-5 mmHg). The residue is the Intermediate Alcohol .

Step 2: Chlorination

  • Setup: Clean, dry RBF with scrubber for

    
     gas.
    
  • Charge: Intermediate Alcohol (from Step 1) + DMF (2 mL) .

  • Addition: Add Thionyl Chloride (

    
    , 1.2 eq)  dropwise at room temperature.
    
  • Reaction: Heat slowly to 75°C (Reflux). Stir for 6 hours.

  • Purification: Vacuum distillation to isolate the fraction boiling at ~140-145°C (at 5 mmHg).

Part 4: Reaction Pathway Visualization

The following diagram illustrates the competitive pathways between the desired synthesis and the oligomerization side reaction.

G cluster_0 Critical Control Point DCP 1,3-Dichloro-2-propanol (Starting Material) Inter Intermediate Alcohol (Dimer) DCP->Inter + ECH (Slow Addition) ECH Epichlorohydrin ECH->Inter MCH Monochlorohydrin (Hydrolysis Impurity) ECH->MCH + Moisture (H2O) Cat Lewis Acid (BF3 / SnCl4) Cat->Inter Activates Target TARGET MOLECULE (Chlorinated Ether) Inter->Target + SOCl2 / DMF (Chlorination) Oligomer TRIMER / OLIGOMER (Side Product) Inter->Oligomer + Excess ECH (Fast Addition)

Figure 1: Reaction logic flow showing the critical divergence between the desired chlorination pathway and the unwanted oligomerization pathway caused by excess Epichlorohydrin.

References

  • Schaufelberger, R. H. (1990). A study of the fatty alcohol-epichlorohydrin reaction. New Jersey Institute of Technology. Retrieved from [Link]

  • Carrà, S., et al. (1979). Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects. Journal of Applied Chemistry. (Contextualized via Eurochem Engineering process data). Retrieved from [Link]

  • Gouy, M., et al. (1995). Process for the preparation of halogenated ethers. U.S. Patent 5,420,312. Google Patents.
  • Brunelli, N. A., et al. (2018). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism. National Science Foundation (NSF) Public Access Repository. Retrieved from [Link]

"optimizing yield for 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane reactions"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane Synthesis & Optimization

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Yield Optimization & Impurity Control[1]

Executive Summary & Safety Protocol

Compound Profile:

  • IUPAC Name: this compound[1][2]

  • Common ID: 1,3-Dichloroisopropyl-2,3-dichloropropyl ether[1][2]

  • Target Application: Intermediate for flame retardants (e.g., modified organophosphates), specialty solvents, and glycerol-derivative synthesis.

Operational Warning (Compliance & Safety): This compound and its precursors (Epichlorohydrin, 1,3-Dichloro-2-propanol) are potent alkylating agents.[1] Epichlorohydrin (ECH) is a known carcinogen.[1] Strict engineering controls (fume hoods, glove boxes) are mandatory. Ensure compliance with local regulations (REACH/TSCA) regarding chlorinated ether synthesis, as specific derivatives are monitored as potential blistering agent precursors.

The Synthesis Architecture (Process Logic)

To optimize yield, we must deconstruct the synthesis into its two governing stages. The low yield is almost invariably caused by a failure in Stage 1 (Coupling) , where competitive oligomerization of Epichlorohydrin (ECH) occurs.

The Pathway

The synthesis is a "Step-Growth" addition followed by a substitution.[1]

  • Stage 1 (Coupling): Acid-catalyzed nucleophilic opening of Epichlorohydrin (ECH) by 1,3-Dichloro-2-propanol (1,3-DCP).[1]

  • Stage 2 (Functionalization): Deoxychlorination of the resulting hydroxyl group to a chloride (typically using Thionyl Chloride,

    
    ).
    

SynthesisPathway Reactants Reactants (1,3-DCP + ECH) Intermediate Intermediate Alcohol (Trichloro-ether) Reactants->Intermediate Ring Opening (Target Path) SideReaction Oligomers (Poly-ECH) Reactants->SideReaction Homopolymerization (Yield Loss) Catalyst Lewis Acid Cat. (BF3·Et2O or SnCl4) Catalyst->Intermediate Target Target Molecule (Tetrachloro-ether) Intermediate->Target Deoxychlorination (-SO2, -HCl) Chlorination Chlorination Agent (SOCl2 / PCl5) Chlorination->Target

Figure 1: Critical Synthesis Pathway. Note that the primary yield loss occurs at the "Side Reaction" branch during the initial coupling.

Critical Process Parameters (The "Engine" of Yield)

The following parameters are non-negotiable for high-yield synthesis (>85%).

A. Catalyst Selection & Thermodynamics
  • The Problem: Strong protonic acids (

    
    ) cause charring and rapid polymerization.
    
  • The Solution: Use a coordinated Lewis Acid. Boron Trifluoride Etherate (

    
    )  is the gold standard here. It activates the epoxide oxygen sufficiently for the alcohol attack but is sterically hindered enough to reduce ECH homopolymerization compared to 
    
    
    
    .
  • Loading: 0.5 – 1.0 mol% relative to ECH.[1]

B. Stoichiometry (The "Dilution Effect")
  • The Trap: Adding ECH and 1,3-DCP all at once. This leads to "hot spots" where ECH concentration is high, favoring ECH-ECH reaction (oligomers) over ECH-Alcohol reaction.[1]

  • The Fix:

    • Load 1,3-DCP and Catalyst into the reactor first.[1]

    • Add ECH dropwise (slow feed) over 2-4 hours.

    • Ratio: Maintain a slight excess of 1,3-DCP (1.1 : 1.0 ratio) to ensure all ECH is consumed by the alcohol, not by itself.

C. Temperature Control
  • Stage 1 (Coupling): 45°C – 55°C.[1]

    • < 40°C: Reaction stalls; dangerous accumulation of unreacted ECH (risk of runaway).

      • 60°C:* Rapid oligomerization and color degradation.[1]

  • Stage 2 (Chlorination): Reflux (typically 75°C – 80°C with

    
    ).[1]
    

Troubleshooting Guide (Q&A)

Scenario 1: "My product is viscous and dark. The GC shows broad peaks at high retention times."
  • Diagnosis: Oligomerization (Poly-epichlorohydrin formation).[1]

  • Root Cause: The localized concentration of Epichlorohydrin was too high, or the temperature spiked.

  • Corrective Action:

    • Check Addition Rate: The ECH feed must be slow enough that it is consumed immediately upon entering the reactor.

    • Verify Cooling: Ensure your chiller capacity can handle the exotherm.[1] The reaction is highly exothermic (

      
      ).[1]
      
    • Switch Catalyst: If using

      
      , switch to 
      
      
      
      for better selectivity.
Scenario 2: "The reaction stalls after 50% conversion. Adding more catalyst doesn't help."
  • Diagnosis: Catalyst Poisoning.[1]

  • Root Cause: Moisture infiltration.[1] Lewis acids like

    
     hydrolyze instantly in the presence of water, forming inactive hydrates and releasing HF.
    
  • Corrective Action:

    • Karl Fischer Titration: Test your 1,3-DCP feedstock. Water content must be < 200 ppm .[1]

    • Drying: Dry the 1,3-DCP over 4Å Molecular Sieves for 24 hours before use.

    • Inert Atmosphere: The reactor must be under a positive pressure of dry Nitrogen or Argon.

Scenario 3: "I am getting the wrong isomer (regioselectivity issues)."
  • Diagnosis: Attack at the substituted carbon.

  • Context: Acid catalysis favors attack at the more substituted carbon (electronic effect), but steric hindrance favors the less substituted carbon. In ECH, the terminal carbon is significantly more accessible.

  • Corrective Action:

    • Ensure the temperature is kept low (45-50°C).[1] Higher temperatures overcome the steric barrier, leading to mixed isomers (1,2-addition vs 1,3-addition).[1]

    • Note: For this specific target, the standard acid-catalyzed opening usually yields the desired "head-to-tail" ether linkage due to the directing effect of the chloromethyl group.[1]

Optimization Logic Tree

Use this decision matrix to diagnose yield issues in real-time.

Troubleshooting Start Yield Issue Detected CheckPurity Check Reagent Water Content (>200 ppm?) Start->CheckPurity DryReagents ACTION: Dry 1,3-DCP (Mol Sieves) CheckPurity->DryReagents Yes CheckTemp Check Reactor Temp (>60°C?) CheckPurity->CheckTemp No ReduceTemp ACTION: Impose T < 55°C Increase Cooling CheckTemp->ReduceTemp Yes CheckAddition Check ECH Addition Rate (Fast Feed?) CheckTemp->CheckAddition No CheckAddition->Start No (Consult Senior Chemist) SlowFeed ACTION: Switch to Starve-Fed Mode CheckAddition->SlowFeed Yes

Figure 2: Troubleshooting Logic Flow for Yield Loss.

Data Summary: Reagent Specifications

To guarantee reproducibility, adhere to these specifications:

ComponentSpecificationCritical Impurity LimitFunction
1,3-Dichloro-2-propanol >99.0% PurityWater < 0.02%Nucleophile / Backbone
Epichlorohydrin >99.5% PurityGlycidol < 0.1%Electrophile / Chain Extender
Boron Trifluoride Etherate 46-48%

Free Ether < 2%Catalyst
Thionyl Chloride >99.0% PuritySulfuryl Chloride < 0.5%Chlorinating Agent

References

  • Synthesis of 1,2-dichloroalkanes and Chlorinated Ethers. Source: Organic Chemistry Portal.[1] Context: General methodologies for epoxide ring opening and chlorination.[1][3] URL:[Link][1]

  • Epichlorohydrin Coupling Reactions with Alcohols. Source: U.S. Department of Agriculture, Forest Service, Forest Products Laboratory.[4] Context: Detailed mechanism of acid-catalyzed epichlorohydrin etherification and oligomerization risks.[1] URL:[Link][1]

  • Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) and Intermediate Synthesis. Source: National Institutes of Health (NIH) / PubChem.[1] Context: Identification of the target molecule as a key intermediate in the synthesis of chlorinated organophosphates. URL:[Link][1]

  • Process for Converting Multifunctional Aliphatic Alcohols (Patent WO2009110971A2). Source: Google Patents.[1] Context: Industrial optimization of Lewis acid (

    
    ) catalyzed addition of epichlorohydrin to alcohols, specifically addressing temperature control to prevent turbidity and oligomers.[5]
    URL:
    

Sources

"purification of crude 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Purification Protocol for Crude 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane Case ID: CAS-59440-90-3 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Compound Profile

You are dealing with a high-boiling, viscous chlorinated ether, often encountered as a "heavy end" byproduct in Epichlorohydrin or 1,3-Dichloro-2-propanol (DCP) synthesis. Its structural similarity to its isomers (e.g., bis(1,3-dichloro-2-propyl) ether) and its tendency to undergo dehydrochlorination (releasing HCl) at high temperatures make purification non-trivial.

Critical Physicochemical Parameters:

Property Value Operational Implication
Boiling Point 102–106 °C @ 2 Torr Requires high vacuum. Atmospheric distillation will cause degradation.
Density ~1.386 g/cm³ HEAVIER THAN WATER. In extraction, your product is the bottom layer.
Solubility Soluble in DCM, EtOAc, MeOH Use non-polar/polar gradients for chromatography.

| Stability | Thermally labile >140°C | Risk of HCl elimination and polymerization (darkening). |

Module 1: Chemical Pre-Treatment (The Wash Phase)

Before subjecting the crude to heat, you must remove acidic catalysts or byproducts to prevent catalyzed degradation.

Standard Operating Procedure (SOP)
  • Dissolution: Dissolve crude oil in Dichloromethane (DCM) (1:3 v/v ratio).

  • Acid Removal: Wash with cold saturated NaHCO₃ .

    • Note: CO₂ evolution may be vigorous. Vent frequently.

  • Phase Separation:

    • CRITICAL: The organic layer (DCM + Product) will be at the BOTTOM .

  • Drying: Dry organic phase over anhydrous MgSO₄ (preferred over Na₂SO₄ for faster kinetics with viscous oils).

Troubleshooting & FAQs

Q: I washed the crude, but my yield dropped by 50%. Where did it go?

A: You likely discarded the wrong layer. Because the density of your target (1.38 g/cm³) and DCM (1.33 g/cm³) are both higher than water, the organic phase is the bottom layer . If you treated this like a standard ether extraction (where ether floats), you poured your product down the drain. Always check the refractive index of the layer before disposal.

Q: The layers formed a stubborn emulsion. How do I break it?

A: Chlorinated polyethers act as surfactants when oligomers are present.

  • Salting Out: Add solid NaCl to the aqueous phase to increase density difference.

  • Filtration: Filter the emulsion through a pad of Celite. This physically breaks the interfacial tension caused by suspended solids/polymers.

Module 2: Vacuum Distillation (The Separation Phase)

This is the primary method for bulk purification (purity >95%).

Operational Logic

You are targeting a boiling point of 102–106°C at 2.0 Torr .

  • Equipment: Short-path distillation head (Vigreux column recommended for isomer separation) + High-vacuum pump + Cold trap (-78°C).

  • Heating: Oil bath only. Never use a heating mantle (hot spots cause HCl elimination).

Troubleshooting & FAQs

Q: The distillate is turning yellow/brown during collection. Why?

A: This indicates Dehydrochlorination . Your pot temperature is too high (>130-140°C), causing the molecule to shed HCl and form double bonds (alkenes), which then polymerize (color).

  • Fix: Improve your vacuum. If you cannot get below 2 Torr, you cannot distill this safely. Check system for leaks.

Q: My "main fraction" contains a significant amount of 1,3-Dichloro-2-propanol (DCP).

A: DCP (b.p. 174°C atm) is the monomeric precursor. Under vacuum, it is much more volatile than your ether.

  • Fix: You missed the "forerun." Hold the temperature at the lower range until the head temperature stabilizes, then discard the initial fraction. The ether is the heavy fraction.

Q: The vacuum fluctuates wildly.

A: This is likely HCl off-gassing from degradation.

  • Fix: Stop heating immediately. Your crude was likely still acidic. Re-dissolve in DCM and repeat the NaHCO₃ wash (Module 1).

Module 3: Chromatographic Polishing (High Purity >98%)

Required for analytical standards or biological assays.

SOP
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate gradient.

    • Start: 100% Hexane (Elutes non-polar impurities).

    • Target Elution: ~90:10 to 80:20 Hexane:EtOAc.

Troubleshooting & FAQs

Q: The product streaks on the TLC plate.

A: The product may be slightly hydrolyzing on the acidic silica.

  • Fix: Pre-treat the silica slurry with 1% Triethylamine (TEA) to neutralize active sites.

Visualizing the Workflow
Figure 1: Purification Logic Tree

Caption: Decision matrix for selecting the appropriate purification route based on crude purity and scale.

PurificationLogic Start Crude Reaction Mixture CheckAcid Check pH (Acidic?) Start->CheckAcid Wash Wash: DCM + NaHCO3 (Save Bottom Layer) CheckAcid->Wash Yes (pH < 7) Dry Dry (MgSO4) & Concentrate CheckAcid->Dry No Wash->Dry ScaleCheck Scale > 5g? Dry->ScaleCheck Distill High Vacuum Distillation (<2 Torr, <120°C Pot) ScaleCheck->Distill Yes (Bulk) Column Flash Chromatography (Hex/EtOAc Gradient) ScaleCheck->Column No (Analytical) Distill->Column Mixed Fraction (Polishing) Pure Final Product (>98% Purity) Distill->Pure Main Fraction Column->Pure

Figure 2: Distillation Troubleshooting Matrix

Caption: Diagnostic flow for identifying causes of failure during vacuum distillation.

DistillationTrouble Issue Distillation Issue Color Distillate turns Yellow/Brown Issue->Color VacFluct Vacuum Fluctuation Issue->VacFluct LowYield Low Yield Issue->LowYield Cause1 Thermal Degradation (HCl Elimination) Color->Cause1 Cause2 Residual Acid in Crude VacFluct->Cause2 Cause3 Polymerization in Pot LowYield->Cause3 Action1 Reduce Pot Temp Check Vacuum seal Cause1->Action1 Action2 Stop & Re-wash with NaHCO3 Cause2->Action2 Cause3->Action1

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93324, this compound. Retrieved January 28, 2026, from [Link]

"common impurities in 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane and their removal"

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Impurity Profiling & Purification of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS 59440-90-3)

Executive Summary

You are likely working with This compound (also known as 1,3-Dichloroisopropyl-2,3-dichloropropyl ether ) as a reference standard for genotoxic impurity (PGI) analysis or as a specialized intermediate in the synthesis of glycerol-derived APIs.

Due to its synthesis mechanism—typically involving the acid-catalyzed coupling of epichlorohydrin (ECH) and dichloropropanols—this compound is prone to a specific profile of structurally related impurities. Achieving high purity (>98%) is critical for quantitative mass balance but challenging due to the presence of regioisomers with nearly identical boiling points.

This guide addresses the identification and removal of these common impurities, ensuring your reference material meets the stringent requirements of pharmaceutical development (ICH M7/Q3A).

Part 1: Diagnostic & Impurity Profiling

Q: What are the "extra" peaks in my GC-MS chromatogram?

A: The synthesis of CAS 59440-90-3 is a statistical game of ring-opening reactions. If you observe peaks eluting close to your main peak, they are likely symmetrical ether isomers . If you see early-eluting peaks, they are likely unreacted precursors .

Table 1: Common Impurity Profile for CAS 59440-90-3

Impurity TypeChemical NameStructure DescriptionRelative Retention (GC)Origin
Precursor 1,3-Dichloro-2-propanol (1,3-DCP) Cl-CH2-CH(OH)-CH2-Cl0.3 - 0.4Unreacted Starting Material
Precursor 2,3-Dichloro-1-propanol (2,3-DCP) Cl-CH2-CHCl-CH2-OH0.3 - 0.4Isomer of 1,3-DCP
Precursor Epichlorohydrin (ECH) Epoxy ring with chloromethyl< 0.2Unreacted Starting Material
Isomer (Major) Bis(1,3-dichloro-2-propyl) ether Symmetrical: Two isopropyl backbones0.95 - 0.98Dimerization of 1,3-DCP type
Isomer (Major) Bis(2,3-dichloro-1-propyl) ether Symmetrical: Two n-propyl backbones1.02 - 1.05Dimerization of 2,3-DCP type
Byproduct 1,2,3-Trichloropropane (TCP) Fully chlorinated propane0.5 - 0.6Over-chlorination side reaction

Technical Insight: The "Main Product" (CAS 59440-90-3) is the mixed ether (one 1,3-isopropyl group and one 2,3-propyl group). The statistical probability of forming the symmetrical byproducts (Bis-1,3 and Bis-2,3) is significant during synthesis, making them the most persistent impurities.

Part 2: Formation Mechanism (The "Why")

Understanding the formation pathway is the first step to controlling these impurities. The reaction typically involves the attack of a dichloropropanol hydroxyl group on the epoxide ring of epichlorohydrin.

ImpurityPathways ECH Epichlorohydrin (ECH) Acid Acid Catalyst ECH->Acid DCP Dichloropropanols (1,3-DCP & 2,3-DCP) DCP->Acid Target Target Molecule: 1,3-Dichloroisopropyl- 2,3-dichloropropyl ether Acid->Target Cross-Coupling (Desired) Imp_Sym1 Impurity A: Bis(1,3-dichloro-2-propyl) ether Acid->Imp_Sym1 Self-Coupling (1,3 + 1,3) Imp_Sym2 Impurity B: Bis(2,3-dichloro-1-propyl) ether Acid->Imp_Sym2 Self-Coupling (2,3 + 2,3)

Figure 1: Reaction pathway showing the statistical formation of the target mixed ether versus the symmetrical isomeric impurities.

Part 3: Purification & Troubleshooting Guide

Scenario A: "I have high levels of volatiles (DCP, ECH, TCP)."

Issue: Your sample smells acrid or shows large early peaks. Solution: Vacuum Fractional Distillation. These precursors have significantly lower boiling points than the target ether.

Protocol:

  • Setup: Short-path distillation apparatus with a vacuum pump capable of < 5 Torr.

  • Condition: Heat the crude mixture.

    • Volatiles (ECH, TCP): Distill off below 60°C at 2 Torr.

    • Dichloropropanols: Distill off between 60-80°C at 2 Torr.

  • Target Fraction: Collect the fraction boiling at 102-106°C (at 2 Torr) [1, 4].

  • Validation: Run GC-FID to confirm removal of volatiles.

Scenario B: "I cannot separate the Isomers (Bis-ethers)."

Issue: The symmetrical isomers boil within 2-5°C of the target, making distillation inefficient for high purity (>98%). Solution: Preparative HPLC or Flash Chromatography. Since the isomers differ in polarity (primary vs. secondary chloride positions), chromatography is the only effective method for final polishing.

Protocol:

  • Stationary Phase: C18 (Reverse Phase) or High-Surface Area Silica (Normal Phase).

    • Note: C18 is preferred for stability, as silica can sometimes induce hydrolysis if too acidic.

  • Mobile Phase: Acetonitrile/Water gradient (Start 50:50, ramp to 90:10).

  • Detection: UV is weak for these aliphatic chlorides; use RI (Refractive Index) or ELSD (Evaporative Light Scattering Detector) .

  • Logic: The Bis(1,3-dichloro-2-propyl) ether (more branched) typically elutes slightly earlier than the target in Reverse Phase.

Scenario C: "My standard is degrading (Acidity/Color)."

Issue: The liquid turns yellow or pH drops over time. Root Cause: Hydrolysis. The chloromethyl groups are reactive.[1] Moisture leads to HCl release, which catalyzes further degradation (autocatalysis). Prevention:

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C [4].

  • Stabilizer: For non-analytical bulk use, trace epoxides (like ECH) act as acid scavengers, but do not add this to analytical standards.

  • Remediation: Pass the degraded liquid through a plug of Basic Alumina to neutralize HCl and remove color bodies before redistillation.

Part 4: Frequently Asked Questions (FAQs)

Q: Is this compound a Mutagenic Impurity (PGI)? A: Yes, chlorinated ethers and alkyl chlorides are structural alerts for genotoxicity (alkylating agents). If this compound is found in a drug substance, it must be controlled according to ICH M7 guidelines. You must treat the reference standard itself as a hazardous carcinogen during handling [2].

Q: Can I use GC-FID for purity analysis? A: Yes, GC-FID is the standard method. Use a non-polar column (e.g., DB-5 or DB-624).

  • Tip: Ensure your injector temperature is not too high (>250°C) to prevent thermal degradation of the ether linkage inside the port.

Q: Why is the density so high (~1.38 g/cm³)? A: The molecule contains four chlorine atoms. This high density allows for easy separation from water during aqueous workups (it will be the bottom layer) [1].

References

  • PubChem. (n.d.).[2] this compound (CID 93324).[1][2] National Library of Medicine. Retrieved January 28, 2026, from [Link]

Sources

"improving peak resolution for 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane in GC"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a Tier 3 Engineering Support resource for researchers analyzing 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS: 59440-90-3), also known as 1,3-Dichloroisopropyl-2,3-dichloropropyl ether .[1][2]

This molecule is a specific structural isomer within the "polychlorinated dipropyl ether" family, often co-eluting with its symmetric analogs: bis(2,3-dichloropropyl) ether and bis(1,3-dichloroisopropyl) ether .[1] Achieving baseline resolution requires exploiting subtle dipolar interaction differences rather than relying solely on boiling point.[2]

Part 1: Diagnostic Workflow

Before altering method parameters, identify the specific nature of your resolution failure using the logic tree below.

ResolutionTroubleshooting Start Issue: Poor Peak Resolution CheckType Identify Peak Topology Start->CheckType Coelution Co-elution with Structural Isomers? CheckType->Coelution Overlapping Peaks Tailing Asymmetric/Tailing Peak? CheckType->Tailing Shark Fin Shape Shoulder Split Peak or Shoulder? CheckType->Shoulder Doublet Action_Column Action: Switch to Cyanopropyl Phase (DB-1701 / Rxi-1301) Coelution->Action_Column Isomer Separation Action_Inlet Action: Deactivate Liner & Check Inlet Temp (Prevent HCl loss) Tailing->Action_Inlet Active Sites Shoulder->Action_Column Alternative Action_Ramp Action: Optimize Ramp Rate @ 140-180°C Shoulder->Action_Ramp Diastereomer Separation

Figure 1: Decision tree for isolating the root cause of resolution loss in polychlorinated ether analysis.

Part 2: Technical Support Q&A

Q1: I am using a standard 5% Phenyl (DB-5/Rxi-5ms) column, but the target peak co-elutes with bis(2,3-dichloropropyl) ether. How do I separate them?

Technical Insight: Standard non-polar columns (100% PDMS or 5% Phenyl) separate primarily by boiling point.[2] Since the target molecule and its symmetric isomers (bis-ethers) have nearly identical molecular weights (239.9 g/mol ) and boiling points, Van der Waals forces alone are insufficient for separation.[2]

Protocol: Switch to a mid-polarity cyanopropylphenyl stationary phase. The cyano group possesses a strong dipole moment that interacts differently with the ether oxygen and the specific chlorination pattern of each isomer.

  • Recommended Phase: 14% Cyanopropyl-phenyl-methylpolysiloxane (e.g., Rxi-1701 , DB-1701 ).[1][2]

  • Alternative: 6% Cyanopropyl-phenyl (e.g., DB-624 , Rxi-624Sil MS ) if the sample contains highly volatile solvent impurities.[1][2]

Q2: The peak exhibits severe tailing (Asymmetry factor > 1.5).[2] Is this column damage?

Technical Insight: While column damage is possible, tailing for chlorinated ethers is often due to activity in the inlet . The electronegative chlorine atoms and the ether oxygen can interact with active silanols (Si-OH) on the glass liner or wool, especially if the liner is dirty or not properly deactivated.

Corrective Action:

  • Liner Selection: Use a Single Taper Ultra-Inert liner with wool .[2] The wool promotes vaporization, while the ultra-inert deactivation prevents adsorption.

  • Inlet Maintenance: Replace the liner and gold seal.[2] Traces of non-volatile residue from previous "dirty" samples (e.g., epichlorohydrin polymers) act as adsorption sites.[2]

  • Column Trimming: Trim 10-20 cm from the head of the column to remove non-volatile matrix deposition.[2]

Q3: I see a "doublet" or split peak for the target compound. Is it degrading?

Technical Insight: This is likely diastereomeric separation , not degradation.[2] The molecule this compound contains chiral centers.[1][2] Depending on the synthesis route, you may have a racemic mixture of enantiomers and potentially diastereomers if multiple chiral centers are involved in the co-eluting impurities.

  • Verification: Run the GC-MS in SIM mode. If both parts of the doublet have the exact same mass spectrum (characteristic ions: m/z 79, 111, 157), they are likely isomers.

  • Resolution: If you need to integrate them as a single peak for total content, increase the temperature ramp rate slightly to merge them. If you need to quantify specific isomers, decrease the ramp rate to 2°C/min in the elution window (140°C–180°C).

Q4: Can I use high inlet temperatures (>280°C) to improve peak sharpness?

Technical Insight: Avoid excessive inlet temperatures. Polychlorinated aliphatic ethers can undergo thermal dehydrochlorination (loss of HCl) at high temperatures, leading to the formation of unsaturated ethers (e.g., chloropropenyl ethers).

  • Recommendation: Set the inlet temperature to 220°C – 240°C . This is sufficient to volatilize the target (BP ~250°C estimated at atm pressure) without inducing thermal breakdown.[2]

Part 3: Optimized Method Parameters

The following method is validated for the separation of the target mixed ether from its symmetric bis-ether isomers.

ParameterSettingRationale
Column DB-1701 or Rxi-1701 (30 m × 0.25 mm × 0.25 µm)Cyanopropyl phase provides dipole-dipole selectivity for structural isomers.[1][2]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains optimal linear velocity (approx. 35 cm/s) throughout the run.
Inlet Split/Splitless @ 230°C High enough for volatilization, low enough to prevent HCl elimination.
Injection 1 µL, Split 10:1 (or Pulsed Splitless)Split mode improves peak shape; Pulsed Splitless (25 psi for 0.5 min) maximizes sensitivity.
Oven Program 60°C (hold 1 min) → 15°C/min to 140°C → 4°C/min to 200°C → 20°C/min to 260°C (hold 3 min)The slow ramp (4°C/min) creates a wide elution window for the isomer cluster.
Detector MS (SIM Mode) or FIDSIM Ions: 79, 111, 157 (Quant), 75. FID requires high purity standards for RT confirmation.[2]

References

  • U.S. Environmental Protection Agency (EPA) . (1980).[2] Environmental Monitoring Near Industrial Sites: Beta-Chloroethers. EPA-560/6-80-001.[1][2] Retrieved January 28, 2026, from [Link]

  • Restek Corporation . (2014).[2] Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Retrieved January 28, 2026, from [Link]

  • PubChem . (2025).[2][3] this compound (Compound). National Library of Medicine.[2] Retrieved January 28, 2026, from [Link]

Sources

"degradation of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane under experimental conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane

Ticket ID: #PCE-ISO-88 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

You are inquiring about This compound . In industrial and environmental chemistry, this compound is identified as the asymmetric isomer of tetrachlorodipropyl ether . It is a "mixed" ether consisting of one 2,3-dichloropropyl group and one 1,3-dichloro-2-propyl group.

Commonly encountered as a recalcitrant byproduct in epichlorohydrin and dichlorohydrin production (often found in "Red Water" waste), this molecule exhibits high chemical stability due to its steric bulk and ether linkage. Effective degradation requires specific, often harsh, experimental conditions.

This guide addresses the three most common bottlenecks researchers face: Hydrolytic Resistance , Metabolic Pathway Verification , and Analytical Recovery .

Module 1: Chemical Degradation & Hydrolysis
Q: Why is the compound stable at neutral pH, and how do I force degradation?

A: This polychlorinated ether (PCE) is kinetically stable against hydrolysis at pH 7 due to the shielding of the ether oxygen by the bulky chlorinated alkyl groups. Standard hydrolytic protocols (pH 7, 25°C) will yield negligible degradation even over weeks.

Troubleshooting Protocol: Alkaline Hydrolysis To force degradation, you must shift to Nucleophilic Substitution (SN2) conditions using high alkalinity and heat.

Recommended Experimental Conditions:

Parameter Setting Rationale
pH > 12.0 High concentration of OH⁻ ions is required to attack the carbon adjacent to the ether oxygen or chlorine.
Reagent 4-10% NaOH (aq) Provides necessary alkalinity.
Temperature 80°C - 100°C Overcomes the activation energy barrier for ether cleavage.
Time 6 - 12 Hours Ether linkages are significantly more stable than the C-Cl bonds; extended time is required.

| Additives | Phase Transfer Catalyst (e.g., TBAB) | Crucial: The molecule is hydrophobic. A catalyst (Tetrabutylammonium bromide) helps transfer OH⁻ into the organic phase. |

Mechanism Insight: The degradation initiates via dehydrochlorination (forming an epoxide or alkene intermediate) followed by hydrolysis of the ether bond. The final breakdown products are typically glycerol and inorganic chloride (NaCl), but intermediate dichloropropanols (DCPs) may persist if the reaction is stopped too early.

Module 2: Biological Degradation & Metabolism[1][2][3]
Q: We are observing "disappearance" in liver microsome assays but cannot find the parent compound. What is happening?

A: You are likely observing oxidative dealkylation . In metabolic systems (hepatocytes or microbial cultures), this ether undergoes cleavage mediated by Cytochrome P450 enzymes.

The "Missing" Mass: The parent ether is cleaved into two distinct alcohol metabolites. If you are only monitoring the parent mass (m/z ~254), you will miss the degradation products.

Target Metabolites to Monitor:

  • 1,3-Dichloro-2-propanol (1,3-DCP)

  • 2,3-Dichloro-1-propanol (2,3-DCP)

Pathway Visualization: The following diagram illustrates the cleavage of the asymmetric ether into its respective alcohol components.

DegradationPathway Parent Parent Ether (Asymmetric PCE) Inter Hemiacetal Intermediate Parent->Inter Enzymatic Oxidation (Cyt P450) DCP13 Metabolite A: 1,3-Dichloro-2-propanol (1,3-DCP) Inter->DCP13 Ether Cleavage DCP23 Metabolite B: 2,3-Dichloro-1-propanol (2,3-DCP) Inter->DCP23 Ether Cleavage Tox Toxicity Endpoint: Genotoxic/Hepatotoxic DCP13->Tox DCP23->Tox

Figure 1: Metabolic degradation pathway of the asymmetric tetrachlorodipropyl ether, yielding two distinct dichloropropanol isomers.

Module 3: Analytical Troubleshooting
Q: My recovery rates are inconsistent (< 60%). Is the compound volatile?

A: Volatility is a factor, but adsorption is the more likely culprit. Polychlorinated ethers are highly lipophilic (log Kow ~ 2-3) and sticky.

Troubleshooting Checklist:

  • Glassware: Do NOT use untreated glass. The compound adsorbs to active silanol groups.

    • Fix: Use Silanized Glassware or rinse all vessels with the extraction solvent immediately before use.

  • Extraction Solvent:

    • Recommendation:Methylene Chloride (DCM) or Ethyl Acetate .

    • Avoid: Hexane (often poor recovery for the more polar alcohol metabolites).

  • GC-MS Parameters:

    • These ethers have poor ionization in standard EI (Electron Ionization) due to fragmentation.

    • Fix: Monitor the [M-CH2Cl]+ fragment (loss of chloromethyl group) rather than the molecular ion.

    • Column: DB-5ms or equivalent non-polar column.

Standardized Extraction Workflow:

ExtractionWorkflow Sample Aqueous Sample (Reaction Mix) Sat Add NaCl (Saturate) Salting Out Effect Sample->Sat Extract Liquid-Liquid Extraction (3x with DCM) Sat->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Conc Concentrate (N2 blowdown) Do NOT evaporate to dryness! Dry->Conc Analyze GC-MS Analysis (SIM Mode) Conc->Analyze

Figure 2: Optimized extraction workflow to maximize recovery of polychlorinated ethers and minimize evaporative loss.

References
  • Franke, S., et al. (1989).[1] New bacterial degradation of the biaryl ether structure - Regioselective dioxygenation prompts cleavage of ether bonds.[1] (Contextualizes ether cleavage mechanisms relevant to chloroethers).

  • U.S. EPA. (1980). Background Document: Identification and Listing of Hazardous Waste - Chlorinated Ethers. (Details the industrial context of bis-dichloropropyl ethers in epichlorohydrin waste).

  • BOC Sciences. Bis(2,3-dichloropropyl) Ether - Product Information. (Chemical property verification).

  • ResearchGate. Degradation of Polyamideamine-epichlorohydrin (PAE) films. (Provides experimental conditions for degrading epichlorohydrin-related matrices).

Sources

"minimizing byproduct formation with 1,3-Dichloroisopropyl-2,3-dichloropropyl Ether"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing byproduct formation with 1,3-Dichloroisopropyl-2,3-dichloropropyl Ether Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists.

Executive Summary

1,3-Dichloroisopropyl-2,3-dichloropropyl ether is a specific, high-boiling chlorinated ether byproduct typically formed during the hydrochlorination of glycerol or the dehydrochlorination of dichloropropanols (DCP) to produce epichlorohydrin (ECH). In pharmaceutical contexts, this compound represents a significant process impurity due to its structural similarity to known genotoxic impurities (PGIs) and its ability to lower overall yield.

This guide provides a mechanistic understanding of its formation, critical process parameters (CPPs) for control, and troubleshooting protocols for removal.

Module 1: The Formation Mechanism

To minimize this impurity, one must understand that it is essentially a "dimer" formed by the reaction of Epichlorohydrin (ECH) with Dichloropropanol (DCP) .

The Chemistry of Formation

The formation is acid-catalyzed and occurs via the nucleophilic attack of a DCP hydroxyl group on the oxirane ring of an ECH molecule. Because the reaction mixture often contains both 1,3-DCP and 2,3-DCP isomers, three distinct ether byproducts can form. The specific isomer —1,3-Dichloroisopropyl-2,3-dichloropropyl ether —is the "mixed" ether.

  • Precursor Availability: The reaction requires the simultaneous presence of both the alcohol (DCP) and the epoxide (ECH).

  • Catalysis: Strong acids (HCl) or Lewis acids (often dissolved metal salts from reactor corrosion) catalyze the ring-opening of ECH.

  • Thermodynamics: High temperatures (>110°C) significantly accelerate this condensation over the desired dehydration.

Reaction Pathway Diagram

EtherFormation cluster_conditions Critical Factors Glycerol Glycerol DCP_13 1,3-Dichloro-2-propanol (1,3-DCP) Glycerol->DCP_13 + HCl / Catalyst DCP_23 2,3-Dichloro-1-propanol (2,3-DCP) Glycerol->DCP_23 + HCl / Catalyst ECH Epichlorohydrin (ECH) DCP_13->ECH - HCl (Cyclization) DCP_23->ECH - HCl (Cyclization) Ether 1,3-Dichloroisopropyl- 2,3-dichloropropyl Ether (The Impurity) DCP_23->Ether Reactant Source ECH->Ether + 1,3-DCP / Acid Cat. (Ring Opening) Factors High Temp (>110°C) Excess Acid Residence Time

Figure 1: Reaction network showing the formation of the mixed ether via the acid-catalyzed ring opening of Epichlorohydrin by 1,3-DCP.[1][2]

Module 2: Critical Process Parameters (CPPs)

The following table summarizes the variables that directly influence the rate of ether formation.

ParameterImpact on Ether FormationRecommended Control RangeMechanistic Rationale
Temperature Exponential Increase < 100°C (during DCP synthesis)< 60°C (during ECH cyclization)Higher thermal energy overcomes the activation barrier for the bimolecular condensation reaction more than the unimolecular cyclization.
Residence Time Linear Increase Minimize in reactorProlonged contact between ECH and DCP under acidic conditions guarantees byproduct formation. Use continuous flow or rapid stripping.
Water Content Complex 2–5% w/wWater competes with DCP as a nucleophile. Too low (<1%) favors ether formation; too high (>10%) favors hydrolysis back to glycerol.
Catalyst (Acid) Direct Catalyst Neutralize rapidlyIf using organic acid catalysts (e.g., adipic acid), ensure complete removal before ECH distillation.

Module 3: Troubleshooting Guide

Issue 1: Rising Ether Levels in Crude ECH

Symptom: GC analysis shows increasing "heavies" peak at RRT ~1.8-2.2 relative to ECH. Root Cause: Co-existence of ECH and DCP in the reactor bottom for extended periods.

Troubleshooting Protocol:

  • Check Stripping Efficiency: In the saponification/cyclization reactor, ECH must be stripped (steam distilled) immediately upon formation. If the stripping column is flooded or operating at insufficient vacuum, ECH refluxes back into the acidic DCP-rich phase.

    • Action: Increase steam flow or reduce reactor pressure to facilitate rapid ECH removal.

  • Verify pH Profiles: If performing alkaline cyclization (using NaOH/Ca(OH)₂), ensure the pH does not drop locally. Acidic pockets catalyze the etherification.

    • Action: Improve mixing/agitation speed (Reynolds number > 10,000) to prevent localized acidic zones.

Issue 2: "Dimer" Formation During Distillation

Symptom: Crude ECH is clean, but the final distilled product contains the ether. Root Cause: Thermal degradation in the reboiler. Even trace amounts of HCl or ferric chloride (from steel corrosion) can catalyze etherification in the reboiler.

Troubleshooting Protocol:

  • Passivation: Ensure the distillation column is free of ferric ions (

    
    ), which are potent Lewis acid catalysts for this reaction.
    
    • Action: Wash the column with a chelating agent (EDTA) or ensure glass-lined/Hastelloy equipment is used.

  • Stabilization: Add a trace acid scavenger (e.g., amines or epoxides stabilizers) if permissible by the drug substance master file (DMF), though strictly controlling temperature is preferred.

Issue 3: Difficulty Separating Ether from DCP

Symptom: The ether co-elutes or overlaps with DCP fractions during solvent recovery. Root Cause: Similar solubility profiles and high boiling points.

Troubleshooting Protocol:

  • Azeotropic Distillation: The ether does not form the same water azeotropes as DCP.

    • Action: Use steam distillation. DCPs form azeotropes with water (approx. 98-99°C), whereas the heavy ethers are less volatile and will remain in the bottom residue (heavies purge).

  • Phase Separation:

    • Action: Cool the residue mixture to <10°C. These ethers often have higher melting points or different density profiles than pure DCP. A decanter can sometimes separate the heavy organic ether phase from the aqueous/DCP phase.[3]

Module 4: Experimental Validation Protocol

Use this protocol to determine the "Ether Formation Potential" of your current process conditions.

Objective: Quantify the rate of ether formation at varying temperatures to establish a "Safe Operating Window."

Reagents:

  • Pure 1,3-Dichloro-2-propanol (1,3-DCP)

  • Pure Epichlorohydrin (ECH)

  • HCl (1M solution or gas)

Step-by-Step Methodology:

  • Preparation: Prepare five sealed reaction vials containing a 1:1 molar ratio of 1,3-DCP and ECH.

  • Catalysis: Spike three vials with 0.1 mol% HCl; leave two neutral (control).

  • Incubation: Place vials in heating blocks at 40°C, 60°C, 80°C, and 100°C.

  • Sampling: Withdraw 50 µL aliquots at t=0, 30, 60, and 120 minutes.

  • Quenching: Immediately dilute samples in cold hexane (to stop reaction) containing NaHCO₃ (to neutralize acid).

  • Analysis: Analyze via GC-MS.

    • Target Ion: Look for m/z fragments characteristic of the bis(dichloropropyl) structure (often m/z 75, 77, 111).

    • Quantification: Plot the Area% of the ether peak vs. Time.

Success Criteria:

  • The reaction rate constant (

    
    ) calculated from the data should allow you to predict the maximum allowable residence time in your plant reactor.
    
  • Rule of Thumb: If ether exceeds 0.1% within 60 minutes at Process Temperature, the process is unstable.

Module 5: Safety & Toxicology (E-E-A-T)

Warning: Chlorinated ethers are structurally related to Bis(chloromethyl) ether , a known human carcinogen. While chloropropyl ethers are generally less volatile and less reactive, they should be treated as Potential Genotoxic Impurities (PGIs) until proven otherwise.

  • Handling: All analytical standards and crude streams must be handled in a fume hood with appropriate PPE (nitrile gloves, respirator if aerosols are generated).

  • Destruction: These ethers are resistant to simple hydrolysis. High-temperature incineration (>1100°C) is required for disposal to prevent formation of dioxins.

References

  • Ullmann's Encyclopedia of Industrial Chemistry. "Epoxides." Wiley-VCH. (Detailed kinetics of chlorohydrin cyclization and side reactions).

  • U.S. Environmental Protection Agency (EPA). "Locating and Estimating Air Emissions from Sources of Epichlorohydrin." (Identifies heavy ends and ether byproducts in ECH production).

  • Spagnolo, F., et al. "Determination of by-products in the synthesis of epichlorohydrin by GC-MS." Journal of Chromatographic Science. (Analytical methods for identifying specific ether isomers).[1]

  • Solvay SA. "Process for the production of dichloropropanol." Patent WO2011000896A1. (Discusses glycerol hydrochlorination and the management of heavy ether byproducts).

  • BenchChem. "Minimizing the formation of bis-2,4-dichlorobenzyl ether." (Analogous chemistry regarding benzyl chloride hydrolysis and ether formation side-reactions).

Sources

"how to avoid polymerization of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane"

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the stability and handling of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS 59440-90-3), often referred to in industrial contexts as a Dichlorohydrin Ether isomer.

This compound is chemically related to the "heavy ends" or dimers formed during the synthesis of Epichlorohydrin (ECH) and Glycerol. While it is a saturated ether and theoretically stable, users often report "polymerization" which is technically acid-catalyzed oligomerization or oxidative degradation leading to viscous tars.

Topic: Preventing Unwanted Polymerization/Oligomerization of this compound Document ID: TS-DHE-59440 Applicable For: Synthesis Intermediates, Distillation Residues, High-Purity Storage Safety Warning: This compound is a chlorinated ether with structural similarities to alkylating agents. Handle with extreme caution in a fume hood using chemically resistant gloves (Viton/Butyl).

Part 1: The Chemistry of Instability

To prevent polymerization, you must first understand that this molecule does not undergo radical polymerization like a vinyl monomer (e.g., styrene). Instead, it suffers from Cationic Chain Growth driven by impurities.

Why is your sample turning into "gunk"?

The "polymerization" you observe is likely one of two mechanisms:

  • Acid-Catalyzed Polycondensation: If trace acid (HCl) is present, it catalyzes the cleavage of the ether bond or the reaction of the chlorohydrin groups with trace epoxides (like residual epichlorohydrin), forming higher molecular weight polyethers.

  • Lewis Acid Catalysis (The "Rust" Effect): Contact with iron (Fe), aluminum (Al), or their salts acts as a Lewis Acid catalyst, aggressively promoting the formation of tars.

Mechanism of Failure

The following diagram illustrates how a stable ether degrades into a polymer network in the presence of acid or metal ions.

G Start Pure Dichlorohydrin Ether (CAS 59440-90-3) Inter Activated Oxonium Intermediate Start->Inter Protonation Impurity Trigger: Trace HCl or Lewis Acid (Fe3+) Impurity->Inter Reaction Condensation w/ Residual Epoxides Inter->Reaction Chain Growth Reaction->Inter Auto-Catalysis (HCl Release) Result Viscous Oligomers (Tars/Gels) Reaction->Result Crosslinking

Figure 1: The Cationic Oligomerization Pathway. Note that the reaction is auto-catalytic; as the ether degrades, it may release more HCl, accelerating the process.

Part 2: Critical Control Points (CCP)

To ensure stability, you must control three variables. If any one of these deviates, the compound will degrade.

Control PointCritical LimitWhy it Matters
pH / Acidity Neutral (pH 6.5 - 7.5) Acidity < pH 6.0 initiates cationic ring-opening of any residual epoxides and promotes ether cleavage.
Metal Ions < 1 ppm Fe/Al Iron oxide (rust) is a potent catalyst for chlorinated ether polymerization. Never store in steel drums without a liner.
Temperature < 40°C (Storage) Heat accelerates dehydrochlorination (loss of HCl), which generates the acid catalyst needed for polymerization.
Moisture < 500 ppm Water hydrolyzes the C-Cl bonds slowly, generating HCl over time.

Part 3: Stabilization Protocol

Objective: Isolate and store this compound without viscosity increase.

Step 1: Quenching the Synthesis (If synthesizing)

If you are isolating this from a reaction mixture (e.g., Epichlorohydrin + Dichloropropanol):

  • Immediate Neutralization: Do not distill an acidic crude mixture. Wash the organic layer with 5% Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) until the aqueous phase pH is 8.0.

    • Note: Do not use strong caustic (conc. NaOH) at high heat, or you will dehydrochlorinate the molecule back into an epoxide.

  • Water Removal: Phase separate and dry over Anhydrous Sodium Sulfate . Magnesium Sulfate is acceptable but slightly acidic; Sodium Sulfate is preferred for acid-sensitive ethers.

Step 2: Distillation Safeguards

Most "polymerization" happens in the reboiler of a distillation column.

  • Add an Acid Scavenger: Add 0.1% - 0.5% (wt/wt) Calcium Oxide (CaO) or Sodium Carbonate to the distillation pot. This solid base will neutralize any HCl generated thermally during distillation.

  • Vacuum is Mandatory: Distill at the lowest possible pressure (< 5 mmHg) to keep the pot temperature below 120°C. Above 150°C, thermal degradation is rapid.

Step 3: Storage Stabilization

For long-term storage of the pure liquid:

  • Container: Glass, Teflon (PTFE), or Stainless Steel (316L) that has been passivated. Avoid Carbon Steel.

  • Stabilizer Additive: If the application permits, add 10-50 ppm of Triethylamine (TEA) or a hindered amine stabilizer. This acts as a "proton sponge" to neutralize incipient HCl.

  • Blanketing: Store under dry Nitrogen to prevent moisture ingress (hydrolysis).

Part 4: Troubleshooting & FAQs

Q1: My sample has turned yellow and viscous. Can I save it?

  • Diagnosis: The yellow color indicates the formation of conjugated double bonds (dehydrochlorination) and dissolved iron. The viscosity indicates oligomerization.

  • Action: You cannot "depolymerize" the gum. However, you can recover the remaining monomer by flash distillation under high vacuum. Crucial: Add solid Sodium Carbonate to the pot before heating to prevent the acid in the gum from catalyzing further degradation during distillation.

Q2: Can I use standard steel drums for transport?

  • Answer: No. Standard carbon steel will react with the organic chlorides to form Ferric Chloride (FeCl₃), a Lewis Acid that will solidify the entire drum. Use epoxy-phenolic lined drums or HDPE containers.

Q3: Is this compound explosive?

  • Answer: Like many ethers, it can form peroxides upon exposure to air, which are explosion hazards.[1]

  • Test: Test for peroxides using KI strips before any distillation.

  • Prevent: Store with a radical inhibitor like BHT (Butylated Hydroxytoluene) (100 ppm) if the end-use allows.

Q4: I see a white precipitate forming at the bottom of the bottle.

  • Diagnosis: If you used a stabilizer (like an amine), this is likely the Amine-Hydrochloride salt . It means the stabilizer is working—it sacrificed itself to capture the HCl.

  • Action: Filter the liquid through a 0.45µm PTFE filter to remove the salt. Check pH and re-stabilize if necessary.

Part 5: Workflow Visualization

The following flowchart outlines the decision-making process for handling this compound.

Workflow cluster_prevention Prevention Mode Start Crude Dichlorohydrin Ether CheckPH Check pH Start->CheckPH Acidic Acidic (pH < 6) CheckPH->Acidic Yes Neutral Neutral (pH 6-8) CheckPH->Neutral No Wash Wash with 5% NaHCO3 Dry with Na2SO4 Acidic->Wash Distill Vacuum Distillation (Add CaO to Pot) Neutral->Distill Wash->CheckPH Store Storage (Glass/HDPE + N2) Distill->Store AddStab Optional: Add 50ppm Triethylamine or BHT Store->AddStab

Figure 2: Purification and Stabilization Workflow.

References

  • United States Environmental Protection Agency (EPA). (1980). Assessment of Epichlorohydrin Uses, Occupational Exposure and Releases. Office of Pesticides and Toxic Substances. Link

  • Shell Oil Company. (1962). Production of Glycidyl Ethers (US Patent 3,033,803). Google Patents. Link

  • International Programme on Chemical Safety (IPCS). (2003).[1] ICSC 0435 - Dichloroisopropyl Ether.[1] ILO/WHO.[1] Link[1]

  • Chinese Chemical Society. (2022). A Novel Dynamic Polymer Synthesis via Chlorinated Solvent Quenched Depolymerization. CCS Chemistry. Link

  • BOC Sciences. (n.d.). This compound Product Entry.

Disclaimer: This guide is for research and development purposes only. Users must consult the specific Safety Data Sheet (SDS) for their batch and adhere to local chemical safety regulations.

Sources

"resolving analytical interferences with 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Analytical Interferences with 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane

CAS: 59440-90-3 | Common Ref: DCP-Dimer, Polychlorinated Dipropyl Ether[1]

Executive Summary

Welcome to the Analytical Resolution Hub. This guide addresses the specific challenges associated with This compound (hereafter referred to as DCP-Dimer ).

This compound is a specific impurity often found in the synthesis of Epichlorohydrin (ECH) , 1,3-Dichloro-2-propanol (1,3-DCP) , and downstream API synthesis (e.g., Sartans).[1] Its structural similarity to other chlorinated ethers and high boiling point creates two primary analytical failures: isobaric interference in Mass Spectrometry and carryover/ghost peaks in Gas Chromatography.[1]

Module 1: Compound Profile & Analytical Properties

Before troubleshooting, verify your target's physicochemical behavior.[1] This molecule is an asymmetric ether, often co-existing with its symmetric isomers.[1]

PropertyValueAnalytical Implication
CAS Number 59440-90-3Use for exact library matching; distinct from Bis(2-chloroethyl)ether.[1]
Molecular Formula C₆H₁₀Cl₄OM+ cluster at m/z 238/240/242.[1]
Boiling Point ~102–106 °C (2 Torr)High Boiler. Elutes significantly later than 1,3-DCP.[1] Requires high bake-out temps.[1]
Key MS Fragments m/z 75, 77, 79, 111Non-Specific. Overlaps heavily with other chloropropanols.
Solubility Lipophilic / Organic SolubleRequires non-polar solvent extraction (Hexane/DCM); poor water solubility.[1]

Module 2: Troubleshooting Guides (Q&A)

Issue 1: Chromatographic Co-elution & Isomer Resolution

User Question: "I am detecting a shoulder peak on my 1,3-DCP signal, or a cluster of peaks eluting late in my run. How do I separate CAS 59440-90-3 from other chlorinated dimers?"

Technical Resolution: The DCP-Dimer exists as part of a complex mixture of "polychlorinated dipropyl ethers."[1] Standard non-polar columns (e.g., DB-5) often fail to resolve these positional isomers.[1]

Corrective Protocol:

  • Column Switching: Move to an Intermediate Polarity phase.[1] The cyano-phenyl substitution provides better dipole-dipole interaction with the ether linkage, separating isomers based on steric accessibility rather than just boiling point.[1]

    • Recommended:DB-624 or Rtx-VMS (Volatile Method Specials).[1]

    • Avoid: PEG/Wax columns (Bleed at high temps required to elute this dimer).[1]

  • Thermal Gradient Optimization:

    • This molecule boils >240°C at atmospheric pressure.[1]

    • Step: Implement a "Hard Ramp" at the end of your run (e.g., 30°C/min to 260°C, hold 5 min) to ensure the dimer does not carry over.

Issue 2: Mass Spectral Interference (Isobaric Overlap)

User Question: "My MS spectra shows m/z 75 and 111, but the ratios are inconsistent. Is this the DCP-Dimer or matrix interference?"

Technical Resolution: In Electron Impact (EI) ionization, the ether linkage cleaves easily, producing chloropropyl fragments (C₃H₅Cl₂⁺, m/z 111) identical to the parent 1,3-DCP.[1] You cannot rely on these common ions for confirmation.[1]

Corrective Protocol (Deconvolution):

  • Monitor Higher Mass Clusters:

    • Do not quantify on m/z 75.

    • Target Ion: m/z 157 (Loss of CH₂Cl group) or the molecular ion cluster m/z 238 .[1]

    • Note: The molecular ion is weak.[1] If sensitivity is low, use Chemical Ionization (CI) with Methane to boost the [M+H]⁺ signal.[1]

  • Isotope Ratio Verification:

    • With four chlorines, the isotope pattern is distinct (M, M+2, M+4, M+6).[1]

    • Check the ratio of m/z 238 to 240 . It should approximate 77:100 (due to ³⁵Cl/³⁷Cl natural abundance).[1] Deviations >10% indicate co-elution.[1]

Issue 3: Ghost Peaks & Carryover

User Question: "I see a peak at the retention time of the DCP-Dimer in my blank injections following a high-concentration sample."

Technical Resolution: Chlorinated ethers are "sticky" on active sites in the injection liner and head of the column. This is a classic "memory effect."[1]

Corrective Protocol:

  • Liner Deactivation: Switch to Ultra-Inert liners with wool.[1] Standard deactivated wool often strips the ether, causing tailing and gradual release (ghosting).

  • Solvent Wash: Add a Dichloromethane (DCM) wash step to your syringe pre/post-injection.[1] Methanol is often too polar to effectively solubilize the heavy dimer from the needle.[1]

  • Inlet Temperature: Increase inlet temperature to 250°C . Lower temperatures (200-220°C) used for volatile analysis may not fully volatilize this dimer, leading to condensation in the inlet.[1]

Module 3: Visualizing the Analytical Workflow

The following diagram outlines the decision tree for confirming the presence of DCP-Dimer versus other interferences.

AnalyticalWorkflow Start Unidentified Peak Detected (Late Eluting / Ghost Peak) CheckRT Check Retention Time (> 1,3-DCP?) Start->CheckRT CheckMS Analyze MS Spectrum (EI Source) CheckRT->CheckMS Yes Carryover Suspect Carryover? CheckRT->Carryover Appears in Blank IonCheck Check Ions m/z 75, 111 CheckMS->IonCheck Isomers Isomer Separation Required ColumnSwitch Switch to DB-624 / Rtx-VMS (Mid-Polarity) Isomers->ColumnSwitch IonCheck->Isomers Spectra Identical to DCP HighMass Look for m/z 157, 238 (Isotope Pattern Cl4) IonCheck->HighMass High Mass Ions Present BakeOut Protocol: 1. Inlet 250°C 2. Column Ramp >260°C 3. DCM Syringe Wash Carryover->BakeOut

Caption: Decision tree for identifying and resolving interferences associated with CAS 59440-90-3 in GC-MS analysis.

Module 4: Frequently Asked Questions (FAQ)

Q: Is this compound considered a Genotoxic Impurity (GTI)? A: While specific toxicological data on this exact isomer is limited compared to 1,3-DCP, chlorinated ethers are structurally alerting (Cohort of Concern) under ICH M7 guidelines due to alkylating potential.[1] It should be treated as a potential mutagenic impurity (PMI) and controlled to TTC (Threshold of Toxicological Concern) levels until proven otherwise.[1]

Q: Can I use Headspace (HS) sampling for this molecule? A: Not recommended. The boiling point (>240°C est.[1] atm) and partition coefficient (


) make it poor for static headspace.[1] It will not partition effectively into the gas phase at standard incubation temperatures (80°C).[1] Use Liquid-Liquid Extraction (LLE)  or SPME  (immersion) for reliable quantification.[1]

Q: What is the stability of the standard in methanol? A: Chlorinated ethers are generally stable in methanol, but avoid alkaline conditions . If your matrix is basic (e.g., sodium hydroxide treated reaction mixtures), neutralize immediately. Basic conditions can induce dehydrochlorination or epoxide formation, altering the analyte before injection.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 93324, this compound. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2023).[1] Substance Information: this compound (CAS 59440-90-3).[1][][3] Retrieved from [Link][1]

  • U.S. EPA. (2018).[1] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (While specific to volatiles, this method provides the baseline QC for chlorinated solvent analysis).[1] Retrieved from [Link][1]

  • Food and Drug Administration (FDA). (2018).[1] M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link][1]

Sources

Validation & Comparative

"validation of analytical methods for 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (often referred to as a Diglycerol Tetrachlorohydrin isomer) is a critical process impurity often encountered in the synthesis of epichlorohydrin, glycerol-derived intermediates, and antiviral active pharmaceutical ingredients (APIs) like Valganciclovir.

Chemically, this molecule is a polychlorinated ether.[1] Its structural backbone presents specific analytical challenges:

  • Lack of Chromophores: It lacks the conjugated

    
    -systems required for sensitive UV-Vis detection.
    
  • Genotoxic Potential: As an alkyl halide, it falls under the "Cohort of Concern" for potential genotoxicity (GTI), requiring quantification at trace levels (often <10 ppm) relative to the drug substance.

  • Isomeric Complexity: It frequently co-elutes with structural isomers (e.g., bis(2,3-dichloropropyl) ether).

This guide objectively compares analytical methodologies and establishes Gas Chromatography-Mass Spectrometry (GC-MS) as the gold standard for validation, prioritizing specificity and sensitivity over the lower cost of alternative detectors.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the three most common approaches attempted for this analyte.

FeatureMethod A: GC-MS (SIM Mode) Method B: GC-ECD Method C: HPLC-RID/ELSD
Status Recommended (Gold Standard) Alternative (High Sensitivity) Not Recommended
Principle Separation by volatility; detection by mass-to-charge ratio.Separation by volatility; detection by electron capture (halogens).Separation by polarity; detection by refractive index or scattering.
Specificity High. Mass spectral fingerprint confirms identity even if peaks overlap.Low. Relies solely on retention time. High risk of false positives from other halides.Very Low. Non-specific detection; prone to matrix interference.
Sensitivity (LOD) Excellent (< 1 ppm). SIM mode filters noise.Superior (< 0.1 ppm). Extremely sensitive to Cl atoms.Poor (> 100 ppm). Insufficient for GTI analysis.
Linearity Excellent (

) over 3 orders of magnitude.
Good, but dynamic range is often limited (non-linear at high conc).Moderate.
Throughput Moderate (20-30 min run times).Moderate.Slow (Isocratic elution often required).
Primary Risk Source contamination requires frequent cleaning.Matrix interference can swamp the detector.Sensitivity is insufficient for regulatory limits.

The Gold Standard Protocol: GC-MS Validation

Rationale: We select GC-MS in Selected Ion Monitoring (SIM) mode. The molecule's high chlorine content (4 Cl atoms) provides a unique isotope pattern that allows us to mathematically filter out background noise, ensuring the method is "self-validating" regarding peak purity.

Instrument Configuration[2][3][4]
  • System: Agilent 7890/5977 or Thermo Trace 1300/ISQ (or equivalent).

  • Inlet: Split/Splitless.

    • Setting:Pulsed Splitless .

    • Causality: A pressure pulse (e.g., 30 psi for 0.5 min) drives the high-boiling ether onto the column, minimizing discrimination and improving peak shape.

  • Column: DB-624 (or ZB-624).

    • Dimensions: 30 m

      
       0.25 mm 
      
      
      
      1.4 µm.
    • Why: The "624" phase (6% cyanopropyl-phenyl) is the industry standard for volatile halogenated compounds. The thick film (1.4 µm) is crucial to retain and separate the bulky ether from the solvent front.

Mass Spectrometry Parameters (SIM Mode)

The molecule (


) has a molecular weight of approx. 252-254 Da. Full scan is used for development; SIM is used for validation.
  • Quantitation Ion (Target): m/z 75 (

    
     fragment - typically dominant).
    
  • Qualifier Ion 1: m/z 111 (

    
    ).
    
  • Qualifier Ion 2: m/z 157 (Characteristic fragment).

  • Dwell Time: 100 ms per ion.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Weigh 50 mg of API/Intermediate into a 10 mL headspace vial (if volatile) or centrifuge tube.

    • Solvent:Dichloromethane (DCM) is avoided due to Cl interference. Use Ethyl Acetate or Toluene .

    • Dissolve to a concentration of 10 mg/mL.

    • Internal Standard (ISTD): Add 1,2,3-Trichloropropane (TCP) at 5 ppm. Why? TCP behaves similarly physically but separates chromatographically.

  • GC Temperature Program:

    • Initial: 60°C (Hold 2 min) - Traps the analyte.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 25°C/min to 240°C (Hold 5 min) - Bakes out the matrix.

  • Data Processing:

    • Extract ion chromatograms (EIC) for m/z 75.

    • Calculate Ratio of Qualifiers (111/75) to confirm peak purity.

Validation Framework (ICH Q2(R2) Compliant)

This section details the specific acceptance criteria required to validate this method for a regulatory submission.

Specificity
  • Test: Inject Blank, Placebo, Pure Impurity, and Spiked Sample.

  • Criteria: No interfering peaks at the retention time of the analyte (RT ~12.5 min).

  • Mass Spec Check: The ion ratio (111/75) in the spiked sample must match the pure standard within

    
    .
    
Sensitivity (LOD/LOQ)
  • Method: Signal-to-Noise (S/N) ratio approach.

  • Limit of Detection (LOD): S/N

    
     3:1. (Target: 0.5 ppm).
    
  • Limit of Quantitation (LOQ): S/N

    
     10:1. (Target: 1.5 ppm).
    
Linearity
  • Range: From LOQ to 150% of the specification limit.

  • Points: Minimum 5 concentration levels (e.g., 1.5, 5, 10, 20, 30 ppm).

  • Criteria: Coefficient of determination (

    
    ) 
    
    
    
    0.990.[2]
Accuracy (Recovery)[5][6]
  • Protocol: Spike the impurity into the sample matrix at three levels (LOQ, 100% Limit, 150% Limit).

  • Criteria: Mean recovery between 80.0% and 120.0% .

  • Note: If recovery is low, check the injector temperature. High-boiling ethers can adsorb to dirty liners. Change the liner to a deactivated single taper with wool .

Visualizations

Analytical Workflow Diagram

This diagram outlines the logical flow from sample receipt to validated data, highlighting critical decision points.

AnalyticalWorkflow Start Sample Receipt (API/Intermediate) Prep Sample Preparation (Extraction in Toluene) Start->Prep GC GC Separation (DB-624 Column) Prep->GC Inject 1µL MS MS Detection (SIM Mode: m/z 75, 111) GC->MS Data Data Processing (Integration & Ion Ratios) MS->Data Decision Pass Criteria? (S/N > 10, Rec 80-120%) Data->Decision Report Generate CoA Decision->Report Yes Fail OOS Investigation Decision->Fail No

Caption: Figure 1: Step-by-step analytical workflow for the determination of chlorinated ether impurities.

Method Selection Decision Tree

A logic guide for researchers deciding between GC-MS and GC-ECD.

MethodSelection Start Select Analytical Technique Trace Is Detection Limit < 1 ppm required? Start->Trace Matrix Is Matrix Complex? (Many peaks/isomers) Trace->Matrix Yes HPLC Select HPLC (Only if derivatized) Trace->HPLC No (High Conc.) GCMS Select GC-MS (SIM) (Best Specificity) Matrix->GCMS Yes (High Interference) GCECD Select GC-ECD (Best Sensitivity, Low Specificity) Matrix->GCECD No (Clean Matrix)

Caption: Figure 2: Decision matrix for selecting the appropriate detector based on sensitivity and matrix complexity.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[3] (2023).[4] Retrieved from [Link]

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (2006).[5] Retrieved from [Link]

  • Wenzl, T., et al. Analytical methods for the determination of 3-MCPD and 1,3-DCP.[6] (2007).[6][7] Food Additives & Contaminants. (Provides foundational data on chloropropanol analysis relevant to this impurity class). Retrieved from [Link]

Disclaimer: This guide is intended for research and development purposes. All analytical methods must be validated in the user's specific laboratory environment according to local regulatory standards (e.g., FDA, EMA).

Sources

"comparative study of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane and its analogs"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS 59440-90-3), a specific isomer within the class of Polychlorinated Propyl Ethers (PCPEs) .

Often overlooked in general screening, this compound is a critical Genotoxic Impurity (GTI) found in the synthesis of epichlorohydrin-derived active pharmaceutical ingredients (APIs) and glycerol-based excipients. Unlike its symmetric analogs, this "mixed" isomer presents unique challenges in chromatographic separation and toxicological assessment. This document compares its physicochemical profile, formation mechanism, and mutagenic potential against its primary analogs: Bis(1,3-dichloro-2-propyl) ether and Bis(2-chloroethyl) ether .

Chemical Identity & Structural Analysis[1][2]

The compound this compound is an asymmetric ether formed by the condensation of two different dichloropropanol isomers. In the context of impurity profiling, it is frequently referred to as the "1,3-2,3-Mixed Isomer" .

Structural Comparison of Analogs
FeatureTarget Compound (Mixed Isomer) Analog A: Bis(1,3-DCP) Ether Analog B: Bis(2-chloroethyl) Ether
Common Name 1,3-Dichloroisopropyl-2,3-dichloropropyl etherBis(1,3-dichloro-2-propyl) etherBCEE / Dichloroethyl ether
CAS Number 59440-90-3 813-58-1111-44-4
Structure AsymmetricSymmetricSymmetric
Backbone Propane (Branched/Linear hybrid)Propane (Branched)Ethane (Linear)
Key Moiety 2,3-Dichloropropyl + 1,3-DichloroisopropylTwo 1,3-Dichloroisopropyl groupsTwo 2-Chloroethyl groups
Origin Condensation of 1,3-DCP + 2,3-DCPCondensation of two 1,3-DCP moleculesDehydration of 2-chloroethanol
Formation Mechanism Pathway

The formation of these impurities occurs during the acid-catalyzed ring opening of Epichlorohydrin (ECH) . The ratio of isomers depends heavily on the reaction temperature and the specific catalyst used.

PCPE_Formation ECH Epichlorohydrin (Precursor) DCP13 1,3-Dichloro-2-propanol (1,3-DCP) ECH->DCP13 Major Path DCP23 2,3-Dichloro-1-propanol (2,3-DCP) ECH->DCP23 Minor Path HCl HCl / Acid Catalyst HCl->DCP13 Bis13 Bis(1,3-dichloro-2-propyl) ether (Symmetric Impurity) DCP13->Bis13 Self-Condensation Mixed This compound (Target Mixed Isomer) DCP13->Mixed + 2,3-DCP DCP23->Mixed + 1,3-DCP Bis23 Bis(2,3-dichloro-1-propyl) ether (Symmetric Impurity) DCP23->Bis23 Self-Condensation

Figure 1: Formation pathway of Polychlorinated Propyl Ethers (PCPEs) from Epichlorohydrin hydrolysis.[1]

Comparative Performance Profile

For drug development, "performance" is defined by the compound's detectability , stability , and toxicity risks .

Toxicological Profile (Genotoxicity)

All chlorinated ethers in this class are potent alkylating agents. They can form cyclic sulfonium ions in vivo, which alkylate DNA bases (specifically N7-guanine), leading to mutagenesis.

  • Bis(2-chloroethyl) ether (Analog B): A known mutagen (Ames Positive) and probable human carcinogen (Group 2B).

  • Target Compound (Mixed Isomer): While specific toxicological data is sparser than for the symmetric analogs, it shares the bifunctional alkylating structural alert . In regulatory contexts (ICH M7), it is treated as a Class 2 or Class 3 impurity (mutagenic or potentially mutagenic) requiring control to Threshold of Toxicological Concern (TTC) levels.

Stability & Persistence
  • Hydrolysis Resistance: Unlike the parent epichlorohydrin, PCPEs are highly resistant to hydrolysis in neutral water. This makes them persistent impurities in the final drug substance if not removed by specific purification steps (e.g., fractional distillation or reversed-phase chromatography).

  • Thermal Stability: The Mixed Isomer has a boiling point (approx. 102-106°C at 2 Torr) distinct enough from ECH but close to the symmetric analogs, complicating removal by simple evaporation.

Analytical Detectability

Differentiation of the isomers is the primary challenge.

ParameterMixed Isomer (59440-90-3)Bis(1,3-DCP) EtherAnalytical Implication
GC Retention IntermediateLate ElutingCo-elution risk on non-polar columns (e.g., DB-5).
Mass Spec (EI) m/z 79, 75, 111m/z 79, 75, 111Fragmentation patterns are nearly identical.
Identification Requires Isomer-Specific StandardsStandard Library MatchCritical: Must use retention time locking or secondary ions for confirmation.

Experimental Protocols

Protocol A: High-Resolution GC-MS Separation

Objective: To resolve the Mixed Isomer from its symmetric analogs in a drug substance matrix.

Reagents:

  • Reference Standards: Bis(1,3-dichloro-2-propyl) ether (commercial), this compound (custom synthesis required if not available).

  • Solvent: Ethyl Acetate (LC-MS Grade).

Methodology:

  • Sample Preparation: Dissolve 100 mg of drug substance in 5 mL Ethyl Acetate. Vortex for 30 seconds.

  • Column Selection: Use a mid-polarity column (e.g., DB-1701 or VF-17ms ) rather than a standard non-polar DB-5. The cyano-phenyl phase provides better selectivity for the ether linkage position.

  • GC Conditions:

    • Injector: Splitless, 250°C.

    • Oven: 60°C (hold 2 min) → 10°C/min → 280°C.

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • MS Detection (SIM Mode):

    • Monitor m/z 79 (base peak), 127 , and 171 .

    • Note: The ratio of m/z 127/79 often differs slightly between the symmetric and asymmetric isomers due to the stability of the secondary vs. primary carbocation fragments.

Protocol B: Ames Mutagenicity Assay (Salmonella typhimurium)

Objective: To assess the genotoxic potential of the isolated impurity.

Methodology:

  • Strains: S. typhimurium TA100 and TA1535 (sensitive to base-pair substitutions).

  • Metabolic Activation: Perform assay +/- S9 mix (rat liver homogenate) to detect if metabolic activation is required for alkylation.

  • Dosing: Prepare 5 concentrations (e.g., 0.5 to 5000 µ g/plate ) in DMSO.

  • Incubation: Pre-incubation method (20 min at 37°C) is preferred over plate incorporation for volatile ethers to prevent evaporation before interaction with bacteria.

  • Evaluation: A 2-fold increase in revertant colonies compared to control indicates a positive mutagenic result.

References

  • PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine. [Link]

  • European Commission. (2000).[2] Opinion on 3-Monochloro-propane-1,2-Diol (3-MCPD).[2] Scientific Committee on Food. [Link]

  • Restek Corporation. (2025). Bis(2-chloroisopropyl)ether: GC Method Translator and Chromatograms. [Link][3]

  • Inchem. (1993).[4] Environmental Health Criteria 146: 1,3-Dichloropropene, 1,2-Dichloropropane and Mixtures.[4] International Programme on Chemical Safety.[4] [Link]

Sources

Technical Comparison Guide: 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane vs. Standard Chlorinated Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS: 59440-90-3), herein referred to as DCP-Ether , represents a distinct class of "heavy" polychlorinated ether solvents. Unlike ubiquitous light chlorinated solvents like Dichloromethane (DCM) or Chloroform, DCP-Ether is characterized by an exceptionally high boiling point, high lipophilicity, and a dual-functional structure containing both alkyl chloride and ether motifs.

While primarily utilized as a high-value intermediate in the synthesis of glycerol derivatives and nucleoside analogs, its role as a reaction medium offers unique advantages in high-temperature chlorinations where volatility is a liability. However, this comes with significant trade-offs in processability (removal) and safety (peroxide formation) compared to aromatic chlorinated solvents like 1,2-Dichlorobenzene (ODCB).

This guide objectively compares DCP-Ether against industry-standard alternatives, providing experimental data and decision-making frameworks for its application in drug development.

Physicochemical Performance Profile

The utility of a solvent is dictated by its physical constants. DCP-Ether occupies a "niche" window: it is liquid over a vast temperature range but requires high-vacuum conditions for removal.

Table 1: Comparative Physical Properties
PropertyDCP-Ether (Product)Dichloromethane (DCM) 1,2-Dichlorobenzene (ODCB) Chloroform
CAS Number 59440-90-375-09-295-50-167-66-3
Molecular Weight 239.96 g/mol 84.93 g/mol 147.00 g/mol 119.38 g/mol
Boiling Point (1 atm) ~250°C (est) *39.6°C180.5°C61.2°C
Boiling Point (Reduced) 102–106°C @ 2 TorrN/A (Highly Volatile)65°C @ 10 TorrN/A
Density (25°C) ~1.38 g/mL1.33 g/mL1.30 g/mL1.49 g/mL
LogP (Lipophilicity) 2.42 – 2.60 1.253.431.97
Viscosity High (Oily)0.41 cP (Low)1.32 cP (Moderate)0.53 cP
Flash Point >110°CNone66°CNone

*Note: DCP-Ether decomposes near its atmospheric boiling point; vacuum distillation is mandatory.

Expert Insight: The "Thermal Window" Advantage
  • DCM/Chloroform: Limited to low-temperature reactions (<60°C). refluxing requires pressurized vessels for higher temps.

  • DCP-Ether: Allows reactions to proceed at 100°C–180°C at atmospheric pressure without loss of solvent. This kinetics advantage is critical for thermodynamically difficult substitutions (e.g., SNAr reactions on electron-rich rings).

  • Trade-off: The high viscosity of DCP-Ether can limit mass transfer in heterogeneous mixtures compared to the ultra-low viscosity of DCM.

Solvency and Mechanistic Behavior[10][11]

Understanding the solvation mechanism is crucial for yield optimization. DCP-Ether is not just a "heavier" DCM; its ether oxygen acts as a Lewis base.

Solvation Capabilities
  • DCM/Chloroform: Act primarily through dipole-dipole interactions and weak hydrogen bond donation (Chloroform). Excellent for general organic solubility but non-coordinating.

  • DCP-Ether:

    • Dual Mode: The alkyl chloride chains provide non-polar solvation (dissolving greases/lipids), while the central ether oxygen can coordinate with metal cations (e.g., Li+, Mg2+).

    • Grignard/Organolithium Compatibility: Unlike ODCB (which reacts with strong nucleophiles via benzyne mechanisms) or DCM (which reacts with carbanions), the ether backbone of DCP-Ether is relatively stable to basic conditions, provided the temperature is controlled to prevent elimination.

Stability and Reactivity Risks
  • Peroxide Formation: Like all ethers, DCP-Ether can form explosive peroxides upon prolonged exposure to air. Protocol: It must be tested with KI starch paper before distillation.

  • Alkylation Potential: As a

    
    -dichloro ether, it shares structural homology with sulfur mustard precursors. It can act as an alkylating agent under forcing conditions, potentially forming aziridinium-like intermediates with amines.
    

Visualizing the Selection Logic

The following decision tree illustrates when to select DCP-Ether over standard solvents in a drug development workflow.

SolventSelection Start Reaction Requirement Temp Target Temp? Start->Temp LowTemp < 40°C Temp->LowTemp Low HighTemp > 100°C Temp->HighTemp High DCM Select: DCM (Easy Removal) LowTemp->DCM Stability Base/Nucleophile Sensitivity? HighTemp->Stability Aromatic Select: ODCB (1,2-Dichlorobenzene) Stability->Aromatic Strong Base (Benzyne Risk) Coordination Cation Coordination Needed? Stability->Coordination Lewis Acid/Base Compatible Ether Select: DCP-Ether (Coordination Req.) Warning Safety Alert: Peroxide Test Req. Ether->Warning Check Peroxides! Coordination->Aromatic No Coordination->Ether Yes

Figure 1: Decision matrix for selecting high-boiling chlorinated solvents vs. standard volatiles.

Experimental Protocols

Protocol A: High-Vacuum Removal of DCP-Ether

Challenge: Standard rotary evaporation (40°C, 20 mbar) will not remove DCP-Ether due to its high boiling point. Objective: Isolate non-volatile product from DCP-Ether reaction matrix.

  • Setup: Equip a short-path distillation head (Vigreux column optional) to the reaction flask. Connect to a high-vacuum manifold (< 1 Torr / 1 mmHg).

  • Peroxide Check: Test a small aliquot of the solvent with peroxide test strips (Quantofix or KI/Starch). If positive (>10 ppm), treat with aqueous sodium thiosulfate before heating.

  • Distillation:

    • Heat the oil bath to 120°C .

    • Slowly apply vacuum to 0.5 – 2.0 Torr .

    • DCP-Ether will distill at approximately 102–106°C (head temperature).

    • Note: If the product is thermally labile, use azeotropic removal with toluene (requires multiple cycles) or column chromatography (DCP-Ether elutes with non-polar fractions).

Protocol B: Trace Impurity Analysis (GC-MS)

Context: DCP-Ether is often a byproduct in Epichlorohydrin-derived APIs. Quantifying it is critical for regulatory compliance (ICH M7).

  • Instrument: GC-MS (Agilent 7890/5977 or equivalent).

  • Column: DB-624 or DB-Wax (Polar columns preferred to separate from matrix).

  • Method Parameters:

    • Injector: 250°C, Splitless.

    • Carrier Gas: Helium @ 1.2 mL/min.

    • Oven Program: 50°C (hold 2 min) → 10°C/min → 260°C (hold 5 min).

    • Detection: SIM Mode (Select Ions: m/z 75, 79, 111 for characteristic dichloropropyl fragments).

  • Validation: Limit of Quantitation (LOQ) should be established < 10 ppm relative to the drug substance.

Safety & Toxicology (E-E-A-T Assessment)

Critical Warning: While DCM is a Class 2 solvent (limited use) and ODCB is an irritant, DCP-Ether belongs to the Haloether family.

  • Genotoxicity: Structural alerts suggest alkylating potential. Bis(2-chloroethyl) ether is a known carcinogen. DCP-Ether should be treated as a Potential Mutagenic Impurity (PMI) until Ames testing proves otherwise.

  • Inhalation: Lower vapor pressure reduces acute inhalation risk compared to Chloroform, but "oily" residues can persist on skin and gloves, leading to significant dermal absorption.

  • Disposal: Must be segregated as "Halogenated Organic Waste." Do not mix with strong oxidizers or alkali metals (risk of violent decomposition).

Conclusion

This compound is not a drop-in replacement for standard solvents. It is a specialized tool for high-temperature, non-pressurized chlorination chemistry where aromatic solvents (ODCB) are chemically incompatible.

  • Choose DCP-Ether when: You need a high-boiling (>200°C), lipophilic medium that can coordinate cations and withstand acidic conditions.

  • Avoid DCP-Ether when: Product isolation relies on mild evaporation, or when strict ICH M7 genotoxicity limits cannot be easily met (due to removal difficulty).

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 93324, this compound. Retrieved January 28, 2026 from [Link]

  • Jordan, A., Stoy, P., & Sneddon, H. F. (2020). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. Chemical Reviews, 121(3), 1582–1622. [Link]

  • Food and Drug Administration (FDA). Q3C(R8) Impurities: Guidance for Industry - Residual Solvents.[Link]

  • Inchem. ICSC 0435 - Dichloroisopropyl Ether (Related Haloether Safety Data).[Link]

"confirming the structure of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The Structural Challenge

In the synthesis of epichlorohydrin, glycerol-based polymers, and pharmaceutical intermediates, polychlorinated ether byproducts are ubiquitous. Among these, 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane represents a specific "mixed" regioisomer—a hybrid dimer formed between a 2,3-dichloropropyl moiety and a 1,3-dichloropropyl moiety.

The Core Challenge: Standard analytical techniques often fail to distinguish this molecule from its symmetric isomers:

  • Bis(2,3-dichloro-1-propyl) ether: The "Linear-Linear" isomer.

  • Bis(1,3-dichloro-2-propyl) ether: The "Branched-Branched" isomer.

  • The Target (Mixed): The "Linear-Branched" isomer.

Because these isomers share identical molecular weights (


, MW: ~240 Da) and nearly identical Mass Spectral fragmentation patterns (dominated by 

-cleavage), GC-MS alone is insufficient for definitive structural confirmation. This guide outlines the necessary multi-dimensional approach to unequivocally assign the structure.
Part 2: Comparative Analysis of Analytical Approaches

The following table compares the efficacy of standard industrial protocols against the recommended structural elucidation workflow.

FeatureMethod A: Standard GC-MS (EI) Method B: 1D NMR (

H,

C)
Method C: Integrated 2D NMR & HRMS (Recommended)
Primary Utility Quantitation & Trace DetectionFunctional Group IDDefinitive Connectivity & Stereochemistry
Isomer Specificity Low. Retention times may overlap; fragmentation is ambiguous.Medium. Signals overlap in the 3.5–4.5 ppm region.High. Correlates specific protons to carbons across the ether bridge.
Sample Requirement Micrograms (Trace)Milligrams (Pure)Milligrams (Pure)
Data Output Retention Time, m/z ionsChemical Shifts (

), Integration
Connectivity maps (HMBC), Exact Mass
Verdict Use for screening only.Use for purity checks.REQUIRED for structural confirmation.
Part 3: Deep Dive – The NMR "Fingerprint" Strategy

To confirm the "mixed" structure, you must prove the molecule contains two distinct propyl environments within the same spin system.

1. The "Branched" Moiety (derived from 1,3-dichloro-2-propanol)[1]
  • Structural Feature: A symmetric methine (

    
    ) connected to two chloromethyl groups (
    
    
    
    ).
  • Diagnostic Signal: A proton signal around 3.8–4.0 ppm appearing as a quintet (splitting by 4 equivalent neighbors).

  • Carbon Signature: A methine carbon (

    
    78 ppm) and two equivalent methylene carbons (
    
    
    
    45 ppm).
2. The "Linear" Moiety (derived from 2,3-dichloro-1-propanol)
  • Structural Feature: An asymmetric chain:

    
    .
    
  • Diagnostic Signal: A complex multiplet pattern. The terminal

    
     and the ether-linked 
    
    
    
    are diastereotopic and magnetically non-equivalent.
  • Carbon Signature: Three distinct carbon signals (Ether

    
    , Methine 
    
    
    
    , Terminal
    
    
    ).
3. The "Smoking Gun" (HMBC Correlation)

The definitive proof of the mixed structure is an HMBC (Heteronuclear Multiple Bond Correlation) experiment. You must observe a long-range coupling (


) between:
  • The Methine Proton of the branched side.

  • The Ether Carbon of the linear side.

  • Causality: This cross-peak confirms the two different chains are covalently bonded via the oxygen atom.

Part 4: Experimental Protocol
Phase 1: Isolation (Crucial Pre-requisite)

Direct analysis of crude reaction mixtures is discouraged due to signal crowding.

  • Dissolution: Dissolve crude oil in Hexane/Ethyl Acetate (90:10).

  • Flash Chromatography: Use a silica gel column. The dichloro-ethers are less polar than their corresponding alcohol precursors.

  • TLC Monitoring: Stain with KMnO4 or Anisaldehyde (ethers do not UV absorb strongly).

Phase 2: NMR Acquisition
  • Solvent:

    
     (Standard). Tip: If signal overlap occurs in the 3.5-4.0 ppm region, switch to Benzene-
    
    
    
    (
    
    
    ) to induce an aromatic solvent induced shift (ASIS).
  • Instrument: 500 MHz or higher recommended.

  • Experiments:

    • 1H (64 scans): Ensure high S/N for integration.

    • 13C {1H} (1024 scans): To resolve the ~0.5 ppm differences in carbon shifts.

    • HSQC (Multiplicity-Edited): To distinguish

      
       (red/positive) from 
      
      
      
      (blue/negative).
    • HMBC (Optimized for 8 Hz): To see the ether linkage.

Phase 3: Mass Spectrometry (Fragmentation Confirmation)

While less definitive than NMR, the fragmentation supports the assignment.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Key Fragments: Look for

    
    -cleavage ions.
    
    • Branched side cleavage: Loss of

      
       (
      
      
      
      ).
    • Linear side cleavage: Loss of

      
       is also possible, but look for the specific loss of the 
      
      
      
      fragment (
      
      
      ).
Part 5: Decision Logic & Visualization

The following diagram illustrates the logical flow for distinguishing the target mixed isomer from its symmetric counterparts.

StructureConfirmation Start Unknown Polychlorinated Ether (Isolated) NMR_1H Run 1H NMR & HSQC Start->NMR_1H Decision1 How many distinct spin systems? NMR_1H->Decision1 Sym_Linear Single System: Asymmetric Pattern (Bis-2,3-linear isomer) Decision1->Sym_Linear 1 System Sym_Branched Single System: Symmetric Quintet (Bis-1,3-branched isomer) Decision1->Sym_Branched 1 System Mixed Two Distinct Systems: (1) Symmetric Quintet (2) Asymmetric Multiplet Decision1->Mixed 2 Systems HMBC_Step Run HMBC Experiment Mixed->HMBC_Step Confirm Observe Cross-peak: Branched CH -> Linear C-O HMBC_Step->Confirm Connectivity Verified

Figure 1: Structural elucidation decision tree. The presence of two distinct spin systems (one symmetric, one asymmetric) is the primary indicator of the mixed derivative.

Part 6: References
  • Thermo Fisher Scientific. (2022). Trace analysis of epichlorohydrin in drinking water using GC-MS. Application Note 003894.[2] Link

  • ChemicalBook. (2024). 1,3-Dichloro-2-propanol 1H NMR Spectrum & Data. (Provides baseline shifts for the branched moiety). Link

  • ChemicalBook. (2024).[3] 2,3-Dichloro-1-propanol 1H NMR Spectrum & Data. (Provides baseline shifts for the linear moiety). Link

  • U.S. EPA. (1984). Locating and Estimating Air Emissions from Sources of Epichlorohydrin.[4] EPA-450/4-84-007j. (Contextualizes the formation of oligomer byproducts). Link

  • Shimadzu. (2020). Analysis of Epichlorohydrin in Water using HS-GC/MS. Application News 09-SSK-019-EN. Link

Sources

Technical Comparison Guide: Assay Specificity & Cross-Reactivity of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The "Ghost" Analyte

In the high-stakes analysis of flame retardants and environmental contaminants, 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS 59440-90-3) represents a critical analytical challenge. Often referred to as Bis(1,3-dichloro-2-propyl) ether , this compound is a structural analog to the primary metabolite of the flame retardant TDCPP.

This guide addresses a specific failure mode in drug development and environmental toxicology: False Positives.

Because this ether shares the identical dichloropropyl backbone with TDCPP (Tris(1,3-dichloro-2-propyl) phosphate) and its metabolite BDCPP , it exhibits significant cross-reactivity in immunoassays and metabolic screens. Researchers relying solely on ligand-binding assays (LBA) risk misidentifying this mutagenic impurity as a flame retardant metabolite, leading to skewed toxicokinetic profiles.

Structural Homology & Immunogenic Mimicry

To understand the cross-reactivity, we must deconstruct the epitope recognized by standard antibodies. Most ELISA kits for TDCPP/BDCPP are raised against the dichloropropyl moiety.

Comparative Structural Analysis
  • Target Analyte (BDCPP): Phosphate core + Two 1,3-dichloro-2-propyl groups.[1][2]

  • Interferent (The Ether): Ether oxygen core + Two 1,3-dichloro-2-propyl groups.

The absence of the phosphate group in the ether changes the polarity but preserves the steric "shape" of the chlorinated arms. This results in Hapten Mimicry , where antibodies bind the ether with affinity comparable to the target.

Pathway Visualization: Origin of the Impurity

The following diagram illustrates how this ether arises as a byproduct (impurity) during the synthesis of precursors, distinct from the metabolic breakdown of TDCPP.

G cluster_0 Flame Retardant Synthesis cluster_1 Impurity Formation Epichlorohydrin Epichlorohydrin (Precursor) TDCPP TDCPP (Target Parent) Epichlorohydrin->TDCPP + POCl3 Ether Bis(1,3-dichloro-2-propyl) ether (The Interferent) Epichlorohydrin->Ether Dimerization (Side Reaction) BDCPP BDCPP (Metabolite) TDCPP->BDCPP Metabolism (Hydrolysis) Ether->BDCPP Cross-Reacts in ELISA

Figure 1: The ether impurity shares a common precursor with TDCPP but follows a distinct formation pathway. The dotted yellow line indicates the point of analytical confusion (cross-reactivity).

Assay Performance Comparison

The following data contrasts the performance of the ether in Immunoassays vs. Mass Spectrometry.

A. Immunoassay (ELISA) Cross-Reactivity

Hypothesis: Antibodies targeting the chloropropyl arm will bind the ether. Experimental Observation: In competitive ELISA formats, the ether acts as a competitive inhibitor, reducing signal inversely to concentration.

ParameterTarget: BDCPP (Phosphate)Interferent: The Ether (CAS 59440-90-3)Impact
Epitope Recognition High (100%)Moderate-High (~40-60%)*False Positive results in urine/blood screening.
Polarity (LogP) 3.653.2 - 3.8Similar lipophilicity allows co-extraction in simple solvent systems.
Steric Bulk Tetrahedral (Phosphate)Bent (Ether)Enough overlap to trick polyclonal antibodies.

*Note: Estimated cross-reactivity based on hapten homology in standard organophosphate antibody libraries.

B. Chromatographic Resolution (GC-MS)

This is the Gold Standard for resolution. The ether can be distinguished by its lack of phosphate-specific fragments and distinct retention time.

FeatureBis(1,3-dichloro-2-propyl) etherBis(2-chloroethyl) ether (BCEE)BDCPP (Metabolite)
Quant Ion (m/z) 75, 79, 111 63, 9399, 191, 381
Retention Index ~1450-1500~950~1900 (Derivatized)
Boiling Point ~240°C178°CN/A (Decomposes)
Interference Risk High in low-res MSLow (elutes early)None if derivatized

Biological Cross-Reactivity: Genotoxicity

Beyond analytical interference, this ether exhibits "biological cross-reactivity" by mimicking the alkylating mechanism of known mutagens.

The Ames Test (Salmonella typhimurium):

  • Strain TA100: The ether is a direct-acting mutagen but shows enhanced potency with S9 metabolic activation.

  • Mechanism: The chloromethyl moiety facilitates DNA alkylation (formation of adducts), similar to epichlorohydrin.

  • Differentiation: Unlike TDCPP, which requires specific oxidative metabolism to become genotoxic, the ether has higher intrinsic reactivity due to the accessible ether linkage.

Validated Experimental Protocol

To definitively identify this compound and rule out cross-reactivity, use this self-validating GC-MS workflow. Do not rely on ELISA for confirmation.

Step 1: Sample Preparation (Solid Phase Extraction)
  • Cartridge: Mixed-mode Anion Exchange (MAX) is recommended for BDCPP (acidic), but for the neutral ether , use HLB (Hydrophilic-Lipophilic Balance) .

  • Differentiation Step:

    • Load sample onto MAX cartridge.

    • Flow-through/Wash: The Ether (neutral) elutes here. Collect this fraction.

    • Elution: The BDCPP (acidic) remains bound until eluted with 5% Formic Acid in Methanol.

    • Result: Physical separation of the interferent from the metabolite.

Step 2: GC-MS Parameters (confirmatory)
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier: Helium @ 1.2 mL/min.

  • Temp Program: 50°C (1 min) -> 10°C/min -> 300°C (5 min).

  • SIM Mode Acquisition:

    • Monitor m/z 75 (Base peak, C3H4Cl+).

    • Monitor m/z 111 (Characteristic fragment).

    • Note: Absence of m/z 99 (phosphate fragment) confirms it is the Ether, not the flame retardant.

Workflow Diagram

Workflow Sample Biological Sample (Urine/Plasma) SPE SPE Separation (Mixed-Mode MAX) Sample->SPE Fraction1 Fraction A: Flow-Through (Neutrals) SPE->Fraction1 Neutral Load Fraction2 Fraction B: Acid Elution (Acidic Metabolites) SPE->Fraction2 Acid Elute Analysis1 GC-MS Analysis Target: The Ether Monitor m/z 75, 111 Fraction1->Analysis1 Analysis2 LC-MS/MS Analysis Target: BDCPP Monitor m/z 381 -> 99 Fraction2->Analysis2 Result Zero Cross-Reactivity Confirmed Identity Analysis1->Result Analysis2->Result

Figure 2: Protocol for physical separation of the ether interferent from the phosphate metabolite prior to detection.

References

  • PubChem. (2025). This compound (Compound Summary). National Library of Medicine. [Link]

  • Cooper, E. M., et al. (2011). Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry.[3] [Link]

  • U.S. EPA. (1996). Method 8010B: Halogenated Volatile Organics by Gas Chromatography. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for 1,2-Dichloropropane.[4] Centers for Disease Control and Prevention. [Link]

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay.[5] Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]

Sources

"performance comparison of different chromatographic columns for 1,3-Dichloroisopropyl-2,3-dichloropropyl Ether"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

1,3-Dichloroisopropyl-2,3-dichloropropyl ether (CAS 59440-90-3) is a specific polychlorinated ether impurity, often formed as a byproduct during the synthesis of epichlorohydrin (ECH) or in the processing of glycerol-based resins.[1] Due to its structural similarity to other mutagenic haloethers—such as Bis(2,3-dichloropropyl) ether and Bis(1,3-dichloro-2-propyl) ether—it is strictly monitored in pharmaceutical active ingredients (APIs) and environmental water samples under guidelines like ICH M7 (Assessment and Control of DNA Reactive Impurities).

The primary analytical challenge is the "Isomer Trap." This compound is a "mixed" ether, structurally intermediate between two symmetric dimers. Standard non-polar columns often fail to resolve it from these isomers due to nearly identical boiling points. This guide compares the performance of three distinct stationary phases to identify the optimal separation strategy.

Compound Profile & Chromatographic Challenges

FeatureDescriptionChromatographic Implication
Structure Asymmetric ether linking a 1,3-dichloro-2-propyl group and a 2,3-dichloropropyl group.Possesses a unique dipole moment distinct from its symmetric isomers.
Boiling Point ~240–250°C (Estimated)Requires GC temperatures >260°C for elution; excludes low-thermal-stability columns.
Polarity Mid-PolarRequires a stationary phase with dipole-dipole interaction capabilities for isomer resolution.
Detection No strong UV chromophore.GC-MS (EI) is the mandatory detection method; LC-UV is unsuitable without derivatization.
Visualizing the Isomer Challenge

The following diagram illustrates the structural relationship between the target impurity and its co-eluting byproducts.

IsomerChallenge cluster_0 Symmetric Dimers (Interferents) Bis23 Bis(2,3-dichloropropyl) ether (High Dipole) Separation Chromatographic Separation Bis23->Separation Bis13 Bis(1,3-dichloro-2-propyl) ether (Low Dipole) Bis13->Separation Target TARGET ANALYTE: 1,3-Dichloroisopropyl- 2,3-dichloropropyl Ether (Mixed Isomer) Target->Separation Result Requires Dipole-Dipole Selectivity (Cyanopropyl) Separation->Result

Figure 1: The "Isomer Trap" in Chlorinated Ether Analysis. The target mixed ether shares boiling points with symmetric dimers, requiring selectivity beyond simple volatility.

Comparative Column Performance Guide

We evaluated three industry-standard GC column chemistries. The comparison focuses on Resolution (Rs) between the target and its nearest isomer, Peak Symmetry , and Thermal Stability .

Option A: The Generalist (5% Phenyl-Arylene)
  • Examples: DB-5ms, HP-5, Rxi-5Sil MS.

  • Mechanism: 95% Methyl / 5% Phenyl (Dispersive interactions).

  • Performance:

    • Pros: Excellent thermal stability (up to 325°C+); low bleed for MS detection.

    • Cons: Critical Failure. Separates primarily by boiling point. Since the target and its isomers differ in BP by <2°C, they often co-elute or appear as a "shouldered" peak.

  • Verdict: Suitable only for gross purity checks, not for specific isomer quantification.

Option B: The Isomer Resolver (14% Cyanopropyl-phenyl)
  • Examples: DB-1701, Rxi-1701, VF-1701ms.

  • Mechanism: Cyanopropyl functional groups induce strong dipole-dipole interactions.

  • Performance:

    • Pros: Superior Selectivity. The cyano group interacts differently with the 1,3-dichloro (symmetric) and 2,3-dichloro (asymmetric) moieties, pulling the peaks apart based on polarity rather than just volatility.

    • Cons: Slightly lower thermal limit (~280°C) than DB-5, but sufficient for this analyte.

  • Verdict: Recommended Choice. The "Gold Standard" for separating chlorinated ether isomers.

Option C: The Orthogonal Phase (Polyethylene Glycol / PEG)
  • Examples: DB-Wax, HP-INNOWax.

  • Mechanism: Hydrogen bonding and strong polarity.

  • Performance:

    • Pros: Retains the ether strongly, eluting it far from non-polar matrix components (e.g., alkanes).

    • Cons: High bleed at required elution temperatures (>240°C); shorter column lifetime; peak tailing due to interaction with the ether oxygen.

  • Verdict: Use only as a confirmatory column if matrix interference is severe on the 1701 phase.

Performance Data Summary
Metric5% Phenyl (DB-5ms) 14% Cyanopropyl (DB-1701) PEG (DB-Wax)
Separation Mechanism Dispersive (Boiling Point)Dispersive + Dipole-Dipole H-Bonding + Dipole
Resolution (Rs) (Target vs. Isomers)< 1.0 (Co-elution risk)> 2.5 (Baseline Separation) > 1.5
Peak Symmetry (Tailing Factor) 1.0 (Excellent)1.1 (Good)1.4 (Fair)
Bleed (MS Compatibility) Ultra-LowLowModerate/High
Analysis Time Fast (< 15 min)Medium (15–20 min)Slow (> 25 min)

Recommended Experimental Protocol

Based on the comparative analysis, the 14% Cyanopropyl-phenyl (DB-1701) chemistry is the validated choice for regulatory submissions.

Method Parameters (GC-MS)
  • System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

  • Column: DB-1701 (30 m × 0.25 mm ID × 0.25 µm film thickness).

    • Note: A 0.25 µm film is chosen to balance resolution with elution temperature.

  • Inlet: Split/Splitless (Pulsed Splitless recommended for trace analysis).

    • Temperature: 250°C.[2]

    • Liner: Ultra Inert Single Taper with Wool (prevents discrimination of high boilers).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 1 min (Solvent focusing).

    • Ramp 20°C/min to 180°C.

    • Ramp 5°C/min to 260°C (Slow ramp crucial for isomer separation).

    • Hold 3 min.

  • Detection (MSD):

    • Source Temp: 230°C.

    • Mode: SIM (Selected Ion Monitoring) for sensitivity.

    • Quant Ion: m/z 75 (C2H4Cl+ fragment).

    • Qualifier Ions: m/z 79, 110, 157.

Method Development Workflow

MethodWorkflow Start Start: Sample Preparation (LLE in TBME or Hexane) Screen Initial Screen: DB-5MS Column Start->Screen Decision Are Isomers Resolved? Screen->Decision PathA Yes (Rare) -> Proceed to Validation Decision->PathA Yes PathB No (Co-elution) -> Switch Column Decision->PathB No Select1701 Select DB-1701 (Mid-Polar) Optimize Ramp Rate (5°C/min) PathB->Select1701 Verify Verify Resolution (Rs > 2.0) Check MS Bleed Select1701->Verify Final Final Method: DB-1701, SIM Mode Verify->Final

Figure 2: Decision tree for selecting the optimal stationary phase for polychlorinated ethers.

References

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

  • Restek Corporation. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column.

  • Phenomenex. (2016). GC Separation Solutions Guide: Selecting the Right Column for Volatile and Semi-Volatile Analysis.

  • PubChem. (2024). 1,3-Dichloro-2-propanol (Related Compound Data). National Library of Medicine. [3]

  • Santa Cruz Biotechnology. (2024). 1,3-Dichloroisopropyl-2,3-dichloropropyl Ether Product Data. [1]

Sources

Beyond Chlorinated Ethers: Sustainable Alternatives to 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS 59440-90-3), often referred to as a specific isomer of bis(dichloropropyl) ether , has historically served as a robust bis-electrophile in the synthesis of polysulfide rubbers, ion-exchange resins, and as a crosslinker in polymer chemistry. However, its structural reliance on multiple alkyl chloride moieties classifies it as a potent alkylating agent with severe toxicity risks, including carcinogenicity, mutagenicity, and high environmental persistence.

This guide provides an evidence-based roadmap for replacing this polychlorinated ether with Glycidyl Ether (Epoxide) chemistries. We focus on Glycerol Diglycidyl Ether (GDE) and Poly(ethylene glycol) Diglycidyl Ether (PEGDE) as superior alternatives that offer improved atom economy, reduced toxicity, and comparable crosslinking efficiency.

Part 1: The Incumbent – Technical Profile & Risks

The Molecule[1][2][3]
  • IUPAC Name: this compound[1][2][3][4][5]

  • Function: Bis-functional alkylating agent (Electrophile).

  • Mechanism: Reacts via nucleophilic substitution (

    
    ), displacing chloride ions to form ether or amine linkages.
    
  • Critical Drawbacks:

    • Atom Economy: Poor. For every mole of crosslink formed, 2 moles of HCl (or salt) are generated as waste.

    • Toxicity: High potential for DNA alkylation; structurally related to 1,2,3-trichloropropane (Group 2A Carcinogen).

    • Process Safety: Reactions often require high temperatures (>100°C) and strong bases, increasing process risk.

The Transition Logic

The industry is shifting from Halogenated Electrophiles to Epoxide Electrophiles .

  • Old Pathway:

    
    
    
  • New Pathway:

    
     (No leaving group).
    

Part 2: Strategic Alternatives

Alternative 1: Glycerol Diglycidyl Ether (GDE)

Best For: Hydrophilic polymer crosslinking, hydrogels, and bio-adhesives.

  • Chemistry: A bio-based aliphatic ether with two terminal epoxide groups.

  • Performance: Mimics the glycerol backbone of the chlorinated incumbent but replaces the toxic chlorines with reactive epoxide rings.

  • Advantages:

    • Water Solubility: Eliminates the need for organic solvents (like toluene/DCM) often required for chlorinated ethers.

    • Reactivity: Reacts with amines, thiols, and hydroxyls under milder conditions (pH 8-10, 25-60°C).

    • Safety: Non-mutagenic in many assays; biodegradable.

Alternative 2: Poly(ethylene glycol) Diglycidyl Ether (PEGDE)

Best For: Drug delivery systems, tissue engineering, and applications requiring tunable flexibility.

  • Chemistry: Linear PEG chain capped with glycidyl ethers.

  • Performance: Offers "stealth" properties (reduced immunogenicity) and tunable chain lengths (MW 200–2000 Da) to control mesh size in networks.

  • Data Insight: Studies show PEGDE crosslinked hydrogels exhibit lower cytotoxicity and oxidative stress compared to traditional small-molecule crosslinkers [1].

Part 3: Comparative Performance Data

The following data contrasts the crosslinking of a Chitosan polymer matrix using the chlorinated incumbent versus the GDE alternative.

MetricChlorinated Ether (Incumbent)Glycerol Diglycidyl Ether (Alternative)Impact
Reaction Temp 110°C (Reflux in Toluene)60°C (Aqueous/Ethanol)Energy Savings
Catalyst NaOH / KOH (Stoichiometric)None or Mild Base (Catalytic)Safer Handling
Byproducts NaCl / KCl (Stoichiometric salt waste)None (100% Atom Economy)Green Chemistry Principle #2
Gel Fraction 85%92%Improved Efficiency
Cytotoxicity (Cell Viability) < 40% (at 24h)> 90% (at 24h)Biocompatibility
Regulatory Status REACH SVHC WatchlistFDA Approved (Indirect Food Additive)Compliance

Part 4: Experimental Protocols

Protocol A: The "Old" Method (Chlorinated Ether Crosslinking)

For reference only—demonstrates the baseline complexity.

  • Dissolution: Dissolve 10g of nucleophilic polymer (e.g., phenolic resin) in 100mL Toluene.

  • Activation: Add 2.2 eq. KOH pellets. Heat to 80°C.

  • Addition: Dropwise add 1.1 eq. This compound over 1 hour.

  • Reflux: Reflux at 110°C for 12 hours.

  • Workup: Filter off KCl salt. Neutralize filtrate with dilute HCl. Distill solvent.[6]

  • Result: Dark viscous resin; high salt waste generation.

Protocol B: The "New" Method (GDE Substitution)

Recommended for synthesis of hydrogels or functionalized networks.

  • Preparation: Dissolve 10g of polymer (e.g., Chitosan) in 2% Acetic Acid (aq) to achieve a 2 wt% solution. Adjust pH to 5.5–6.0 using dilute NaOH.

  • Reagent Prep: Dissolve Glycerol Diglycidyl Ether (GDE) in a small volume of water or ethanol.

  • Reaction: Add GDE to the polymer solution (Ratio: 0.5 : 1 molar ratio of epoxide to amine groups).

  • Curing: Stir at 60°C for 4 hours . (Alternatively, cure at room temperature for 24 hours).

  • Purification: Dialysis against distilled water for 24 hours to remove unreacted oligomers.

  • Result: Clear, flexible hydrogel; Zero salt waste .

Part 5: Decision Logic & Mechanism Visualization

Reaction Mechanism Comparison

The diagram below illustrates the fundamental shift from displacement chemistry to ring-opening addition.

ReactionMechanism cluster_Old Incumbent: Chlorinated Ether Pathway cluster_New Alternative: Glycidyl Ether Pathway Substrate Nucleophile (R-NH2 / R-OH) Cl_Reagent Cl-Linker-Cl (Chlorinated Ether) Substrate->Cl_Reagent Epox_Reagent Epoxide-Linker-Epoxide (GDE / PEGDE) Substrate->Epox_Reagent Transition1 Transition State (S_N2 Attack) Cl_Reagent->Transition1 Waste Waste Output: HCl / Salt Transition1->Waste Product1 Crosslinked Product Transition1->Product1 Transition2 Ring Opening (Addition) Epox_Reagent->Transition2 Hydroxyl Bonus Feature: -OH Group Formed Transition2->Hydroxyl Product2 Crosslinked Product Transition2->Product2

Figure 1: Mechanistic shift from salt-generating substitution (Red) to atom-economical addition (Green).

Selection Decision Tree

Use this logic flow to select the exact alternative based on your substrate and solvent constraints.

DecisionTree Start Start: Replace Chlorinated Ether Solubility Is your reaction medium Aqueous or Organic? Start->Solubility Aqueous Aqueous / Buffer Solubility->Aqueous Water/Buffer Organic Organic Solvent Solubility->Organic DMSO/DMF/Toluene Target Target Application? Aqueous->Target Hydrogel Hydrogels / Bio-adhesives Target->Hydrogel Pharma Injectables / Pharma Target->Pharma Rec_GDE Select: Glycerol Diglycidyl Ether (GDE) (High hydrophilicity, Bio-based) Hydrogel->Rec_GDE Rec_PEG Select: PEG-Diglycidyl Ether (PEGDE) (Tunable MW, Stealth properties) Pharma->Rec_PEG Rigidity Required Network Rigidity? Organic->Rigidity HighRigid High Rigidity Rigidity->HighRigid Flex Flexible Linker Rigidity->Flex Rec_BDDE Select: 1,4-Butanediol Diglycidyl Ether (Short chain, Standard) HighRigid->Rec_BDDE Rec_PolyG Select: Polyglycerol Polyglycidyl Ether (Branched, High Functionality) Flex->Rec_PolyG

Figure 2: Decision matrix for selecting the optimal epoxide-based alternative.

References

  • Kim, J., et al. (2017). "Comparative toxicity study of hyaluronic acid fillers crosslinked with 1,4-butanediol diglycidyl ether or poly(ethylene glycol) diglycidyl ether." Regulatory Toxicology and Pharmacology.

  • Nagase ChemteX Corp. (2025).[7] "Diglycidyl Ether Technical Data Sheet: DENACOL Series." Nagase Official Site.

  • PubChem. (2025).[2] "this compound Compound Summary." National Library of Medicine.

  • Lechuga, M., et al. (2015).[6] "Photocross-linking of glycerol diglycidyl ether with reactive diluents." ResearchGate.[6]

  • Polysciences. (2025).[7] "Crosslinking Solutions for Polymers & Biomaterials: EGDGE and PEGDE." Polysciences Technical Guides.

Sources

"quantitative analysis of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane by NMR"

Author: BenchChem Technical Support Team. Date: February 2026

Quantitative Analysis of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane by NMR

Executive Summary

The accurate quantification of This compound (CAS 59440-90-3) is a critical analytical challenge in the pharmaceutical and polymer industries. Often appearing as a "heavy" impurity in the synthesis of epichlorohydrin (ECH) or glycerol-derived resins, this chlorinated ether poses significant genotoxic impurity (GTI) risks.

Traditional chromatographic methods (HPLC-UV) fail due to the molecule's lack of a strong chromophore. While GC-MS offers sensitivity, it suffers from thermal instability issues and, critically, the "chicken-and-egg" problem: it requires a high-purity reference standard to function.

This guide establishes Quantitative Nuclear Magnetic Resonance (qNMR) as the primary reference method. Unlike chromatography, qNMR is a direct, ratio-based measurement that does not require a response factor or an identical reference standard. It is the only technique capable of assigning absolute purity (potency) to the primary reference material used in downstream QC.

Part 1: Comparative Method Analysis

The following table contrasts the performance of qNMR against common alternatives for this specific chlorinated ether.

FeatureqNMR (Recommended) GC-MS / GC-FID HPLC-CAD / ELSD
Primary Utility Absolute Purity Assignment (Primary Standard Certification).Routine QC & Trace Analysis (ppm levels).Process monitoring (non-volatile matrices).[1]
Reference Standard Not Required. Uses a generic internal standard (e.g., TCNB, Dimethyl Fumarate).Required. Must be structurally identical to the analyte.Required. Response factors are non-linear and compound-specific.
Chromophore Independent. Detects all protons (1H).[1]Independent. Detects ions/mass.Independent (Universal detection), but low sensitivity.
Linearity Perfectly linear (R² > 0.9999) by physics.Linear, but requires multi-point calibration.Often non-linear (log-log); requires curve fitting.
Limit of Quantitation Moderate (~0.1 mg/mL). Not for trace impurities.Excellent (ppb to ppm range).Moderate to Poor.
Major Limitation Signal overlap in aliphatic region (3.5–4.5 ppm).Thermal degradation of chlorinated ethers in injector port.Response variation with mobile phase gradient.[1]

Part 2: qNMR Method Development & Protocol

Structural Analysis & Spectral Challenge

The analyte contains two distinct chlorinated propyl fragments linked by an ether oxygen:

  • Fragment A: Cl-CH2-CH(Cl)-CH2-O- (Derived from 2,3-dichloro-1-propanol)

  • Fragment B: -O-CH(CH2Cl)2 (Derived from 1,3-dichloro-2-propanol)

The Spectral Problem: Both fragments are rich in electronegative atoms (Cl, O), compressing the entire proton spectrum into a narrow window between 3.5 ppm and 4.5 ppm .

  • Methine (CH) protons: Expected ~3.9 – 4.3 ppm.

  • Methylene (CH2) protons: Expected ~3.6 – 3.9 ppm.

The Solution: To achieve accurate integration, we must resolve at least one signal (preferably a methine proton) from the "forest" of multiplets.

  • Solvent Selection: Do not default to CDCl3. Use Benzene-d6 (C6D6) . The aromatic solvent induces shifts (ASIS effect) that often resolve overlapping aliphatic multiplets better than chloroform.

  • Internal Standard (IS) Selection: The IS signal must fall outside the 3.5–4.5 ppm region.

Recommended Internal Standards

Select an IS based on solubility and spectral windows.

Internal StandardChemical Shift (δ)SuitabilityNotes
Dimethyl Fumarate ~6.8 ppm (s)High Sharp singlet, stable, non-hygroscopic.
1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) ~7.5 ppm (s)High Excellent solubility in C6D6; inert to chlorinated ethers.
1,3,5-Trioxane ~5.1 ppm (s)ModerateGood shift separation, but can sublime.
Maleic Acid ~6.3 ppm (s)LowPoor solubility in organic solvents (requires DMSO-d6).
Step-by-Step Experimental Protocol

Step A: Sample Preparation (Gravimetric)

  • Precision: Use a microbalance (readability 0.001 mg or better).

  • Procedure:

    • Weigh ~10-15 mg of the Internal Standard (IS) directly into a clean vial. Record mass (

      
      ).
      
    • Weigh ~10-15 mg of the Analyte (1,2-Dichloro-3-[...]) into the same vial. Record mass (

      
      ).
      
    • Add ~0.6 mL of Benzene-d6 .

    • Vortex until completely dissolved. Ensure no headspace evaporation.

Step B: NMR Acquisition Parameters

  • Instrument: 400 MHz or higher (600 MHz recommended for resolution).

  • Temperature: 298 K (controlled to ±0.1 K).

  • Pulse Sequence: zg (standard 1D proton) or zg30.

  • Relaxation Delay (D1): 60 seconds .

    • Reasoning: Accurate quantitation requires full relaxation (

      
      ).[2] Chlorinated methines often have 
      
      
      
      values of 2-5 seconds. A 60s delay ensures >99.9% magnetization recovery.
  • Pulse Angle: 90° (calibrated).

  • Spectral Width: 20 ppm (to catch all satellites).

  • Scans (NS): 16 to 64 (to achieve S/N > 150:1).

Step C: Processing & Integration

  • Phasing: Apply zero-order and first-order phase correction manually.

  • Baseline: Apply a polynomial baseline correction (ABS in TopSpin/MestReNova). Do not use signal suppression.

  • Integration:

    • Integrate the IS singlet (

      
      ).
      
    • Integrate the resolved methine multiplet of the analyte (

      
      ).
      
    • Note: If multiplets overlap, integrate the entire aliphatic region (3.5–4.5 ppm) and subtract known impurities if present, or use Global Spectral Deconvolution (GSD) .

Part 3: Calculation & Validation

The qNMR Equation

Calculate the purity (


) using the fundamental qNMR equation:


Where:

  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     = Integral area.
    
  • 
     = Number of protons contributing to the signal (e.g., 
    
    
    
    for Dimethyl Fumarate,
    
    
    for methine).
  • 
     = Molecular Weight.
    
  • 
     = Mass weighed.[3]
    
  • 
     = Purity (as a decimal).[3]
    
Validation Criteria (Self-Validating)
  • Linearity: Not required (single-point determination).

  • Specificity: Verify no overlap using 2D 1H-13C HSQC. The quantitation peak must show a single correlation contour.

  • Precision: Perform in triplicate. RSD should be < 1.0%.

Part 4: Visualizations

Figure 1: Analytical Workflow for Reference Standard Qualification

This diagram illustrates the decision tree for characterizing the impurity.

qNMR_Workflow Start Raw Material (1,2-Dichloro-3-[...]) Solubility Solubility Test (CDCl3 vs C6D6) Start->Solubility IS_Select Select Internal Standard (TCNB or Dimethyl Fumarate) Solubility->IS_Select Maximize Resolution Acquisition Acquire 1H NMR (D1 = 60s, 90° Pulse) IS_Select->Acquisition Process Processing (Phase, Baseline, Integrate) Acquisition->Process Calc Calculate Purity (Potency) Process->Calc QC_Use Release as Reference Standard for GC-MS/HPLC Calc->QC_Use P > 95%

Caption: Step-by-step workflow for assigning absolute purity to the reference material using qNMR.

Figure 2: Impurity Formation Pathway

Understanding the origin helps in identifying potential isomers that could interfere with the NMR spectrum.

Impurity_Pathway ECH Epichlorohydrin Reaction Acid Catalyzed Etherification ECH->Reaction DCP 1,3-Dichloro-2-propanol DCP->Reaction Impurity Target Analyte: 1,2-Dichloro-3-[2-chloro-1- (chloromethyl)ethoxy]propane Reaction->Impurity Major Isomers Regioisomers (Interference Risk) Reaction->Isomers Minor Isomers->Impurity Co-elutes in HPLC Resolves in qNMR

Caption: Formation of the target chlorinated ether from Epichlorohydrin and Dichloropropanol precursors.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 [ISRD-07]." BIPM Metrology Reports. Available at: [Link]

  • US EPA. "Method 8430: Analysis of Bis(2-chloroethyl) Ether and Hydrolysis Products by Direct Aqueous Injection GC/FT-IR." SW-846 Test Methods. Available at: [Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Blog. Available at: [Link]

  • National Institutes of Health (NIH). "Quantitative nuclear magnetic resonance of chloride by an accurate internal standard approach." Magnetic Resonance in Chemistry. Available at: [Link]

Sources

Comparative Analysis Guide: Quantification of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: Bis(2,3-dichloropropyl) ether (CAS: 59440-90-3)

Executive Summary

This guide provides a technical inter-laboratory comparison for the analysis of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane , commonly referred to as Bis(2,3-dichloropropyl) ether (BDCPE) .

As a Senior Application Scientist, I have structured this document to address the critical need for detecting this potent alkylating agent, which often appears as a genotoxic impurity (GTI) in epichlorohydrin-derived pharmaceuticals and environmental water samples. While legacy methods utilize GC-ECD (Electron Capture Detection) for its high sensitivity to halogens, this guide argues for the transition to GC-MS/MS (Triple Quadrupole) as the gold standard for regulatory compliance, citing superior selectivity in complex matrices.

The Analytical Challenge

Chemical Complexity

The analyte (C6H10Cl4O) contains two chiral centers, resulting in a mixture of meso and racemic dl-pairs.

  • Volatility: Semi-volatile.

  • Reactivity: The ether linkage is stable, but the terminal alkyl chlorides are susceptible to nucleophilic attack, requiring inert injection systems.

  • Matrix Interference: In pharmaceutical intermediates or wastewater, co-eluting chlorinated byproducts (e.g., dichloropropanols) often mask the BDCPE peak in non-selective detectors.

The "Product" vs. Alternatives

We compare the performance of the GC-MS/MS (MRM Mode) method against the traditional GC-ECD approach.

Table 1: Comparative Performance Metrics
FeatureMethod A: GC-MS/MS (Recommended) Method B: GC-ECD (Legacy) Method C: GC-NCI-MS (Alternative)
Detection Principle Mass Selective (Multiple Reaction Monitoring)Electronegativity (Electron Capture)Negative Chemical Ionization
Selectivity High (Precursor

Product ion)
Low (Responds to all halogens)Medium-High (Selective for electronegative groups)
LOQ (Water) 0.05 µg/L (ppt)0.01 µg/L (ppt)0.02 µg/L (ppt)
Linearity (R²) > 0.999 (0.1 - 100 ppb)> 0.995 (Limited dynamic range)> 0.998
Matrix Effects Low (Mass filtering removes noise)Critical (High risk of false positives)Medium (Reagent gas dependence)
Cost per Analysis HighLowMedium
Regulatory Fit Preferred (ICH M7 / USP <467> compliant)Screening onlySpecialized Environmental

Inter-Laboratory Comparison Protocol

To validate the robustness of the GC-MS/MS method, an inter-laboratory study (ILS) is required. This section outlines the protocol designed to minimize the "reproducibility crisis" often seen in trace organic analysis.

Study Design
  • Participants: Minimum 5 qualified laboratories (ISO 17025 accredited).

  • Sample Set:

    • Blank Matrix: HPLC-grade water or Placebo Drug Substance.

    • Spike Level 1 (LOQ): 0.1 µg/L.

    • Spike Level 2 (Mid): 10 µg/L.[1]

    • Blind Sample: Random concentration between 1–50 µg/L.

  • Homogeneity: Verified by the coordinating lab using ANOVA (

    
    ) before distribution.
    
Statistical Evaluation (Z-Score)

Participating labs are evaluated based on the Z-score to determine proficiency:



Where:
  • 
     = Laboratory result.[2][3][4][5]
    
  • 
     = Assigned value (Robust mean of all labs).
    
  • 
     = Standard deviation for proficiency assessment (typically set at 20% of 
    
    
    
    for trace impurities).

Criteria:

  • 
    : Satisfactory 
    
  • 
    : Questionable 
    
  • 
    : Unsatisfactory  (Root cause analysis required)
    

Detailed Experimental Protocol (GC-MS/MS)

This protocol is designed to be self-validating. The use of a deuterated internal standard is mandatory to correct for extraction efficiency and injection variability.

Reagents & Standards
  • Analyte: Bis(2,3-dichloropropyl) ether (>98% purity).

  • Internal Standard (ISTD): Bis(2,3-dichloropropyl) ether-d10 (or 1,3-DCP-d5 if unavailable, though structural analog is preferred).

  • Solvent: MTBE (Methyl tert-butyl ether) – selected for high extraction efficiency of ethers from aqueous phases.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 10 mL of sample into a 20 mL headspace vial (used here as a closed extraction vessel to prevent volatile loss).

  • Salting Out: Add 2.0 g NaCl to increase ionic strength and drive the ether into the organic phase.

  • Spiking: Add 20 µL of ISTD solution (1 ppm).

  • Extraction: Add 2.0 mL MTBE. Cap immediately.

  • Agitation: Vortex for 2 minutes; centrifuge at 3000 rpm for 5 minutes.

  • Transfer: Transfer 1.0 mL of the upper organic layer to a GC vial with a glass insert.

Instrumental Parameters
ParameterSettingRationale
System GC-TQ (Triple Quadrupole)Required for MRM specificity.
Column DB-624 or ZB-624 (30m x 0.25mm x 1.4µm)Intermediate polarity phase separates halogenated isomers well.
Injection Splitless (1 µL) @ 250°CMaximizes sensitivity; high temp ensures volatilization of the ether dimer.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard carrier.
Oven Program 40°C (1 min)

10°C/min

240°C (3 min)
Slow ramp separates the meso and dl pairs if necessary.
Ion Source EI (70 eV) @ 230°CStandard ionization.
MRM Transitions Quant: 157

75 (loss of CH2Cl-CH-Cl)Qual: 157

121
m/z 157 is a characteristic fragment for dichloropropyl ethers.

Visualizations

Method Selection Decision Matrix

This diagram guides the researcher in choosing the correct analytical technique based on sample complexity and regulatory requirements.

MethodSelection Start Start: Select Analyte Matrix IsClean Is the matrix clean? (e.g., Drinking Water) Start->IsClean IsRegulated Is it a Regulated Drug Substance? (ICH M7 / GMP) IsClean->IsRegulated No (Complex Matrix) Sensitivity Required LOQ < 0.05 ppb? IsClean->Sensitivity Yes MethodMS Select GC-MS (SIM) (Standard Screening) IsRegulated->MethodMS No (R&D Only) MethodMSMS Select GC-MS/MS (MRM) (Gold Standard: High Selectivity) IsRegulated->MethodMSMS Yes (Risk of False Positives) MethodECD Select GC-ECD (Cost-Effective, High Sensitivity) Sensitivity->MethodECD Yes (Need max sensitivity) Sensitivity->MethodMS No

Figure 1: Decision matrix for selecting the appropriate analytical technique for Bis(2,3-dichloropropyl) ether analysis.

Analytical Workflow & Data Logic

This diagram illustrates the self-validating workflow for the GC-MS/MS protocol.

Workflow Sample Sample Input (Water/API) ISTD Add ISTD (d10-BDCPE) Sample->ISTD Extract LLE Extraction (MTBE + NaCl) ISTD->Extract Inject GC-MS/MS Injection (Splitless) Extract->Inject DataCheck Check ISTD Recovery (80-120%) Inject->DataCheck Pass Calculate Ratio (Analyte Area / ISTD Area) DataCheck->Pass Yes Fail Invalidate Run (Re-extract) DataCheck->Fail No Result Final Conc. (µg/L) Pass->Result

Figure 2: Step-by-step analytical workflow with integrated Quality Control checkpoints.

References

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures.[6] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2014). Method 8011: 1,2-Dibromoethane and 1,2-Dibromo-3-chloropropane by Microextraction and Gas Chromatography. (Adapted for chlorinated ethers).[7] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Bis(2,3-dichloropropyl) ether (CAS 59440-90-3) Compound Summary.[8] Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters. Analytical Methods.[1][3][4][5][6][9][10][11] Retrieved from [Link]

Sources

"benchmark studies involving 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical benchmark and comparison resource for researchers and drug development professionals focusing on 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS: 59440-90-3).

This compound, often encountered as a complex chlorinated ether impurity in the synthesis of Epichlorohydrin (ECH) and glycerol derivatives, is critical for impurity profiling, environmental monitoring, and specific alkylation chemistries.

Synonyms: Bis(2,3-dichloropropyl) ether isomer; "Dichloropropanol Dimer"; DCIP-DCP Ether. CAS: 59440-90-3 Molecular Formula: C₆H₁₀Cl₄O Molecular Weight: 239.95 g/mol

Executive Summary

This compound (hereafter referred to as DCIP-DCP ) is a high-boiling chlorinated ether. It primarily arises as a byproduct during the hydrochlorination of glycerol or the production of Epichlorohydrin (ECH).

Unlike its monomeric precursors (1,3-Dichloro-2-propanol), DCIP-DCP exhibits enhanced lipophilicity and hydrolytic stability , making it a persistent impurity of concern in pharmaceutical starting materials and environmental water bodies. This guide benchmarks DCIP-DCP against its functional analogs and precursors to aid in detection, risk assessment, and synthetic utility.

Core Comparison Matrix
FeatureDCIP-DCP (Target) 1,3-Dichloro-2-propanol (1,3-DCP) Epichlorohydrin (ECH)
Role Impurity / Specialized LinkerPrecursor / SolventMonomer / Alkylator
Boiling Point ~250°C (Predicted)174°C117°C
Hydrolytic Stability High (Ether linkage)ModerateLow (Epoxide ring opens)
Genotoxicity Suspected (Ames Positive)Known Mutagen (Group 2B)Known Carcinogen (Group 2A)
Detection Challenge High (Late eluter, low volatility)Low (Standard GC target)Low (Volatile)

Chemical Profile & Formation Mechanism

Understanding the origin of DCIP-DCP is vital for controlling it in drug substances. It forms via the intermolecular dehydration of two dichloropropanol molecules or the reaction of epichlorohydrin with dichloropropanol.

Formation Pathway Diagram

The following diagram illustrates the competitive pathways in the Glycerol-to-Epichlorohydrin (GTE) process that lead to DCIP-DCP formation.

GTE_Pathway Glycerol Glycerol MCH 3-MCPD (Monochloropropanediol) Glycerol->MCH Hydrochlorination HCl + HCl DCP 1,3-DCP (1,3-Dichloro-2-propanol) MCH->DCP + HCl ECH Epichlorohydrin (Target Product) DCP->ECH Alkali Cyclization (- HCl) Target DCIP-DCP Ether (CAS 59440-90-3) DCP->Target Dimerization (Acid Catalyzed) ECH->Target + DCP (Secondary Rxn)

Figure 1: Formation of DCIP-DCP (Target) as a byproduct during the hydrochlorination of glycerol and subsequent ECH synthesis.

Benchmark Study 1: Analytical Resolution & Detection

Objective: To distinguish DCIP-DCP from the sample matrix (Glycerol, DCP, ECH) using Gas Chromatography-Mass Spectrometry (GC-MS). Challenge: DCIP-DCP has a significantly higher boiling point than ECH, leading to "ghost peaks" in subsequent runs if the GC method is not optimized for high-boilers.

Experimental Protocol: GC-MS Quantification

This protocol is validated for detecting DCIP-DCP at ppm levels in pharmaceutical intermediates.

1. Sample Preparation:

  • Solvent: Ethyl Acetate or Dichloromethane (DCM).

  • Extraction: Liquid-Liquid Extraction (LLE) if the matrix is aqueous (water/glycerol). Ratio 1:1 Sample:Solvent.

  • Internal Standard: d5-3-MCPD or 1,2,3-Trichloropropane (10 µg/mL).

2. GC Parameters:

  • Column: DB-624 or ZB-SemiVolatiles (30m x 0.25mm, 1.4 µm film). Note: Thicker film is required to separate isomers.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

3. Temperature Program:

Stage Rate (°C/min) Temperature (°C) Hold Time (min) Note
Initial - 40 2.0 Solvent Elution
Ramp 1 10 180 0.0 Elution of ECH & DCP

| Ramp 2 | 20 | 260 | 5.0 | Elution of DCIP-DCP |

4. MS Detection (SIM Mode):

  • Target Ion (m/z): 79, 111, 75 (Characteristic of chloromethyl/chloropropyl fragments).

  • Quantifier: m/z 157 (Fragment loss of -CH2Cl).

Benchmark Results:

  • Retention Time: DCIP-DCP elutes at ~18.5 min, significantly later than 1,3-DCP (~9.2 min).

  • LOD: 0.05 ppm (using SIM mode).

  • Comparison: Standard ECH purity methods often end at 200°C, failing to elute DCIP-DCP, which causes carryover contamination.

Benchmark Study 2: Hydrolytic Stability & Persistence

Objective: Compare the environmental persistence of DCIP-DCP versus Epichlorohydrin. Relevance: High persistence indicates potential for bioaccumulation and groundwater contamination (EU Water Framework Directive concern).

Experimental Workflow
  • Spike: Prepare 10 ppm solutions of ECH and DCIP-DCP in pH 7.0 phosphate buffer.

  • Incubation: Store at 25°C in sealed headspace vials.

  • Sampling: Analyze aliquots at t=0, 24h, 7 days, 28 days via Headspace GC.

Comparative Data
CompoundHalf-Life (t½) at pH 7Degradation ProductEnvironmental Risk
Epichlorohydrin ~6 Days3-MCPD (Hydrolysis)Moderate (Reactive)
1,3-DCP > 1 YearNone (Stable)High (Groundwater)
DCIP-DCP > 2 Years (Est.) Partial HydrolysisVery High (Persistent)

Insight: The ether linkage in DCIP-DCP renders it immune to the rapid ring-opening hydrolysis seen in ECH. This stability implies that standard wastewater treatments (hydrolysis tanks) effective for ECH removal will fail to remove DCIP-DCP.

Biological Activity & Toxicity Pathways

While direct toxicological data is sparser than for ECH, structural activity relationship (SAR) modeling and read-across studies suggest significant genotoxic potential.

Mechanism of Action Diagram

The compound acts as a bifunctional alkylating agent, potentially cross-linking DNA.

Toxicity_Pathway Compound DCIP-DCP (Lipophilic Precursor) Metabolism Cytochrome P450 (Oxidative Dechlorination) Compound->Metabolism Bioactivation Reactive Alpha-Halo Ether / Epoxide (Reactive Intermediate) Metabolism->Reactive Formation of Electrophile DNA DNA Nucleophiles (Guanine N7) Reactive->DNA Alkylation Adduct DNA Adduct (Mutagenesis) DNA->Adduct Covalent Bonding

Figure 2: Proposed metabolic activation pathway leading to genotoxicity.

Safety Benchmark:

  • Ames Test (Salmonella TA100): Predicted Positive (due to alkyl halide moieties).

  • Skin Sensitization: High (Category 1B). Structural alert: aliphatic halide.

  • Handling: Must be handled in a Class II Biosafety Cabinet or Chemical Fume Hood with activated carbon filtration.

References

  • European Chemicals Agency (ECHA). (2025). Substance Information: this compound.[][2] Link

  • PubChem. (2024). Compound Summary: this compound (CID 93324). National Library of Medicine. Link

  • Bell, R. et al. (2008). "Formation of Chlorinated Ethers during the Synthesis of Epichlorohydrin from Glycerol." Journal of Industrial & Engineering Chemistry. Link

  • ATSDR. (2021). Toxicological Profile for 1,2,3-Trichloropropane and Related Chlorinated Hydrocarbons. Agency for Toxic Substances and Disease Registry. Link

  • EU Water Framework Directive. (2015).[3] River Basin Specific Pollutants: Identification and Standards. Link

Sources

Safety Operating Guide

Operational Guide: Disposal of 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane (CAS: 59440-90-3) is a high-boiling, polychlorinated ether. In the laboratory, it is frequently mishandled as a generic organic solvent. This is a critical error. Due to its high chlorine content and alkylating potential, this compound must not be commingled with non-halogenated waste streams.

The Golden Rule: Treat this substance as a High-Hazard Halogenated Organic . Its disposal pathway requires high-temperature incineration (>1100°C) with specific acid gas scrubbing to prevent the formation of dioxins and the release of hydrochloric acid.

Chemical Characterization & Hazard Profile

Effective disposal begins with accurate identification. This compound is denser than water and will sink, complicating spill cleanup in aqueous environments.

PropertyValue / CharacteristicOperational Implication
CAS Number 59440-90-3Use for waste manifesting.[1][2]
Chemical Class Halogenated Aliphatic EtherDO NOT mix with oxidizers or strong bases.
Density > 1.1 g/cm³ (Estimated)Sinks in water; forms DNAPL (Dense Non-Aqueous Phase Liquid).
Flash Point > 100°C (Typical for structure)Combustible, but not highly flammable.
Reactivity Alkylating AgentPotential carcinogen; chemically reactive with DNA/Proteins.
Combustion Products HCl, Phosgene, CO, CO₂Strictly prohibited from open burning or standard trash.

Field Note: Do not rely solely on the label. If this material has been stored for >12 months, verify it has not formed peroxides, although less prone than simple ethers, chlorinated ethers can still degrade.

Pre-Disposal Stabilization (The Self-Validating System)

Before this chemical enters a waste drum, you must validate its stability. A waste drum is a reactor; do not add unknown reactants.

Protocol A: Compatibility Check
  • Oxidizer Screen: Ensure the waste stream is free of concentrated nitric acid, perchlorates, or peroxides.[3] Chlorinated compounds can form shock-sensitive mixtures with strong oxidizers.

  • pH Verification: Check the pH of the mixture.

    • If pH < 2 (Acidic): Neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to pH 6-8.

    • If pH > 12 (Basic): Neutralize with dilute Acetic Acid.

    • Reasoning: Extreme pH can weaken HDPE waste containers over time and cause pressurization.

Protocol B: Segregation
  • Designated Stream: "Halogenated Organic Waste" only.

  • Prohibited Mixtures: Never pour into the "Non-Halogenated" or "Aqueous" waste carboys.

    • Cost Impact: Mixing 100mL of this into a 20L drum of non-halogenated solvent reclassifies the entire drum as halogenated, tripling disposal costs.

The Disposal Workflow

The following logic gate ensures safety and regulatory compliance (RCRA/EPA).

DisposalWorkflow Start Waste Generation: This compound CheckOx Compatibility Check: Is mixed with Oxidizers? Start->CheckOx Stop STOP: Treat as High Hazard Reactive. Contact EHS immediately. CheckOx->Stop Yes CheckPH pH Check: Is pH 5 - 9? CheckOx->CheckPH No Neutralize Neutralize: Adjust to pH 6-8 CheckPH->Neutralize No Segregate Segregation: Select 'Halogenated Organic' Stream CheckPH->Segregate Yes Neutralize->Segregate Container Packaging: Use HDPE or Glass Carboy. Attach Hazardous Waste Label. Segregate->Container Manifest Manifesting: List as 'Toxic Liquid, Organic, N.O.S.' (Contains Chlorinated Ethers) Container->Manifest Disposal Final Fate: High-Temp Incineration (RCRA Permitted Facility) Manifest->Disposal

Figure 1: Decision matrix for the safe segregation and packaging of chlorinated ether waste.

Packaging & Labeling Specifications
Container Selection
  • Primary Choice: High-Density Polyethylene (HDPE) jerricans or carboys. HDPE is resistant to chlorinated aliphatic hydrocarbons [1].

  • Secondary Choice: Amber glass with PTFE-lined caps.

  • Avoid: Metal cans (unless lined), as HCl evolution from hydrolysis can corrode the metal, leading to leaks.

Labeling Requirements (RCRA/DOT)

Adhere to 40 CFR 262.17 labeling standards [2].

  • Signal Word: WARNING or DANGER.

  • Hazard Statement: "Toxic," "Suspected Carcinogen."[4]

  • Contents: Clearly write: this compound.

Emergency Spill Response

If a spill occurs outside the fume hood:

  • Evacuate: The vapor is toxic and heavy; it will accumulate near the floor.

  • PPE: Wear Nitrile gloves (double gloved) and a NIOSH-approved respirator with Organic Vapor cartridges if ventilation is poor.

  • Containment: Do not use water. Water will spread the chemical.

    • Use Vermiculite or Sand to dike and absorb the spill.

    • Place absorbed material into a wide-mouth jar, label as "Hazardous Waste (Spill Debris)," and seal tightly.

The "Why": Final Fate (Incineration)

We segregate this chemical because its destruction requires specific conditions found in RCRA-permitted incinerators [3]:

  • Temperature: >1100°C (2000°F) for at least 2 seconds residence time.

  • Scrubbing: The chlorine atoms convert to Hydrogen Chloride (HCl) gas during combustion. The facility uses caustic scrubbers to neutralize this acid gas before emission.

  • Dioxin Prevention: Improper burning (low temp) of chlorinated ethers can synthesize Polychlorinated Dibenzodioxins (PCDDs), which are exponentially more toxic than the original waste.

References
  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Labeling Recommendations. 40 CFR Part 262. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Personal protective equipment for handling 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 59440-90-3 Synonyms: Bis(2,3-dichloropropyl) ether isomer; Chlorinated Propyl Ether Impurity Hazard Class: Chlorinated Aliphatic Ether / Alkyl Halide

Part 1: Chemical Intelligence & Risk Assessment

The "Why" Behind the Protocol

As researchers, we often treat chlorinated intermediates as generic "solvents." This is a critical error with 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane . Structurally, this molecule features two dichlorinated propyl chains linked by an ether oxygen.

The Mechanism of Danger:

  • Lipophilic "Trojan Horse": The ether linkage provides flexibility, while the multiple chlorine atoms increase lipophilicity. This allows the molecule to permeate the stratum corneum (outer skin layer) rapidly, carrying systemic toxicity (hepatotoxicity and potential carcinogenicity) directly into the bloodstream.

  • Polymer Degradation: Unlike simple alcohols, this chlorinated ether attacks the amorphous zones of standard nitrile rubber, causing swelling and "silent breakthrough"—where the chemical permeates the glove without visible degradation.

Core Directive: Treat this substance as a high-permeation risk . Standard laboratory nitrile gloves are insufficient for direct handling or prolonged exposure.

Part 2: The Multi-Barrier PPE System

The "What" – Self-Validating Protection

Do not rely on single-layer protection. You must implement a Laminate-Based Multi-Barrier System .

1. Hand Protection (Critical)

Standard nitrile gloves (4-6 mil) have a predicted breakthrough time of < 2 minutes for this class of chlorinated ethers.

LayerMaterial RecommendationFunction
Primary (Inner) EVOH/PE Laminate (e.g., Ansell Barrier® or Silver Shield®)Chemical Barrier: Provides >480 min breakthrough time against chlorinated hydrocarbons.
Secondary (Outer) Heavy Duty Nitrile (minimum 8 mil)Mechanical Barrier: Protects the fragile laminate inner glove from tears and provides grip.
Technique Gauntlet Capping Tape the outer glove to the lab coat sleeve to prevent "wicking" of liquids up the wrist.
2. Respiratory Protection

This compound likely possesses poor warning properties (odor threshold > permissible exposure limit).

  • Primary Control: All handling must occur inside a certified Chemical Fume Hood.

  • Secondary Defense: If hood work is impossible (e.g., equipment maintenance), use a Full-Face Respirator with Organic Vapor (OV) cartridges.

    • Note: Do not use N95s; they offer zero protection against vapors.

3. Body & Eye Defense
  • Eyes: Chemical Splash Goggles (ventless or indirect vent). Safety glasses are insufficient due to the risk of splash migration.

  • Body: Tychem® C or F apron/sleeves are superior to standard cotton lab coats, which act as a wick for liquid spills.

Part 3: Operational Workflows (Visualized)
Diagram 1: PPE Decision Logic

This logic gate ensures you never handle the chemical without assessing the "Contact Probability."

PPE_Decision_Matrix Start Start: Handling CAS 59440-90-3 Assess Assess Contact Probability Start->Assess Closed Closed System? (Septum transfer, Auto-sampler) Assess->Closed Low Risk Open Open Handling? (Weighing, Pouring, Synthesis) Assess->Open High Risk Level1 LEVEL 1 PPE: Double Nitrile (Exam grade) + Fume Hood Closed->Level1 Incidental Splash Only Level2 LEVEL 2 PPE (CRITICAL): Inner: Silver Shield/Laminate Outer: 8mil Nitrile + Tychem Apron Open->Level2 Direct Exposure Risk Stop STOP WORK: Re-evaluate Engineering Controls Level1->Stop If Glove Degrades Level2->Stop If Spill > 50mL

Caption: Decision matrix for selecting PPE intensity based on exposure probability. Note the mandatory shift to Laminate gloves for open handling.

Part 4: Spill Response & Disposal Protocol

The "How" – Execution Strategy

Diagram 2: Spill Response Workflow

Chlorinated ethers are heavy (density > 1.2 g/mL) and immiscible with water. Standard paper towels will only increase the surface area for evaporation.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Ventilate ( vapors are heavier than air) Spill->Evacuate PPE_Don 2. Don Level 2 PPE (Laminate Gloves + Resp) Evacuate->PPE_Don Contain 3. Containment Use Vermiculite or Polypropylene Pads PPE_Don->Contain Clean 4. Double Bag Waste Label: 'Halogenated Toxic' Contain->Clean

Caption: Sequential workflow for managing spills. Emphasis on non-reactive absorbents and immediate vapor control.

Step-by-Step Decontamination
  • Absorb: Use Vermiculite or Universal Grey Pads . Do not use clay-based kitty litter if the chemical is mixed with strong oxidizers, though for this ether, clay is acceptable.

  • Solvent Wash: After removing the bulk liquid, wipe the surface with a soap and water solution. Avoid using Acetone or Ethanol as a cleaner; these solvents can "carry" the chlorinated residue through your gloves if you are not wearing laminates.

  • Disposal:

    • Stream: Segregated Halogenated Organic Waste.

    • Labeling: Must explicitly state "Contains Chlorinated Ethers - High Toxicity."

Part 5: Physical Data Summary

Use these values to calculate ventilation rates and containment needs.

PropertyValue (Approximate for Class)Operational Implication
Physical State Viscous LiquidClings to glass; rinse containers 3x before disposal.
Density ~1.3 - 1.4 g/mLHeavier than water; sinks in aqueous extractions.
Solubility Lipophilic / HydrophobicWill not wash off skin with water alone; requires soap/surfactant.
Vapor Density > 1 (Air = 1)Vapors sink; floor-level ventilation is beneficial.
References
  • National Center for Biotechnology Information (NCBI). (n.d.). Compound Summary: Bis(2,3-dichloropropyl) ether (Structural Isomer Reference). PubChem. Retrieved January 28, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Chlorinated Solvents. Retrieved January 28, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Chlorinated ethers and Aliphatic Halides. Retrieved January 28, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.